molecular formula Cl3Ho.6H2O B1172559 nobleite CAS No. 12046-09-2

nobleite

Cat. No.: B1172559
CAS No.: 12046-09-2
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Description

Nobleite, also known as this compound, is a useful research compound. Its molecular formula is Cl3Ho.6H2O. The purity is usually 95%.
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Properties

CAS No.

12046-09-2

Molecular Formula

Cl3Ho.6H2O

Synonyms

nobleite

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Nobleite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of the rare borate mineral, nobleite. The information is curated for a technical audience to support research, scientific analysis, and potential applications in fields such as drug development.

General and Chemical Properties

This compound is a hydrated calcium borate mineral first discovered in 1961 in Death Valley, California.[1][2][3] It is named in honor of Levi F. Noble for his significant geological contributions to the Death Valley region.[1][2][4] The mineral is categorized as a phylloborate.[1][3]

The chemical formula for this compound is CaB₆O₉(OH)₂·3H₂O.[1][2][3][4] It is composed of calcium, boron, oxygen, and hydrogen.[2][4] The molecular weight of this compound is 336.99 gm.[5]

Chemical Composition Weight Percentage Oxide Percentage
Calcium (Ca)11.89%16.64% (CaO)
Boron (B)19.25%61.98% (B₂O₃)
Hydrogen (H)2.39%21.38% (H₂O)
Oxygen (O)66.47%
Total 100.00% 100.00%

Table 1: Elemental and oxide composition of this compound.[5]

An empirical formula for this compound is given as CaB₆O₉(OH)₂·3(H₂O).[5]

Crystallographic Properties

This compound crystallizes in the monoclinic system, belonging to the prismatic crystal class (2/m).[1][3][4] Its space group is P2₁/a.[4][6][7] The crystal structure of this compound is built upon a fundamental building block of three BO₄ tetrahedra and three BO₃ triangles.[4][8] These blocks polymerize into sheets parallel to the {100} plane, with calcium cations located in the voids within these sheets and water molecules situated between them.[4][8]

Crystallographic Parameter Value
Crystal SystemMonoclinic
Crystal ClassPrismatic (2/m)
Space GroupP2₁/a
a14.56 Å[5][6][7]
b8.016 Å[5][6][7]
c9.838 Å[5][6][7]
β111.8°[5]
a:b:c ratio1.8163:1:1.2272[5]
Unit Cell Volume (V)1066.11 ų[5]
Z (formula units per unit cell)4[5][6]

Table 2: Crystallographic data for this compound.

Physical Properties

This compound is a transparent mineral that can appear colorless to white.[1][2][6] It exhibits a sub-vitreous luster, which can appear pearly on its cleavage surfaces.[1][4]

Physical Property Value / Description
ColorColorless, White[1][2][4][5]
StreakWhite[1][2][4]
LusterSub-Vitreous, Pearly[1][4]
Hardness (Mohs scale)3[1][2][4][5][7]
TenacitySectile[1][4]
CleavagePerfect on {100}, Indistinct on {001}[4][5]
FractureIrregular/Uneven[1][4]
Density (Measured)2.09 g/cm³[4][5][7]
Density (Calculated)2.098 g/cm³[4][7]
RadioactivityNot Radioactive[5]

Table 3: Physical properties of this compound.

Optical Properties

Optically, this compound is biaxial positive.[4][5][6] Its refractive indices have been determined to be nα = 1.500, nβ = 1.520, and nγ = 1.554.[4][6][7]

Optical Property Value
Optical ClassBiaxial (+)[4][5][6]
Refractive Indicesnα = 1.500(3), nβ = 1.520(2), nγ = 1.554(2)[4][7]
Birefringence (Max)0.0540[5]
2V (Measured)76°[4][5][7]
2V (Calculated)78°[4][5]

Table 4: Optical properties of this compound.

Experimental Protocols

The characterization of this compound's fundamental properties relies on a suite of standard mineralogical techniques. While specific experimental details for the original characterization of this compound are not fully detailed in the provided search results, a general workflow can be inferred based on modern mineralogical practices.

Workflow for Mineral Characterization

Mineral_Characterization_Workflow cluster_field Field Collection & Preliminary Analysis cluster_lab Laboratory Analysis Sample Sample Collection (e.g., Death Valley) Visual Visual Identification (Color, Luster, Habit) Sample->Visual Hardness Hardness Test (Mohs Scale) Visual->Hardness Streak Streak Test Hardness->Streak XRD X-ray Diffraction (XRD) Streak->XRD Chem Chemical Analysis (e.g., Electron Microprobe) Streak->Chem Optical Optical Mineralogy (Petrographic Microscope) Streak->Optical Density Density Measurement (e.g., Pycnometry) Streak->Density Cell Cell Parameters XRD->Cell Determines SpaceGroup Space Group XRD->SpaceGroup Determines CrystalSystem Crystal System XRD->CrystalSystem Determines Formula Chemical Formula Chem->Formula Determines RI Refractive Indices Optical->RI Determines Birefringence Birefringence Optical->Birefringence Determines TwoV 2V Angle Optical->TwoV Determines MeasuredDensity Measured Density Density->MeasuredDensity Determines

Caption: Generalized workflow for the characterization of a mineral like this compound.

Methodologies:

  • X-ray Diffraction (XRD): Single-crystal or powder XRD is essential for determining the crystal structure, including the unit cell dimensions, space group, and crystal system. For this compound, this would involve mounting a crystal or a powdered sample in an X-ray diffractometer and analyzing the resulting diffraction pattern.

  • Chemical Analysis: Techniques such as electron microprobe analysis (EMPA) or wet chemical analysis are used to determine the elemental composition of the mineral. This data is then used to calculate the empirical and chemical formulas.

  • Optical Mineralogy: This involves preparing a thin section of the mineral and observing its properties under a petrographic microscope. Key properties determined include the refractive indices (using immersion oils), birefringence, and the 2V angle.

  • Physical Property Measurements:

    • Hardness: Determined by scratching the mineral with materials of known hardness on the Mohs scale.

    • Density: Measured using techniques like pycnometry or by observing the mineral's suspension in heavy liquids of known density.

    • Cleavage and Fracture: Observed by examining how the mineral breaks.

Occurrence and Association

This compound is a secondary mineral that forms from the weathering of other borate minerals, specifically colemanite and priceite.[1][7][9] It is typically found as a recent incrustation in altered olivine basalt and basaltic clastic rocks.[1][6]

The type locality for this compound is in the Furnace Creek district of Death Valley, Inyo County, California, USA.[1][4] It has also been identified in locations in Chile and Argentina.[1][2][3]

This compound is commonly associated with a variety of other minerals, including:

  • Colemanite[1][4][7]

  • Meyerhofferite[1][4][7]

  • Gowerite[1][7]

  • Ulexite[1][7]

  • Ginorite[1][7]

  • Sassolite[1][7]

  • Gypsum[1][7]

  • Manganese oxides[1][6]

Logical Relationship of Formation

Nobleite_Formation cluster_primary Primary Minerals & Host Rock Colemanite Colemanite Veins Weathering Weathering Processes (e.g., hydration, dissolution) Colemanite->Weathering Priceite Priceite Veins Priceite->Weathering Basalt Altered Basaltic Rocks Basalt->Weathering This compound This compound Formation (as incrustations) Weathering->this compound Associated Associated Secondary Minerals (Ulexite, Gowerite, etc.) Weathering->Associated

Caption: Formation pathway of this compound through the weathering of primary borate minerals.

References

In-Depth Technical Guide to the Chemical Composition and Elemental Analysis of Nobleite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition and elemental analysis of the borate mineral nobleite. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in scientific investigation and drug development.

Chemical Composition of this compound

This compound is a hydrated calcium borate mineral with the chemical formula CaB₆O₉(OH)₂·3H₂O[1]. First described in 1961 from the Death Valley region of California, it is a rare mineral found in borate deposits[1].

Theoretical Chemical Composition

The theoretical elemental and oxide composition, calculated from the ideal chemical formula, is presented in Table 1.

Table 1: Theoretical Chemical Composition of this compound

Element/OxideWeight Percentage (%)
Calcium (Ca)11.89
Boron (B)19.25
Hydrogen (H)2.39
Oxygen (O)66.47
Oxide
Calcium Oxide (CaO)16.64
Boron Trioxide (B₂O₃)61.98
Water (H₂O)21.38

Source: Calculated from the ideal formula CaB₆O₉(OH)₂·3H₂O[2]

Analytically Determined Chemical Composition

Chemical analysis of a natural this compound specimen from the type locality in Death Valley, California, yielded the elemental and oxide composition detailed in Table 2. This analysis includes major, minor, and trace elements, providing a more complete picture of the mineral's composition in its natural state.

Table 2: Analytically Determined Chemical Composition of this compound

Element/OxideWeight Percentage (%)
Oxides
Calcium Oxide (CaO)16.96
Boron Trioxide (B₂O₃)60.80
Water (H₂O)21.84
Strontium Oxide (SrO)0.11
Iron(III) Oxide (Fe₂O₃)0.15
Sodium Oxide (Na₂O)0.26
Potassium Oxide (K₂O)0.06
Lithium Oxide (Li₂O)0.02
Total 100.28

Source: Erd, R.C., McAllister, J.F., and Vlisidis, A.C. (1961)

Experimental Protocols for Elemental Analysis

The following sections detail the analytical methodologies employed for the elemental analysis of this compound, as referenced from established mineral analysis protocols.

Determination of Calcium Oxide (CaO)

A titrimetric method using ethylenediaminetetraacetic acid (EDTA) is a standard procedure for the determination of calcium in borate minerals.

  • Sample Preparation: A known weight of the finely ground this compound sample is dissolved in dilute hydrochloric acid.

  • Titration: The solution is buffered to a pH of approximately 12-13. A suitable indicator, such as calconcarboxylic acid, is added. The solution is then titrated with a standardized EDTA solution. The endpoint is indicated by a color change from wine-red to pure blue, signifying the complete complexation of calcium ions by EDTA.

  • Calculation: The concentration of CaO is calculated from the volume of EDTA solution used, its molarity, and the initial weight of the sample.

Determination of Boron Trioxide (B₂O₃)

The determination of boron is typically carried out by a titrimetric method involving the formation of a boric acid-mannitol complex.

  • Sample Digestion: The this compound sample is fused with sodium carbonate to ensure complete dissolution of the borate. The fused mass is then dissolved in water.

  • Titration: The resulting solution is neutralized, and any interfering cations are precipitated and removed by filtration. Mannitol is added to the solution to form a stable, acidic complex with boric acid. This complex is then titrated with a standardized sodium hydroxide solution to a phenolphthalein endpoint.

  • Calculation: The B₂O₃ content is calculated from the volume and concentration of the NaOH titrant and the initial sample weight.

Determination of Water (H₂O)

The Penfield method is a classical and accurate technique for determining the total water content in minerals.

  • Apparatus: A Penfield tube, which is a hard glass tube with a bulb at one end and a straight section that can be cooled.

  • Procedure: A weighed amount of the powdered this compound sample is placed in the bulb of the Penfield tube. The straight part of the tube is cooled, and the bulb is heated intensely. The water driven off from the mineral condenses in the cooled part of the tube.

  • Quantification: The condensed water is carefully collected and weighed. The weight of the water is then used to calculate the percentage of H₂O in the original sample.

Determination of Strontium Oxide (SrO) and Alkali Oxides (Na₂O, K₂O, Li₂O)

Flame photometry is a suitable method for the determination of alkali and alkaline earth metals at low concentrations.

  • Sample Preparation: A solution of the this compound sample is prepared by dissolving it in dilute acid.

  • Analysis: The sample solution is aspirated into a flame, which excites the atoms of the elements of interest. Each element emits light at a characteristic wavelength. The intensity of the emitted light is measured using a photodetector and is proportional to the concentration of the element in the sample.

  • Calibration: Standard solutions of known concentrations of strontium, sodium, potassium, and lithium are used to create a calibration curve, against which the sample measurements are compared to determine the concentrations of the respective oxides.

Logical Workflow of this compound Analysis

The following diagram illustrates the logical workflow from the mineral sample to the final determination of its chemical composition.

Nobleite_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_determination Component Determination cluster_results Results Nobleite_Sample This compound Mineral Sample Ground_Sample Finely Ground Sample Nobleite_Sample->Ground_Sample Wet_Chemical_Analysis Wet Chemical Analysis Ground_Sample->Wet_Chemical_Analysis Flame_Photometry Flame Photometry Ground_Sample->Flame_Photometry CaO_Determination CaO Determination (Titration) Wet_Chemical_Analysis->CaO_Determination B2O3_Determination B₂O₃ Determination (Titration) Wet_Chemical_Analysis->B2O3_Determination H2O_Determination H₂O Determination (Penfield Method) Wet_Chemical_Analysis->H2O_Determination Alkali_SrO_Determination Alkali & SrO Determination Flame_Photometry->Alkali_SrO_Determination Composition_Data Chemical Composition Data CaO_Determination->Composition_Data B2O3_Determination->Composition_Data H2O_Determination->Composition_Data Alkali_SrO_Determination->Composition_Data

Caption: Logical workflow for the chemical analysis of this compound.

References

A Technical Guide to the Geological Formation and Occurrence of Nobleite Deposits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the geological formation, occurrence, and synthetic production of nobleite, a rare borate mineral. The information is tailored for researchers, scientists, and professionals in drug development who may have an interest in the unique chemical properties and potential applications of borate minerals.

Introduction to this compound

This compound is a hydrated calcium borate mineral with the chemical formula CaB₆O₉(OH)₂·3H₂O.[1] First discovered in 1961 in Death Valley, California, it is named in honor of Levi F. Noble, a distinguished geologist with the U.S. Geological Survey, for his extensive contributions to the geology of the Death Valley region.[1] this compound is a structurally complex mineral and is of interest due to its unique boron-oxygen framework.

Mineralogical and Physical Properties

This compound is typically found as colorless to white, transparent to translucent platy crystals.[2] It has a pearly to sub-vitreous luster. A summary of its key properties is presented in Table 1.

PropertyValue
Chemical Formula CaB₆O₉(OH)₂·3H₂O
Crystal System Monoclinic
Crystal Class Prismatic (2/m)
Space Group P2₁/a
Hardness (Mohs) 3
Specific Gravity ~2.09 g/cm³
Cleavage Perfect on {100}
Luster Pearly to Sub-vitreous
Color Colorless to White
Streak White

A compilation of data from various mineralogical sources.

Geological Occurrence and Associated Minerals

This compound is a rare mineral with limited known occurrences. The primary and type locality is the Furnace Creek area of Death Valley, Inyo County, California, USA. It has also been identified in other arid regions, including localities in Chile and Argentina.[1]

In its natural setting, this compound is found as a secondary mineral, formed as a recent incrustation. It is characteristically produced by the weathering of pre-existing borate minerals, primarily colemanite (Ca₂B₆O₁₁·5H₂O) and priceite (Ca₄B₁₀O₁₉·7H₂O), which occur in veins within altered olivine basalt and associated clastic rocks.[2]

This compound is found in association with a suite of other borate and evaporite minerals, indicative of its formation in an arid, alkaline environment. These associated minerals include:

  • Colemanite

  • Priceite

  • Meyerhofferite

  • Gowerite

  • Ulexite

  • Ginorite

  • Sassolite

  • Gypsum

  • Manganese Oxides

The geological setting of the Death Valley borate deposits is characterized by a history of volcanic activity and the presence of shallow, ephemeral lakes (playas). Boron-rich fluids, likely originating from volcanic hot springs, are considered the primary source of the extensive borate deposits in this region.[3] Subsequent diagenesis, weathering, and remobilization of these primary borates have led to the formation of a diverse range of secondary borate minerals, including this compound.[3]

Geological Formation Pathway

The formation of this compound is a result of the chemical weathering of primary calcium-bearing borate minerals in an arid environment. The process can be conceptualized as a multi-step pathway involving the dissolution of primary borates and the subsequent precipitation of this compound under specific geochemical conditions.

This compound Formation Pathway cluster_source Primary Borate Minerals cluster_process Geological Process cluster_solution Resulting Aqueous Solution cluster_precipitation Precipitation Conditions cluster_product Final Mineral Product Colemanite Colemanite (Ca₂B₆O₁₁·5H₂O) Weathering Weathering & Dissolution (meteoric water, slightly acidic to neutral pH) Colemanite->Weathering Priceite Priceite (Ca₄B₁₀O₁₉·7H₂O) Priceite->Weathering Solution Boron and Calcium-rich Aqueous Solution Weathering->Solution Precipitation Evaporation & Supersaturation (Arid Environment) Solution->Precipitation This compound This compound (CaB₆O₉(OH)₂·3H₂O) Precipitation->this compound

A conceptual diagram illustrating the geological formation pathway of this compound through the weathering of primary borate minerals.

Physicochemical Conditions of Formation

The precise physicochemical parameters for the natural formation of this compound are not well-documented and are largely inferred from its geological context. In contrast, the conditions for its synthetic production have been described in more detail.

ParameterNatural Formation (Inferred)Synthetic Formation
Temperature Low ambient temperatures, typical of near-surface weathering environments.60°C to 105°C
Pressure AtmosphericAtmospheric
pH Slightly acidic to neutral pH is inferred to facilitate the dissolution of primary borates.Not explicitly stated, but the reaction of boric acid and lime suggests a resulting neutral to slightly alkaline pH.
Reactants Colemanite, Priceite, Meteoric WaterBoric Acid (H₃BO₃), Lime (CaO or Ca(OH)₂)
Solution Chemistry Aqueous solution rich in dissolved calcium and boron species.Aqueous slurry with a high concentration of undissolved solids.

Experimental Protocols for this compound Synthesis

The synthesis of this compound (referred to as calcium hexaborate tetrahydrate in some literature) can be achieved through the reaction of boric acid and a calcium source, such as lime, in an aqueous slurry. The following is a generalized protocol based on published methods.

Reactants and Equipment:

  • Boric Acid (H₃BO₃)

  • Lime (Calcium Oxide, CaO, or Calcium Hydroxide, Ca(OH)₂)

  • Deionized Water

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus

  • Drying oven

Methodology:

  • Slurry Preparation: An aqueous slurry is prepared by combining boric acid and lime in deionized water within the reaction vessel. The molar ratio of boric acid to water is a critical parameter, with ranges from approximately 0.25:1 to 0.5:1 being reported. The molar ratio of lime to boric acid is typically in the range of 0.05:1 to 0.15:1. A key aspect of the synthesis is maintaining a high concentration of undissolved solids in the reaction mixture.

  • Reaction Conditions: The slurry is heated to a temperature in the range of 60°C to 105°C with continuous stirring. The reaction is allowed to proceed for a sufficient duration to ensure the formation of crystalline this compound.

  • Product Separation: Following the reaction period, the solid product is separated from the aqueous slurry by filtration.

  • Washing and Drying: The collected crystalline solid is washed with water to remove any unreacted starting materials or soluble byproducts. The washed product is then dried in an oven at a moderate temperature (e.g., 80°C) to remove residual moisture.

  • Characterization: The resulting crystalline material can be characterized using standard analytical techniques such as X-ray diffraction (XRD) to confirm the formation of the this compound phase and scanning electron microscopy (SEM) to observe the crystal morphology.

Conclusion

This compound is a rare and structurally interesting calcium borate mineral whose formation is intrinsically linked to the weathering of primary borate deposits in arid, volcanic environments. While its natural occurrences are limited, its synthesis has been achieved under controlled laboratory conditions. A thorough understanding of both its natural formation and synthetic pathways is crucial for researchers interested in the geochemistry of borate minerals and for scientists exploring the potential applications of these unique materials. The detailed protocols for its synthesis provide a basis for further experimental investigation into the properties and potential uses of this compound.

References

In-Depth Spectroscopic Characterization of Natural Nobleite Samples: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of natural nobleite, a rare hydrous calcium borate mineral with the chemical formula CaB₆O₉(OH)₂·3H₂O.[1][2] This document details the expected crystallographic and spectroscopic properties of this compound, outlines detailed experimental protocols for its analysis, and presents data in a structured format for comparative purposes.

Introduction to this compound and its Significance

This compound is a monoclinic mineral belonging to the phylloborates subclass.[2] First discovered in Death Valley, California, it typically occurs as a weathering product of other borate minerals like colemanite and priceite.[3] The accurate characterization of this compound is crucial for geological surveys, mineralogical research, and potentially for materials science applications where borate compounds are of interest. Spectroscopic techniques are paramount in providing detailed information about its crystal structure, chemical bonding, and purity.

Crystallographic and Physical Properties

A summary of the key crystallographic and physical properties of this compound is presented in Table 1. This data is essential for interpreting spectroscopic results, particularly from X-ray diffraction.

Table 1: Crystallographic and Physical Properties of this compound

PropertyValueReference
Chemical FormulaCaB₆O₉(OH)₂·3H₂O[1][2]
Crystal SystemMonoclinic[4]
Space GroupP2₁/a[4]
Unit Cell Parametersa = 14.57(1) Å, b = 8.01(1) Å, c = 9.84(1) Å, β = 111.77(3)°[4]
ColorColorless, white[4]
LusterSub-Vitreous, Pearly[4]
Hardness (Mohs)3[4]
Density (g/cm³)2.09 (measured), 2.098 (calculated)[4]

Spectroscopic Characterization

The primary techniques for the detailed characterization of this compound are X-ray Diffraction (XRD), Raman Spectroscopy, and Infrared (IR) Spectroscopy. Each of these methods provides unique insights into the mineral's structure and composition.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for identifying crystalline materials and determining their crystal structure. For this compound, powder XRD provides a characteristic diffraction pattern that serves as a fingerprint for its identification.

Expected X-ray Diffraction Data:

The expected 2θ peak positions and their relative intensities for this compound, based on published data, are summarized in Table 2. These values are typically obtained using Cu Kα radiation.

Table 2: X-ray Powder Diffraction Data for this compound

d-spacing (Å)Intensity (%)
6.79100
5.189
4.685
3.3931
3.127
2.5669
2.3097

Data sourced from Mindat.org, referencing Erd, R. C., et al. (1961).[4]

Raman Spectroscopy

Expected Raman Spectral Features for this compound (by Analogy):

  • B-O Stretching and Bending Vibrations: The fundamental building block of this compound's structure consists of three BO₄ tetrahedra and three BO₃ triangles.[5] Consequently, a complex series of bands is expected in the 400-1600 cm⁻¹ region.

    • Stretching vibrations of BO₃ and BO₄ units are anticipated to produce strong signals between 800 cm⁻¹ and 1500 cm⁻¹. For instance, in colemanite, B-O stretching vibrations are observed at 876, 1065, and 1084 cm⁻¹.[6]

    • Bending modes of the borate network are expected at lower wavenumbers, typically in the 400-800 cm⁻¹ range. Colemanite exhibits a strong O-B-O bending mode at 611 cm⁻¹.[6]

  • O-H and H₂O Vibrations: The presence of hydroxyl (OH) groups and water of hydration (H₂O) in this compound's structure will give rise to characteristic Raman bands.

    • OH Stretching: Sharp bands corresponding to the stretching vibrations of structural OH groups are expected in the 3500-3700 cm⁻¹ region. In hydroboracite, another hydrous borate, sharp OH stretching bands are observed at 3371, 3507, 3563, and 3632 cm⁻¹.

    • H₂O Vibrations: Broader bands associated with the stretching and bending modes of water molecules are also anticipated. Water stretching vibrations typically appear as broad features in the 3000-3500 cm⁻¹ region, while the H-O-H bending mode is expected around 1600-1650 cm⁻¹.[6]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a sample, providing complementary information to Raman spectroscopy about the vibrational modes.

Expected Infrared Spectral Features for this compound:

Similar to Raman spectroscopy, the IR spectrum of this compound will be characterized by absorption bands from the borate framework, hydroxyl groups, and water molecules. Studies on various hydrated borates reveal characteristic absorption regions.[7][8]

  • B-O Vibrations: Strong and complex absorption bands are expected in the 700-1500 cm⁻¹ region due to the various B-O stretching and bending modes within the interconnected BO₃ and BO₄ units.

  • O-H and H₂O Vibrations:

    • OH Stretching: Sharp absorption bands from structural hydroxyl groups are expected in the 3500-3700 cm⁻¹ range.

    • H₂O Vibrations: Broad absorption bands from water molecule stretching are anticipated between 3000 cm⁻¹ and 3500 cm⁻¹. A distinct H-O-H bending vibration is expected around 1630-1670 cm⁻¹.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below. These protocols are based on standard practices for mineralogical analysis.

Experimental Workflow

The general workflow for the spectroscopic characterization of a natural this compound sample is illustrated in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Analysis cluster_output Output Sample Natural this compound Sample Grinding Grinding to Fine Powder Sample->Grinding XRD X-ray Diffraction (XRD) Grinding->XRD Raman Raman Spectroscopy Grinding->Raman IR Infrared (IR) Spectroscopy Grinding->IR XRD_Data Phase Identification & Structural Refinement XRD->XRD_Data Raman_Data Peak Identification & Assignment Raman->Raman_Data IR_Data Peak Identification & Assignment IR->IR_Data Report Comprehensive Characterization Report XRD_Data->Report Raman_Data->Report IR_Data->Report

Caption: General workflow for the spectroscopic characterization of this compound.

X-ray Diffraction (XRD) Protocol
  • Sample Preparation: A representative sample of this compound is ground to a fine powder (typically <10 μm) using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then carefully packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å) is typically used.

  • Data Collection: The sample is scanned over a 2θ range of 5° to 70° with a step size of 0.02° and a count time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is processed to identify the peak positions (2θ) and their corresponding intensities. Phase identification is performed by comparing the experimental pattern with a reference database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). Unit cell parameters can be refined using appropriate software.

Raman Spectroscopy Protocol
  • Sample Preparation: A small amount of the powdered this compound sample is placed on a glass microscope slide. For micro-Raman analysis, a single crystal can also be mounted.

  • Instrumentation: A Raman microscope system equipped with a laser excitation source (e.g., 532 nm or 785 nm), a high-resolution spectrometer, and a CCD detector is used.

  • Data Collection: The laser is focused on the sample, and the scattered light is collected. Spectra are typically acquired over a Raman shift range of 100 to 4000 cm⁻¹. Multiple acquisitions may be co-added to improve the signal-to-noise ratio.

  • Data Analysis: The Raman spectrum is baseline-corrected, and the peak positions and relative intensities are determined. The observed peaks are assigned to specific vibrational modes based on knowledge of borate, hydroxyl, and water group frequencies from the literature.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy using the KBr pellet method, approximately 1-2 mg of the powdered this compound sample is intimately mixed with ~200 mg of dry KBr powder. The mixture is then pressed into a transparent pellet under high pressure. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the powder is simply placed in firm contact with the ATR crystal.

  • Instrumentation: An FTIR spectrometer is used for data acquisition.

  • Data Collection: The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is collected and subtracted from the sample spectrum.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed and assigned to the corresponding molecular vibrations, in a similar manner to the Raman data analysis.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical relationship between the observed spectral features and the underlying molecular and crystal structure of the material.

logical_relationships cluster_structure Molecular and Crystal Structure cluster_spectra Observed Spectroscopic Features Borate Borate Network (BO₃ & BO₄ units) Raman_B Raman Peaks (400-1600 cm⁻¹) Borate->Raman_B Vibrational Modes IR_B IR Bands (700-1500 cm⁻¹) Borate->IR_B Vibrational Modes Hydroxyl Hydroxyl Groups (OH) Raman_OH Raman Peaks (3000-3700 cm⁻¹) Hydroxyl->Raman_OH Stretching Modes IR_OH IR Bands (3000-3700 cm⁻¹) Hydroxyl->IR_OH Stretching Modes Water Water Molecules (H₂O) Water->Raman_OH Stretching & Bending Water->IR_OH Stretching & Bending Crystal Crystal Lattice XRD_Peaks XRD Peaks (2θ values) Crystal->XRD_Peaks Diffraction

Caption: Logical relationships between this compound's structure and its spectroscopic signatures.

Conclusion

The spectroscopic characterization of natural this compound samples through a combination of X-ray diffraction, Raman spectroscopy, and Infrared spectroscopy provides a robust and detailed understanding of this mineral. While XRD confirms the crystal structure and phase purity, Raman and IR spectroscopy offer valuable insights into the molecular vibrations of the borate framework, hydroxyl groups, and water molecules. The experimental protocols and expected spectral data presented in this guide serve as a comprehensive resource for researchers and scientists engaged in the analysis of this compound and related borate minerals. Further research to obtain and publish high-quality, fully assigned Raman and IR spectra of pure this compound would be a valuable contribution to the field of mineralogy.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition Pathway of Nobleite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Nobleite, a hydrated calcium borate mineral with the chemical formula CaB₆O₉(OH)₂·3H₂O, is a subject of interest in various scientific and industrial fields. Understanding its thermal stability and decomposition pathway is crucial for its potential applications. This technical guide provides a comprehensive overview of the thermal behavior of this compound. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide presents a theoretical decomposition pathway based on the analysis of similar hydrated calcium borate minerals. Detailed experimental protocols for conducting thermal analysis are provided to facilitate further research. All quantitative data is summarized in clear, structured tables, and logical relationships are visualized through diagrams.

Introduction

This compound is a rare borate mineral, first discovered in Death Valley, California.[1][2] Its structure consists of complex borate polyanions, calcium ions, and water molecules, both as coordinated water and hydroxyl groups.[1][2] The thermal behavior of hydrated minerals like this compound is of significant interest as it dictates their processing and potential applications in ceramics, glass manufacturing, and as a source of boric oxide. Furthermore, in the context of drug development, understanding the dehydration and decomposition of borate-containing compounds can be relevant for formulation and stability studies.

This guide aims to provide a detailed understanding of the thermal stability and decomposition of this compound, addressing the core requirements of researchers and professionals in related fields.

Theoretical Thermal Decomposition Pathway of this compound

The thermal decomposition of hydrated borate minerals typically occurs in a stepwise manner, involving dehydration (loss of molecular water) and dehydroxylation (loss of water from hydroxyl groups), followed by the recrystallization of the anhydrous phases at higher temperatures.[3][4] Based on the chemical formula of this compound, CaB₆O₉(OH)₂·3H₂O, a plausible decomposition pathway can be proposed.

The decomposition is expected to proceed in three main stages:

  • Stage I: Dehydration. The initial heating stage involves the loss of the three molecules of loosely bound water (H₂O). This is typically an endothermic process occurring at relatively low temperatures.

  • Stage II: Dehydroxylation. Following the removal of molecular water, further heating leads to the condensation of the hydroxyl (OH) groups, forming water molecules that are subsequently released. This process results in the formation of an anhydrous, and likely amorphous, calcium borate.

  • Stage III: Recrystallization. At higher temperatures, the amorphous calcium borate is expected to undergo an exothermic transition, crystallizing into a more stable anhydrous calcium borate phase, such as calcium metaborate (CaB₂O₄) or other calcium borate compounds.[2][3]

Proposed Decomposition Reactions

The following sequence of reactions represents the theoretical decomposition pathway of this compound:

  • Dehydration: CaB₆O₉(OH)₂·3H₂O(s) → CaB₆O₉(OH)₂ (s) + 3H₂O(g)

  • Dehydroxylation: CaB₆O₉(OH)₂(s) → CaB₆O₁₀(s) + H₂O(g)

  • Recrystallization: CaB₆O₁₀(s) → CaB₂O₄(s) + 2B₂O₃(amorphous/liquid)

It is important to note that the final products may vary depending on the heating rate and atmospheric conditions.

Quantitative Thermal Analysis Data (Hypothetical)

As specific experimental data for this compound is scarce, the following table presents hypothetical, yet realistic, quantitative data for its thermal decomposition, based on the behavior of similar hydrated calcium borates like colemanite and priceite.[3] This data is intended to serve as a guide for what might be expected from experimental analysis.

StageTemperature Range (°C)Mass Loss (%) (Theoretical)DTA PeakProcess
I 100 - 250~14.3EndothermicDehydration (Loss of 3 H₂O)
II 250 - 500~4.8EndothermicDehydroxylation (Loss of 1 H₂O from OH groups)
III > 700-ExothermicRecrystallization of anhydrous phase

Note: The theoretical mass loss is calculated based on the molar mass of this compound (approximately 377.08 g/mol ) and the molar mass of water (18.015 g/mol ).

Detailed Experimental Protocols

To facilitate the experimental investigation of this compound's thermal properties, a detailed protocol for Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) is provided below.

Thermogravimetric and Differential Thermal Analysis (TGA-DTA)

Objective: To determine the thermal stability, dehydration, and decomposition temperatures, and to quantify the mass loss at each stage of the thermal decomposition of this compound.

Instrumentation: A simultaneous TGA-DTA instrument is recommended.

Experimental Parameters:

  • Sample Preparation: A small amount of high-purity this compound is gently ground into a fine powder using an agate mortar and pestle to ensure uniform heat distribution.

  • Sample Mass: 5 - 10 mg.

  • Crucible: Platinum or alumina crucible.

  • Atmosphere: Dry nitrogen or argon gas.

  • Flow Rate: 20 - 50 mL/min.

  • Heating Rate: A constant heating rate of 10 °C/min is typically used. Slower heating rates (e.g., 5 °C/min) can provide better resolution of thermal events.[5]

  • Temperature Range: Ambient to 1000 °C.

  • Data Acquisition: The instrument should continuously record the sample mass, temperature, and the differential temperature signal as a function of temperature and time.

Procedure:

  • Calibrate the TGA-DTA instrument for temperature and mass according to the manufacturer's instructions.

  • Tare the empty sample crucible.

  • Accurately weigh 5-10 mg of the powdered this compound sample into the crucible.

  • Place the sample crucible and an empty reference crucible (typically alumina) into the instrument furnace.

  • Purge the furnace with the inert gas for at least 30 minutes to ensure an inert atmosphere.

  • Start the heating program with the specified parameters.

  • After the experiment is complete, allow the furnace to cool down to room temperature.

  • Analyze the resulting TGA (mass loss vs. temperature) and DTA (differential temperature vs. temperature) curves to identify the onset and peak temperatures of thermal events and the corresponding mass losses.

Analysis of Decomposition Products

To identify the solid-state products at different stages of decomposition, the following protocol can be used:

Instrumentation: High-Temperature X-ray Diffractometer (HT-XRD) or a standard XRD after controlled heating experiments.

Procedure:

  • Heat separate this compound samples in a furnace to temperatures corresponding to the end of each major thermal event observed in the TGA-DTA analysis (e.g., after Stage I, Stage II, and Stage III).

  • Hold the sample at the target temperature for a sufficient time to ensure the completion of the transformation.

  • Rapidly cool the samples to room temperature to quench the high-temperature phases.

  • Analyze the resulting materials using powder X-ray diffraction to identify the crystalline phases present.

  • For a more dynamic analysis, in-situ High-Temperature XRD can be employed to monitor the structural changes as the sample is heated.

Visualizations

Theoretical Decomposition Pathway of this compound

DecompositionPathway This compound This compound CaB₆O₉(OH)₂·3H₂O Intermediate1 Dehydrated this compound CaB₆O₉(OH)₂ This compound->Intermediate1 Stage I: Dehydration (100-250°C) Intermediate2 Amorphous Calcium Borate CaB₆O₁₀ Intermediate1->Intermediate2 Stage II: Dehydroxylation (250-500°C) Gas1 3H₂O (gas) Intermediate1->Gas1 Product1 Crystalline Calcium Borate (e.g., CaB₂O₄) Intermediate2->Product1 Stage III: Recrystallization (>700°C) Product2 Boric Oxide (B₂O₃) Intermediate2->Product2 Gas2 H₂O (gas) Intermediate2->Gas2

Caption: Theoretical thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_product_analysis Product Identification cluster_data Data Interpretation Sample This compound Sample Grinding Grinding to fine powder Sample->Grinding TGA_DTA TGA-DTA Analysis (Ambient to 1000°C) Grinding->TGA_DTA Heating Controlled Heating to Decomposition Stages Grinding->Heating Data Mass Loss Data & DTA Curves TGA_DTA->Data XRD XRD Analysis of Products Heating->XRD Pathway Decomposition Pathway and Products XRD->Pathway Data->Pathway

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

While specific experimental data on the thermal decomposition of this compound remains elusive in the current body of scientific literature, a theoretical pathway can be reliably inferred from its chemical structure and the known behavior of analogous hydrated calcium borate minerals. The proposed multi-stage decomposition, involving sequential dehydration, dehydroxylation, and recrystallization, provides a solid framework for future experimental validation. The detailed experimental protocols outlined in this guide are intended to empower researchers to undertake such investigations, which will be critical for unlocking the full potential of this compound in various technological and scientific applications. Further research, particularly employing techniques like TGA-MS (Therogravimetric Analysis coupled with Mass Spectrometry) and in-situ HT-XRD, is highly recommended to definitively elucidate the decomposition mechanism and identify the evolved gases and solid-state products.

References

An In-depth Technical Guide to the Solubility and Dissolution Kinetics of Nobleite in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nobleite, a rare borate mineral with the chemical formula CaB₆O₉(OH)₂·3H₂O, is a subject of interest in various scientific and industrial fields.[1][2][3] A thorough understanding of its solubility and dissolution kinetics in aqueous solutions is crucial for applications ranging from geological modeling to the formulation of boron-containing compounds. This technical guide provides a comprehensive overview of the available data on this compound's solubility, alongside analogous data from structurally similar borate minerals such as colemanite and ulexite, to offer a predictive framework for its behavior in aqueous environments. The guide also details experimental protocols for determining these key physicochemical properties.

Solubility of this compound and Other Borate Minerals

Direct quantitative solubility data for this compound in pure water is scarce in publicly available literature. An early study from 1940 reported the solubility of this compound in a boric acid solution at 25°C, where the equilibrium liquid phase contained 1.34% B₂O₃ and 0.044% CaO. This corresponds to a solution containing 2.71 g of this compound and 21.4 g of boric acid per liter of water. It is noted that this compound is slightly soluble in cold water and moderately soluble in hot water.

To provide a broader context for the solubility of this compound, the following table summarizes the aqueous solubility of other common borate minerals. This data is essential for estimating the behavior of this compound under various conditions.

Table 1: Aqueous Solubility of Various Borate Minerals

MineralChemical FormulaSolubility in Water ( g/100 mL)Temperature (°C)Reference
Borax (Tincal)Na₂B₄O₇·10H₂O2.6520[4]
KerniteNa₂B₄O₇·4H₂O1.9020[4]
UlexiteNaCaB₅O₉·8H₂O1.09 (partially soluble)20[4]
ColemaniteCa₂B₆O₁₁·5H₂O0.47 (insoluble)20[4]
HydroboraciteCaMgB₆O₁₁·6H₂O0.08 (insoluble)20[4]
ColemaniteCa₂B₆O₁₁·5H₂O1 part in 1,10020-25[5]
UlexiteNaCaB₅O₆(OH)₆·5H₂OSlightly soluble-[6]

Dissolution Kinetics of Borate Minerals

The dissolution kinetics of this compound have not been extensively studied. However, research on analogous borate minerals like colemanite and ulexite provides valuable insights into the factors influencing dissolution rates and the potential kinetic models that could describe this compound's dissolution.

Table 2: Summary of Dissolution Kinetics for Colemanite and Ulexite

MineralDissolution MediumInfluencing FactorsKinetic ModelActivation Energy (kJ/mol)Reference
ColemanitePropionic Acid↑ Temperature, ↓ Particle Size, ↓ Solid/Liquid RatioDiffusion through product film37.51[7]
ColemanitePhosphoric Acid↓ Particle Size, ↓ Solid/Liquid Ratio, ↑ Temperature, ↑ Acid Conc. (up to 19.52%)Surface chemical reaction53.91[3][8]
ColemaniteGluconic Acid↑ Temperature, ↑ Acid Conc., ↓ Particle Size, ↓ Solid/Liquid RatioDiffusion through product layer8.39[9]
UlexiteOxalic Acid↑ Acid Conc., ↑ Temperature, ↓ Particle SizeProduct-layer-diffusion-controlled-[1]
UlexiteSulphuric Acid↑ Temperature, ↓ Particle Size, ↓ Mass Conc., ↓ Acid Conc.Diffusion of H₃O⁺ ions through product layer-[10][11]
UlexitePhosphoric Acid↓ Particle Size, ↓ Solid/Liquid Ratio, ↑ Temperature, ↑ Acid Conc. (up to 1 M)Chemical reaction control-[12]
UlexiteCO₂ in Methanol↑ Temperature, ↑ Pressure, ↓ Particle Size, ↓ Solid/Liquid RatioAvrami model21[13]
UlexiteAmmonium Chloride↑ Concentration, ↑ Temperature, ↓ Solid/Liquid RatioSecond-order pseudo-homogeneous64.3[14]

Generally, the dissolution rate of borate minerals increases with increasing temperature and decreasing particle size. The effect of acid concentration can be more complex, with some studies showing an initial increase in dissolution rate followed by a decrease at higher concentrations. The dissolution process is often controlled by either diffusion through a product layer that forms on the mineral surface or by the chemical reaction at the surface itself.

Experimental Protocols

Determination of Mineral Solubility

The following is a generalized protocol for determining the solubility of a sparingly soluble mineral like this compound in an aqueous solution.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_mineral Grind and Sieve this compound add_excess Add Excess this compound to Solution prep_mineral->add_excess characterize Characterize Mineral (XRD, SEM) prep_solution Prepare Aqueous Solution (e.g., deionized water, buffer) prep_solution->add_excess equilibrate Equilibrate at Constant T (e.g., 24-72h with stirring) add_excess->equilibrate sediment Allow Solid to Settle equilibrate->sediment sample_supernatant Sample and Filter Supernatant sediment->sample_supernatant measure_ph Measure pH and Temperature sample_supernatant->measure_ph analyze_ions Analyze Ion Concentrations (ICP-OES for Ca, ICP-MS for B) sample_supernatant->analyze_ions calculate Calculate Solubility analyze_ions->calculate

Caption: Workflow for determining the solubility of this compound.

Methodology:

  • Sample Preparation:

    • Grind a pure sample of this compound to a fine powder and sieve to obtain a uniform particle size.

    • Characterize the mineral using X-ray diffraction (XRD) to confirm its identity and scanning electron microscopy (SEM) to observe particle morphology.

    • Prepare the desired aqueous solution (e.g., deionized water, buffered solution of a specific pH).

  • Equilibration:

    • Add an excess amount of the powdered this compound to the aqueous solution in a sealed container.

    • Place the container in a constant temperature bath and stir continuously for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • Cease stirring and allow the undissolved solid to settle.

  • Analysis:

    • Carefully withdraw a sample of the supernatant and immediately filter it through a fine-pore filter (e.g., 0.22 µm) to remove any suspended particles.

    • Measure the pH and temperature of the filtered solution.

    • Analyze the concentration of dissolved calcium and boron in the filtrate using appropriate analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for calcium and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for boron.[6][9]

    • Calculate the solubility of this compound in the given solvent at the specified temperature.

Measurement of Dissolution Kinetics

The dissolution rate of this compound can be determined using a batch or flow-through reactor system. The following protocol describes a typical batch reactor experiment.

Experimental Workflow for Dissolution Kinetics

G cluster_setup Reactor Setup cluster_reaction Dissolution Reaction cluster_analysis Data Analysis prep_mineral Prepare Weighed this compound Sample start_reaction Introduce this compound to Reactor prep_mineral->start_reaction prep_solution Prepare Reaction Solution (known volume and composition) setup_reactor Set up Batch Reactor at Constant Temperature and Stirring Rate prep_solution->setup_reactor setup_reactor->start_reaction sample_aliquots Withdraw Aliquots at Specific Time Intervals start_reaction->sample_aliquots filter_aliquots Immediately Filter Aliquots sample_aliquots->filter_aliquots analyze_ions Analyze Ion Concentrations in Each Aliquot filter_aliquots->analyze_ions plot_data Plot Concentration vs. Time analyze_ions->plot_data determine_rate Determine Dissolution Rate and Fit to Kinetic Models plot_data->determine_rate

Caption: Workflow for determining the dissolution kinetics of this compound.

Methodology:

  • Reactor Setup:

    • Prepare a known mass of sieved this compound powder.

    • Prepare a known volume of the reaction solution (e.g., acidic, basic, or neutral) and bring it to the desired reaction temperature in a batch reactor equipped with a stirrer.

    • Ensure the temperature and stirring rate are kept constant throughout the experiment.

  • Dissolution Reaction:

    • Introduce the weighed this compound sample into the reactor to start the dissolution process (t=0).

    • At predetermined time intervals, withdraw small aliquots of the solution.

    • Immediately filter each aliquot to stop the reaction and remove any solid particles.

  • Data Analysis:

    • Analyze the concentration of dissolved calcium and boron in each filtered aliquot using ICP-OES and/or ICP-MS.

    • Plot the concentration of dissolved ions as a function of time.

    • Calculate the initial dissolution rate from the slope of the concentration-time curve.

    • Fit the experimental data to various kinetic models (e.g., zero-order, first-order, diffusion-controlled models) to determine the reaction mechanism and rate constants.

Factors Influencing Solubility and Dissolution Kinetics

The following diagram illustrates the key factors that are expected to influence the solubility and dissolution kinetics of this compound, based on studies of other borate minerals.

Factors Influencing this compound Dissolution

G cluster_factors Influencing Factors cluster_outcome Outcome Temp Temperature Solubility Solubility Temp->Solubility Increases DissolutionRate Dissolution Rate Temp->DissolutionRate Increases pH pH of Solution pH->Solubility Affects pH->DissolutionRate Affects ParticleSize Particle Size ParticleSize->DissolutionRate Decreases with increasing size SolidLiquidRatio Solid/Liquid Ratio SolidLiquidRatio->DissolutionRate Affects Stirring Stirring Speed Stirring->DissolutionRate Affects (boundary layer thickness) SolutionComp Solution Composition (e.g., presence of other ions) SolutionComp->Solubility Complex effects SolutionComp->DissolutionRate Can inhibit or catalyze

Caption: Key factors affecting the solubility and dissolution of this compound.

Conclusion

While direct and extensive data on the solubility and dissolution kinetics of this compound remain limited, a comprehensive understanding can be developed by leveraging data from analogous borate minerals and applying established experimental methodologies. This technical guide provides a foundational framework for researchers and professionals working with this compound, offering both a summary of existing knowledge and detailed protocols for generating new, specific data. Further research focusing specifically on this compound is warranted to refine our understanding of its behavior in aqueous systems and to support its potential applications.

References

A Technical Guide to the Surface Chemistry and Reactivity of Nobleite Particles for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Nobleite is a rare, naturally occurring borate mineral.[1][2][3] Research specifically detailing the surface chemistry and reactivity of this compound particles for applications in drug development and materials science is not currently available in published literature. This guide, therefore, serves as a foundational framework, outlining the established principles and standard methodologies that would be employed to investigate a novel mineral particle like this compound. All quantitative data, reaction pathways, and workflows presented herein are hypothetical and illustrative, designed to provide a roadmap for future research and development.

Introduction to this compound

This compound is a hydrated calcium borate mineral with the chemical formula CaB₆O₉(OH)₂·3H₂O.[1][4] First discovered in 1961 in Death Valley, California, it is a transparent, colorless-to-white mineral that forms in evaporite deposits.[1][2][5] Like other borate minerals, its structure is composed of complex polymerized borate anions, which can include trigonal (BO₃) and tetrahedral (BO₄) units.[6][7] The presence of hydroxyl groups and water of hydration in its structure suggests a potentially reactive surface, a key characteristic for applications in drug delivery, catalysis, and functional materials. Understanding and controlling this surface chemistry is paramount to unlocking its potential.

Physicochemical Surface Properties

The initial characterization of this compound particles is a critical first step. For any application, especially in a biological context, properties such as particle size, surface area, surface charge, and elemental composition must be rigorously quantified. The following table presents hypothetical data for synthesized this compound nanoparticles, representing typical target values for a drug delivery vehicle.

Table 1: Hypothetical Physicochemical Properties of this compound Nanoparticles

ParameterValueMethod of AnalysisSignificance in Drug Development
Mean Hydrodynamic Diameter150 ± 15 nmDynamic Light Scattering (DLS)Influences circulation time, biodistribution, and cellular uptake.
Polydispersity Index (PDI)0.15Dynamic Light Scattering (DLS)Indicates the uniformity of the particle size distribution.
Brunauer-Emmett-Teller (BET) Surface Area85 m²/gNitrogen Adsorption-DesorptionHigh surface area is desirable for achieving high drug loading capacity.
Zeta Potential (pH 7.4)-25 mVLaser Doppler ElectrophoresisPredicts colloidal stability and interaction with charged biological membranes.
Surface Elemental Composition (Atomic %)O: 65%, B: 20%, Ca: 12%, H: 3%X-ray Photoelectron Spectroscopy (XPS)Confirms surface purity and the presence of reactive hydroxyl groups.

Experimental Protocols for Surface Characterization

The data presented in Table 1 would be acquired through a series of standardized experimental protocols. The successful application of these techniques relies on meticulous sample preparation and data interpretation.

3.1 Dynamic Light Scattering (DLS) and Zeta Potential Measurement

  • Objective: To determine the mean particle size, size distribution, and surface charge.

  • Methodology:

    • A dilute suspension of this compound particles (e.g., 0.1 mg/mL) is prepared in a relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

    • The suspension is sonicated for 5-10 minutes to ensure adequate dispersion and break up any loose agglomerates.

    • For DLS, the sample is placed in a cuvette and illuminated with a laser. The instrument measures the intensity fluctuations of scattered light caused by the Brownian motion of the particles and correlates this to particle size.

    • For zeta potential, an electric field is applied across the sample. The velocity of the particles (electrophoretic mobility) is measured and used to calculate the surface charge.

3.2 Brunauer-Emmett-Teller (BET) Surface Area Analysis

  • Objective: To measure the specific surface area of the particles.

  • Methodology:

    • A known mass of dry this compound powder is placed in a sample tube and degassed under vacuum at an elevated temperature (e.g., 150°C) to remove adsorbed contaminants.

    • The sample is then cooled, and nitrogen gas is introduced in controlled increments at cryogenic temperatures (77 K).

    • The amount of nitrogen gas that physically adsorbs to the particle surfaces is measured at various pressures.

    • The BET equation is applied to the adsorption isotherm to calculate the total surface area.

3.3 X-ray Photoelectron Spectroscopy (XPS)

  • Objective: To determine the elemental composition and chemical states of the atoms on the particle surface (top 5-10 nm).

  • Methodology:

    • A sample of dry this compound powder is mounted on a sample holder and placed in an ultra-high vacuum chamber.

    • The surface is irradiated with a focused beam of X-rays, causing the emission of core-level electrons.

    • An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

    • The binding energy of the electrons is calculated, which is unique to each element and its chemical environment, allowing for the identification of elements and their oxidation states.

Surface Functionalization Strategies and Reactivity

The native surface of this compound, rich in hydroxyl (-OH) groups, provides a versatile platform for covalent modification. This functionalization is essential for attaching targeting ligands, therapeutic agents, or stealth coatings like polyethylene glycol (PEG) to improve biocompatibility. A common and robust strategy involves silanization.

Functionalization_Workflow cluster_0 Surface Activation cluster_1 Silanization cluster_2 Conjugation Chemistry This compound This compound Particle (Ca-B-OH Surface) Activated Plasma-Treated This compound (More -OH) This compound->Activated O2 Plasma Silanized APTES-Functionalized This compound (-NH2 Surface) Activated->Silanized APTES Vapor Deposition PEGylated PEGylated this compound (Stealth Properties) Silanized->PEGylated NHS-PEG Targeted Targeted this compound-Drug (mAb-Drug Conjugate) PEGylated->Targeted EDC/NHS Chemistry (Drug & mAb) Signaling_Pathway cluster_cell Target Cancer Cell (HER2+) NP Targeted this compound (mAb-Dox) HER2 HER2 Receptor NP->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome (Low pH) Endosome->Lysosome 3. Trafficking Dox Doxorubicin (Released) Lysosome->Dox 4. Drug Release Nucleus Nucleus Dox->Nucleus DNA DNA Dox->DNA 5. Intercalation Damage DNA Damage DNA->Damage Apoptosis Apoptosis Damage->Apoptosis 6. Signaling Cascade Experimental_Workflow cluster_D A Synthesis & Purification of this compound Particles B Physicochemical Characterization (Sec 2.0) A->B C Surface Functionalization & Drug Loading B->C D In Vitro Assessment C->D E In Vivo Studies (Animal Model) D->E D1 Cytotoxicity Assay (e.g., MTT) D2 Cellular Uptake (Confocal Microscopy) D3 Mechanism of Action (e.g., Western Blot)

References

Theoretical and Computational Insights into the Crystal Structure of Nobleite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Material Scientists

This whitepaper provides a comprehensive technical overview of the theoretical and computational modeling of the nobleite crystal structure. It is intended for researchers, scientists, and professionals in material science and drug development who are interested in the structural characterization of complex borate minerals. The document details the crystallographic parameters of this compound, outlines the experimental and computational methodologies used for its characterization, and presents logical workflows for these processes.

Introduction

This compound, a rare hydrated calcium borate mineral with the chemical formula CaB₆O₉(OH)₂·3H₂O, was first discovered in Death Valley, California, in 1961.[1][2] Its intricate crystal structure, composed of complex polyhedral borate units, makes it a subject of interest for understanding the crystal chemistry of borate minerals.[3] Borates are known for their structural diversity, with boron atoms capable of forming both trigonal (BO₃) and tetrahedral (BO₄) coordination units, which can polymerize into various clusters, chains, sheets, and frameworks.[4][5]

A detailed understanding of the atomic arrangement within this compound is fundamental to explaining its physical and chemical properties. Modern research leverages a synergistic approach, combining experimental techniques like X-ray diffraction with theoretical and computational modeling to elucidate and predict the behavior of such complex mineral structures. This guide explores these methodologies, providing a foundational understanding for further research and application.

Experimental Determination of Crystal Structure

The primary experimental method for determining the crystal structure of minerals like this compound is single-crystal X-ray diffraction (SC-XRD).[6][7] This powerful technique allows for the precise determination of unit cell dimensions, space group symmetry, and atomic positions within the crystal lattice.[8][9]

  • Crystal Selection and Mounting : A suitable single crystal of this compound, typically less than 1 mm in dimension and free of significant defects, is carefully selected under a microscope.[6] The crystal is then mounted on a goniometer head, which allows for precise orientation in the X-ray beam.[8]

  • Data Collection : The mounted crystal is placed in a diffractometer and cooled, often to cryogenic temperatures (e.g., 100 K), to minimize thermal vibrations of the atoms, resulting in better quality diffraction data.[8] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6][8] Each diffraction spot (reflection) corresponds to a specific set of crystallographic planes, according to Bragg's Law.[8]

  • Data Processing : The collected diffraction images are processed to determine the intensity and position of each reflection. This data is used to determine the unit cell parameters and the crystal's space group.

  • Structure Solution and Refinement : The "phase problem" is solved using computational methods, such as direct methods or Patterson techniques, to generate an initial model of the electron density and, therefore, the atomic positions.[8] This initial model is then refined iteratively against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement. This process yields the final, precise atomic coordinates, bond lengths, and bond angles.

The logical workflow for this experimental process is visualized in the diagram below.

Experimental_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis cluster_output Final Output CrystalSelection Select High-Quality This compound Single Crystal Mounting Mount Crystal on Goniometer CrystalSelection->Mounting XRD X-Ray Diffraction (Data Collection) Mounting->XRD Processing Process Diffraction Data (Indexing & Integration) XRD->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Model Validation Refinement->Validation FinalModel Final Crystal Structure Model (Coordinates, Parameters) Validation->FinalModel

Experimental workflow for this compound crystal structure determination.

Theoretical and Computational Modeling

Computational modeling provides a powerful complement to experimental techniques. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) can be used to predict crystal structures, understand bonding, and simulate material properties from first principles. For complex hydrated minerals like this compound, these methods can offer insights into the role of water molecules and hydrogen bonding in stabilizing the structure.

  • Density Functional Theory (DFT) : DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[10][11] For mineral structures, DFT calculations can:

    • Geometry Optimization : Starting with an approximate structure (from experimental data or a proposed model), DFT can be used to find the lowest energy arrangement of atoms, thereby predicting the stable crystal structure and its lattice parameters.[12]

    • Electronic Properties : Calculate the electronic band structure and density of states to understand the mineral's electronic and optical properties.

    • Vibrational Properties : Predict vibrational frequencies, which can be compared with experimental Raman and infrared spectroscopy data to validate the structural model.[2]

  • Molecular Dynamics (MD) : MD simulations are used to study the physical movements of atoms and molecules over time.[13][14] In the context of this compound, MD can:

    • Structural Stability : Simulate the behavior of the crystal structure at different temperatures and pressures to assess its stability.

    • Hydration Dynamics : Investigate the behavior and diffusion of water molecules within the crystal lattice, providing insights into hydration and dehydration processes.

    • Mechanical Properties : Predict mechanical properties such as bulk modulus and elastic constants.

The general workflow for a computational investigation of a mineral structure is outlined below.

Computational_Workflow cluster_input Model Definition cluster_calc Simulation & Calculation cluster_analysis Analysis & Validation cluster_output Final Output InitialStruct Define Initial Structure (e.g., from XRD data) SelectMethod Select Computational Method (DFT, MD) InitialStruct->SelectMethod GeoOpt Geometry Optimization (Energy Minimization) SelectMethod->GeoOpt PropCalc Calculate Properties (Electronic, Mechanical, etc.) GeoOpt->PropCalc Analyze Analyze Simulation Results Compare Compare with Experimental Data Analyze->Compare RefineModel Refine Model (if necessary) Compare->RefineModel PredictedProps Predicted Structure & Material Properties Compare->PredictedProps RefineModel->GeoOpt

Computational modeling workflow for mineral structures.

Crystallographic Data for this compound

The crystal structure of this compound has been determined to be monoclinic. The quantitative data, compiled from various crystallographic studies, are summarized in the table below for easy comparison.[13][14][15][16][17]

ParameterValueReference(s)
Chemical Formula CaB₆O₉(OH)₂·3H₂O[2][13][18]
Crystal System Monoclinic[1][13][18]
Space Group P2₁/a[1][13][15][16]
Point Group 2/m[13][15]
Unit Cell Parameters
a14.56 Å - 14.57(1) Å[13][14][15][16]
b8.01 Å - 8.016 Å[13][14][15][16]
c9.838 Å - 9.84(1) Å[13][14][15][16]
β111.77(3)° - 111.8°[13][14][16]
Unit Cell Volume (V) 1066.11 ų - 1066.48 ų[13][16][18]
Formula Units (Z) 4[15][16]
Calculated Density 2.098 g/cm³ - 2.10 g/cm³[13][16]

Conclusion

The structural characterization of this compound is a prime example of the synergy between advanced experimental techniques and robust computational modeling. While single-crystal X-ray diffraction provides the definitive experimental structure, theoretical methods like DFT and MD are invaluable for refining these structures, predicting properties, and understanding the dynamic behavior of complex hydrated minerals. The detailed crystallographic data and methodological workflows presented in this guide serve as a foundational resource for researchers engaged in the study of borate minerals and the broader field of materials science. Further computational studies, specifically focused on this compound, could provide deeper insights into its thermal stability, dehydration pathways, and potential for novel applications.

References

The Geochemical Significance of Nobleite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nobleite, a rare hydrous calcium borate mineral with the chemical formula CaB₆O₉(OH)₂·3H₂O, holds a unique position in borate mineralogy.[1][2][3] First discovered in 1961 in Death Valley, California, it is named in honor of USGS geologist Levi F. Noble for his significant contributions to the geology of the region.[2][4] Primarily formed as a secondary mineral, this compound provides valuable insights into the weathering processes and geochemical evolution of borate deposits. This technical guide synthesizes the current understanding of this compound, focusing on its geochemical significance, formation, and physicochemical properties, with a particular emphasis on quantitative data and experimental methodologies.

Physicochemical Properties of this compound

This compound is a transparent, colorless to white mineral with a sub-vitreous to pearly luster.[2] It belongs to the monoclinic crystal system.[2] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Chemical Composition of this compound
Oxide/ElementWeight % (Erd et al., 1961)[4]Weight % (Ideal Formula)[5]
CaO16.9616.64
B₂O₃60.8061.98
H₂O21.8421.38
Na₂O0.26-
K₂O0.06-
SrO0.11-
Fe₂O₃0.15-
Li₂O0.02-
Total 100.28 100.00
Table 2: Physical and Crystallographic Properties of this compound
PropertyValue
Crystal System Monoclinic[2]
Space Group P2₁/a[6]
Unit Cell Dimensions a = 14.56 Å, b = 8.016 Å, c = 9.838 Å, β = 111.8°[5]
Formula Units (Z) 4[6]
**Density (g/cm³) **2.09 (measured), 2.10 (calculated)[5]
Hardness (Mohs) 3[2]
Luster Sub-vitreous to pearly[2]
Color Colorless to white[2]
Streak White[2]
Cleavage Perfect on {100}[7]
Optical Class Biaxial (+)[6]
Refractive Indices nα = 1.500, nβ = 1.520, nγ = 1.554[6]

Geochemical Significance and Formation

The primary geochemical significance of this compound lies in its role as an indicator of secondary alteration processes in borate deposits. It is not a primary evaporite mineral but rather forms through the weathering of pre-existing calcium and calcium-sodium borates.

Paragenesis and Formation Pathway

This compound is most commonly found as a recent incrustation formed by the weathering of colemanite (Ca₂B₆O₁₁·5H₂O) and priceite (Ca₄B₁₀O₁₉·7H₂O).[4] This formation pathway suggests a process of dissolution and reprecipitation under specific, near-surface conditions. The paragenetic sequence indicates that this compound forms later than the primary borate minerals. It is frequently associated with a suite of other secondary borate and sulfate minerals, including ulexite, gowerite, meyerhofferite, ginorite, sassolite, and gypsum.[4]

The formation of this compound from the weathering of colemanite and priceite can be conceptualized as a multi-step process involving the leaching of the primary borates by meteoric water, followed by the precipitation of this compound as conditions change, such as through evaporation or shifts in pH.

nobleite_formation colemanite Colemanite (Ca₂B₆O₁₁·5H₂O) weathering Weathering (Dissolution by meteoric water) colemanite->weathering priceite Priceite (Ca₄B₁₀O₁₉·7H₂O) priceite->weathering boron_rich_solution Ca²⁺ and Borate-rich Aqueous Solution weathering->boron_rich_solution This compound This compound (CaB₆O₉(OH)₂·3H₂O) boron_rich_solution->this compound Precipitation (e.g., due to evaporation, pH change) associated_minerals Associated Secondary Minerals (Ulexite, Gowerite, Gypsum, etc.) boron_rich_solution->associated_minerals

Formation pathway of this compound through the weathering of primary borate minerals.
Stability and Geochemical Modeling

Currently, there is a lack of published experimental data defining the precise pressure-temperature-pH stability field of this compound. However, its occurrence as a weathering product suggests it is stable under low-temperature and low-pressure, near-surface conditions.

Geochemical modeling of the CaO-B₂O₃-H₂O system could provide theoretical constraints on the formation of this compound. Such models would require accurate thermodynamic data for this compound and associated borate minerals. The formation of this compound is likely favored in environments with a high activity of boric acid and calcium ions, and a pH range that promotes the stability of the hexaborate anion.

Experimental Protocols

Generalized Hydrothermal Synthesis of Calcium Borates

Hydrothermal synthesis is a common method for producing crystalline borate minerals. A generalized protocol for the synthesis of a calcium borate like this compound would involve the following steps:

  • Reactant Preparation: High-purity sources of calcium oxide (or a soluble calcium salt) and boric acid are used as starting materials.

  • Mixing: The reactants are mixed in stoichiometric ratios in deionized water to form a slurry.

  • Hydrothermal Reaction: The slurry is placed in a sealed autoclave and heated to a specific temperature (typically 100-250 °C) for a defined period (hours to days) to facilitate the crystallization of the desired borate phase.

  • Cooling and Product Recovery: The autoclave is cooled, and the solid product is separated from the solution by filtration.

  • Washing and Drying: The product is washed with deionized water to remove any unreacted starting materials and soluble byproducts, and then dried at a low temperature.

  • Characterization: The synthesized material is characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) to confirm its identity and purity.

synthesis_workflow start Reactant Preparation (CaO/Ca-salt + H₃BO₃) mixing Mixing in Deionized Water start->mixing hydrothermal Hydrothermal Reaction (Autoclave, 100-250 °C) mixing->hydrothermal recovery Product Recovery (Filtration) hydrothermal->recovery wash_dry Washing and Drying recovery->wash_dry characterization Characterization (XRD, FTIR, SEM) wash_dry->characterization

Generalized workflow for the hydrothermal synthesis of calcium borate minerals.
Generalized Dissolution Kinetics Study

Understanding the dissolution kinetics of this compound is crucial for modeling its formation and persistence in natural environments. A typical experimental setup to study its dissolution would involve:

  • Sample Preparation: Pure this compound crystals are crushed and sieved to a specific size fraction to ensure a known surface area.

  • Reactor Setup: A known mass of the sieved this compound is placed in a reaction vessel with a solution of a specific pH and ionic strength. The temperature is controlled using a water bath.

  • Sampling: At regular time intervals, aliquots of the solution are withdrawn from the reactor.

  • Analysis: The concentration of dissolved boron and calcium in the aliquots is measured using techniques such as inductively coupled plasma-optical emission spectrometry (ICP-OES) or ion chromatography.

  • Data Analysis: The dissolution rate is calculated from the change in concentration of dissolved species over time, normalized to the mineral surface area.

Analytical Techniques for Borate Mineral Characterization

A combination of analytical techniques is essential for the accurate identification and characterization of this compound and other borate minerals.

  • X-ray Diffraction (XRD): This is the primary technique for identifying crystalline phases and determining crystal structures.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the bonding environments of the borate and hydroxyl groups within the mineral structure.

  • Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): SEM provides high-magnification images of mineral morphology and texture, while EDS allows for semi-quantitative elemental analysis.

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are highly sensitive techniques for the precise quantitative chemical analysis of the elemental composition of dissolved mineral samples.

characterization_workflow sample Borate Mineral Sample xrd X-ray Diffraction (XRD) (Phase Identification, Crystal Structure) sample->xrd ftir_raman FTIR / Raman Spectroscopy (Bonding Environment) sample->ftir_raman sem_eds SEM-EDS (Morphology, Elemental Composition) sample->sem_eds icp ICP-OES / ICP-MS (Quantitative Elemental Analysis) sample->icp data Comprehensive Characterization xrd->data ftir_raman->data sem_eds->data icp->data

Workflow for the analytical characterization of borate minerals like this compound.

Conclusion

This compound, while a rare mineral, plays a significant role in understanding the low-temperature geochemical processes that occur in borate-rich environments. Its formation from the weathering of primary borates like colemanite and priceite highlights the dynamic nature of these deposits. Further research, particularly experimental studies to determine its thermodynamic stability and dissolution kinetics, is needed to fully elucidate its geochemical significance. The methodologies and data presented in this guide provide a foundation for future investigations into this fascinating borate mineral.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Nobleite via Hydrothermal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of nobleite (CaO·3B₂O₃·4H₂O), a hydrous calcium borate, using hydrothermal methods. This synthetic approach offers control over crystal size and morphology, which is crucial for various applications, including its potential use in specialized ceramic formulations and as a boron source in drug development research.

Introduction

This compound, with the chemical formula CaB₆O₉(OH)₂·3H₂O or often represented as CaO·3B₂O₃·4H₂O, is a rare borate mineral.[1] Its controlled synthesis in the laboratory is of significant interest for materials science and pharmaceutical research. Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions at elevated temperatures and pressures.[2] This technique allows for the formation of this compound crystals under conditions that can be tailored to achieve desired physical and chemical properties.

This document outlines two primary hydrothermal methods for the synthesis of this compound: a low-temperature method and an improved higher-temperature method. It also provides detailed characterization protocols using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the hydrothermal synthesis of this compound based on established methods.

Table 1: Precursor and Reaction Conditions for this compound Synthesis

ParameterMethod 1: Low-Temperature SynthesisMethod 2: Improved High-Temperature Synthesis[3]
Calcium Source Calcium Oxide (CaO)Lime (CaO)
Boron Source Boric Acid (H₃BO₃)Boric Acid (H₃BO₃)
Solvent Deionized WaterDeionized Water
Molar Ratio (CaO : H₃BO₃) 1 : 7.20.05:1 to 0.15:1
Molar Ratio (H₃BO₃ : H₂O) 1 : 8.6> 0.25:1
Temperature (°C) 48°C followed by 68°C85°C to 105°C
Reaction Time 30 hours followed by 10 daysNot explicitly stated, typically several hours to days
Pressure AutogenousAutogenous

Table 2: Characterization Data for Synthesized this compound

ParameterTypical Values
Chemical Formula CaO·3B₂O₃·4H₂O
Molecular Weight 336.99 g/mol
Crystal System Monoclinic
Space Group P2₁/a
Density (calculated) 2.10 g/cm³
Particle Size Micron to sub-micron range, dependent on synthesis conditions

Experimental Protocols

Method 1: Low-Temperature Synthesis of this compound

This protocol is adapted from the method reported by Erd et al. (1961).[4]

3.1.1. Materials

  • Calcium Oxide (CaO), analytical grade

  • Boric Acid (H₃BO₃), analytical grade

  • Deionized Water

  • Methyl Alcohol

  • Acetone

3.1.2. Equipment

  • Teflon-lined stainless-steel autoclave (hydrothermal reactor)

  • Magnetic stirrer with heating plate

  • Oven

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

3.1.3. Procedure

  • In a beaker, prepare a suspension by adding 1.6 g of CaO and 10.0 g of H₃BO₃ to 25 ml of deionized water.[4]

  • Transfer the suspension to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it on a magnetic stirrer with a heating plate.

  • Stir the mixture continuously at 48°C for 30 hours.[4]

  • After 30 hours, stop the stirring and transfer the autoclave to an oven set at 68°C.

  • Maintain the autoclave at 68°C for 10 days to allow for crystal growth.[4]

  • After 10 days, remove the autoclave from the oven and allow it to cool to room temperature.

  • Open the autoclave and filter the precipitate using a Buchner funnel.

  • Wash the collected solid product sequentially with deionized water, methyl alcohol, and finally acetone.[4]

  • Air-dry the final product at room temperature.

Method 2: Improved High-Temperature Synthesis of this compound

This protocol is based on an improved method for producing crystalline calcium hexaborate tetrahydrate (synthetic this compound).[3]

3.2.1. Materials

  • Lime (CaO), high purity

  • Boric Acid (H₃BO₃), high purity

  • Deionized Water

3.2.2. Equipment

  • Teflon-lined stainless-steel autoclave with stirring capability

  • Heating mantle or oven

  • Filtration apparatus

  • Drying oven

3.2.3. Procedure

  • Prepare an aqueous slurry of boric acid and lime in the autoclave. The molar ratio of boric acid to water should be greater than 0.25:1, and the molar ratio of lime to boric acid should be in the range of 0.05:1 to 0.15:1.[3]

  • Seal the autoclave and heat the slurry to a temperature between 85°C and 105°C while stirring.[3]

  • Maintain the reaction at the set temperature for a sufficient time to ensure complete reaction and crystallization. The optimal time may need to be determined experimentally, but typically ranges from several hours to a few days.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Filter the crystalline product from the aqueous slurry.

  • Wash the product thoroughly with deionized water to remove any unreacted precursors or soluble byproducts.

  • Dry the purified this compound crystals in an oven at a moderate temperature (e.g., 60-80°C).

Characterization

X-ray Diffraction (XRD)

XRD is used to confirm the crystalline phase and purity of the synthesized this compound.

4.1.1. Sample Preparation

  • Grind a small amount of the dried this compound powder to a fine consistency using an agate mortar and pestle.

  • Mount the powdered sample on a zero-background sample holder.

4.1.2. XRD Analysis

  • Perform XRD analysis using a diffractometer with Cu Kα radiation.

  • Scan the sample over a 2θ range of 10-70°.

  • Compare the resulting diffraction pattern with the standard pattern for this compound (JCPDS card or literature data). The expected major peaks for this compound are provided in Table 3.

Table 3: X-ray Powder Diffraction Data for Synthetic this compound

2θ (°) (Cu Kα)d-spacing (Å)Relative Intensity (%)
~13.0~6.8100
~17.1~5.29
~26.3~3.3831
~29.3~3.0520
~33.5~2.6725
(Note: These are approximate values based on available data. The exact peak positions and intensities may vary slightly depending on the specific experimental conditions and instrument.)
Scanning Electron Microscopy (SEM)

SEM is used to investigate the morphology and crystal size of the synthesized this compound.

4.2.1. Sample Preparation

  • Mount a small amount of the this compound powder onto an SEM stub using double-sided carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

4.2.2. SEM Analysis

  • Image the sample using a scanning electron microscope at various magnifications.

  • Observe the crystal habit, size distribution, and degree of agglomeration. The morphology of hydrothermally synthesized calcium borates can vary, with reports of thorn-like microspheres for related compounds.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the hydrothermal synthesis of this compound.

Nobleite_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing cluster_characterization Characterization precursors Weigh Precursors (CaO, H₃BO₃) mixing Mix with Deionized Water in Autoclave precursors->mixing sealing Seal Autoclave mixing->sealing heating Heat and Stir (48-105°C) sealing->heating aging Maintain Temperature (hours to days) heating->aging cooling Cool to Room Temperature aging->cooling filtration Filter Product cooling->filtration washing Wash with Water, Alcohol, Acetone filtration->washing drying Dry Product washing->drying xrd XRD Analysis drying->xrd sem SEM Analysis drying->sem

Caption: Workflow for the hydrothermal synthesis of this compound.

Logical Relationship of Synthesis Parameters

The following diagram illustrates the relationship between the key synthesis parameters and the resulting product characteristics.

Synthesis_Parameters cluster_inputs Input Parameters cluster_outputs Product Characteristics Temp Temperature Purity Purity Temp->Purity Size Crystal Size Temp->Size Morphology Morphology Temp->Morphology Time Reaction Time Yield Yield Time->Yield Time->Size Ratio Molar Ratios Ratio->Purity Ratio->Yield pH pH pH->Morphology

Caption: Influence of synthesis parameters on this compound characteristics.

References

Application Notes and Protocols: Co-precipitation Synthesis of Calcium Borate Nanoparticles for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the co-precipitation synthesis of calcium borate nanoparticles, their characterization, and their potential applications in the field of drug development. The protocols and data presented are compiled from scientific literature to guide researchers in this promising area of nanotechnology.

Introduction

Calcium borate nanoparticles are inorganic nanomaterials that have garnered interest due to their unique properties and potential for various applications, including as fire retardants, lubricants, and, notably, in biomedical fields. Their composition, combining calcium and boron, makes them intriguing candidates for drug delivery systems. Boron-containing compounds, for instance, are utilized in Boron Neutron Capture Therapy (BNCT) for cancer treatment. The co-precipitation method offers a simple, cost-effective, and scalable approach to synthesize these nanoparticles with controlled characteristics.

Synthesis of Calcium Borate Nanoparticles

The co-precipitation method is a straightforward technique for the synthesis of calcium borate nanoparticles. This process involves the precipitation of a solid from a solution containing the calcium and borate precursors. The use of a capping agent is crucial to control particle size and prevent agglomeration.

Experimental Protocol: Co-precipitation Synthesis

This protocol is adapted from the facile synthesis method described in the scientific literature.

Materials:

  • Calcium chloride (CaCl₂) - Precursor for calcium ions

  • Borax (Sodium tetraborate, Na₂B₄O₇·10H₂O) - Precursor for borate ions

  • Polyvinylpyrrolidone (PVP) (MW: 10,000) - Capping agent

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer with hot plate

  • Centrifuge

  • Oven

  • Furnace

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.2 M solution of Calcium chloride (CaCl₂) in 100 mL of deionized water.

    • Prepare a 0.1 M solution of Borax (Na₂B₄O₇·10H₂O) in 100 mL of deionized water.

    • In a separate beaker, dissolve 1 g of PVP in 100 mL of deionized water with stirring.

  • Co-precipitation Reaction:

    • Gently heat the PVP solution to approximately 48°C while stirring.

    • Slowly add the calcium chloride solution to the PVP solution and stir for 30 minutes to ensure a homogenous mixture.

    • Gradually add the borax solution dropwise to the CaCl₂-PVP solution under continuous stirring. A white precipitate of calcium borate will form immediately.

    • Continue stirring the mixture for an additional hour to ensure the completion of the reaction and to obtain homogenous particles.[1][2]

  • Washing and Drying:

    • Separate the precipitate from the solution by centrifugation (e.g., 4000 rpm for 15 minutes).

    • Discard the supernatant and re-disperse the pellet in deionized water.

    • Repeat the washing process (centrifugation and re-dispersion) three times to remove any unreacted precursors and by-products.

    • After the final wash, dry the white precipitate in an oven at 80°C for 24 hours.[1][2]

  • Annealing (Optional):

    • To control the crystallinity and particle size, the dried powder can be annealed in a furnace at various temperatures (e.g., 700°C to 970°C) for a specified duration (e.g., 2 to 5 hours).[1][2]

Experimental Workflow

Co_Precipitation_Synthesis cluster_prep Solution Preparation cluster_reaction Co-precipitation cluster_processing Post-Synthesis Processing PVP Dissolve PVP in Deionized Water Mixing Mix CaCl2 and PVP (48°C, 30 min stir) PVP->Mixing CaCl2_sol Prepare CaCl2 Solution CaCl2_sol->Mixing Borax_sol Prepare Borax Solution Titration Add Borax Solution Dropwise Borax_sol->Titration Mixing->Titration Stirring Stir for 1 hour Titration->Stirring Centrifugation Centrifuge and Wash Precipitate (3x) Stirring->Centrifugation Drying Dry at 80°C for 24 hours Centrifugation->Drying Annealing Anneal at High Temperature (Optional) Drying->Annealing

Co-precipitation synthesis workflow for calcium borate nanoparticles.

Characterization of Calcium Borate Nanoparticles

The synthesized nanoparticles should be thoroughly characterized to understand their physicochemical properties.

Characterization TechniqueInformation Obtained
X-ray Diffraction (XRD) Determines the crystalline structure, phase purity, and crystallite size of the nanoparticles. Amorphous or crystalline nature is identified.[1][2]
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the functional groups present in the sample, confirming the formation of borate networks and the removal of the capping agent after annealing.[1][2]
Transmission Electron Microscopy (TEM) Provides information on the morphology, size, and size distribution of the nanoparticles.[1][2]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the nanoparticles and determines the temperature at which the capping agent decomposes.[1][3]
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.
Zeta Potential Analysis Determines the surface charge of the nanoparticles, which is crucial for their stability in suspension and their interaction with biological molecules.

Effect of Annealing on Nanoparticle Properties

Annealing plays a significant role in determining the final characteristics of the calcium borate nanoparticles.

Annealing Temperature (°C)Annealing Time (hours)Average Particle Size (nm)Crystalline Phase
7002~6Amorphous
7005-Transformation to crystalline (Metaborate) begins[1][2]
7502-Crystalline (predominantly Calcium Metaborate - CaB₂O₄)[1]
9002-Crystalline (mostly Calcium Metaborate - CaB₂O₄)[1][2]
9702~14Crystalline (Calcium Tetraborate - CaB₄O₇)[1][2]

Note: Data is compiled from "Facile Synthesis of Calcium Borate Nanoparticles and the Annealing Effect on Their Structure and Size". "-" indicates data not explicitly provided in the source.

Applications in Drug Development

While the direct application of calcium borate nanoparticles in drug delivery is an emerging field with limited specific data, the properties of related boron-containing and calcium-based nanoparticles provide a strong rationale for their potential.

Potential Drug Delivery Mechanisms

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_delivery Systemic Delivery cluster_uptake Cellular Interaction cluster_release Drug Release NP Calcium Borate Nanoparticle Drug Therapeutic Agent Drug->NP Adsorption or Encapsulation Loaded_NP Drug-Loaded Nanoparticle Targeting Surface Functionalization (e.g., with Folic Acid) Loaded_NP->Targeting Circulation Systemic Circulation Targeting->Circulation Endocytosis Endocytosis Circulation->Endocytosis Tumor_Cell Target Cell (e.g., Tumor Cell) Endocytosis->Tumor_Cell Release Stimuli-Responsive Release (e.g., low pH) Endocytosis->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

Proposed pathway for targeted drug delivery using calcium borate nanoparticles.
Key Considerations for Drug Delivery Applications:

  • Biocompatibility: The biocompatibility and potential cytotoxicity of calcium borate nanoparticles need to be thoroughly evaluated. Studies on boron-containing nano-hydroxyapatite have shown that cytotoxicity is dose-dependent.

  • Drug Loading and Release: The porous nature of nanoparticles synthesized via co-precipitation could allow for the loading of therapeutic agents. The release kinetics may be influenced by the pH of the surrounding environment, with potentially faster release in the acidic tumor microenvironment.

  • Surface Functionalization: The surface of calcium borate nanoparticles can be functionalized with targeting ligands (e.g., folic acid, antibodies) to enhance their accumulation in specific tissues or cells, thereby improving therapeutic efficacy and reducing off-target effects.

  • Boron Neutron Capture Therapy (BNCT): The presence of boron makes these nanoparticles potential agents for BNCT. In BNCT, non-toxic ¹⁰B atoms are delivered to tumor cells and then irradiated with a neutron beam, leading to a nuclear reaction that selectively kills the cancer cells.

Analogous Systems and Quantitative Data

While specific drug loading data for calcium borate is scarce, a study on calcium fructoborate , another boron-containing nanoparticle, provides valuable insight into the potential for drug encapsulation.

Nanoparticle SystemDrug/AgentEncapsulation Efficiency (%)Key Findings
Liposome-encapsulated Calcium Fructoborate (LECFB)Calcium Fructoborate (¹⁰B)72.38 ± 1.68Demonstrates the feasibility of encapsulating boron-containing compounds for therapeutic applications like BNCT.[4]

This data suggests that calcium borate nanoparticles could also be encapsulated or have drugs adsorbed with reasonable efficiency, a hypothesis that warrants further experimental validation.

Protocols for Evaluating Drug Delivery Potential

Drug Loading Protocol (Hypothetical)
  • Nanoparticle Suspension: Disperse a known amount of synthesized calcium borate nanoparticles in a suitable buffer.

  • Drug Addition: Prepare a solution of the desired drug and add it to the nanoparticle suspension.

  • Incubation: Incubate the mixture under stirring for a defined period (e.g., 24 hours) at a specific temperature to allow for drug adsorption or encapsulation.

  • Separation: Centrifuge the suspension to separate the drug-loaded nanoparticles from the solution.

  • Quantification: Measure the concentration of the free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Determine the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of drug-loaded nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release Protocol (Hypothetical)
  • Sample Preparation: Place a known amount of drug-loaded nanoparticles in a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at pH 7.4 and an acetate buffer at pH 5.5 to simulate physiological and tumor environments, respectively).

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.

  • Analysis: Quantify the amount of drug released into the medium at each time point using an appropriate analytical method.

  • Data Analysis: Plot the cumulative drug release as a function of time to determine the release profile.

Conclusion

The co-precipitation synthesis of calcium borate nanoparticles is a robust and adaptable method for producing nanomaterials with tunable properties. While their application in drug delivery is still in a nascent stage, the characteristics of analogous boron-containing and calcium-based nanoparticles suggest significant potential. Future research should focus on the comprehensive evaluation of their biocompatibility, drug loading capacity, and release kinetics to pave the way for their use in advanced therapeutic systems.

References

Characterization of synthetic nobleite using XRD and SEM techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nobleite, a rare borate mineral with the chemical formula CaB₆O₉(OH)₂·3H₂O, holds potential for various industrial applications, including in ceramics, flame retardants, and potentially as a boron-releasing agent in specific formulations.[1][2][3] Its synthetic analogue allows for the production of a pure, crystalline material with controlled properties. This application note provides detailed protocols for the synthesis of this compound and its subsequent characterization using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). These techniques are crucial for confirming the crystalline phase and analyzing the morphology of the synthesized material, ensuring its suitability for downstream applications.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_characterization Characterization A Reactants (Boric Acid, Lime, Water) B Aqueous Slurry Preparation A->B C Reaction at 85-105°C B->C D Separation and Washing C->D E Drying D->E F Synthetic this compound Powder E->F Sample G XRD Analysis F->G H SEM Analysis F->H I Data Analysis G->I H->I J Characterization Report I->J Results

Caption: Experimental workflow for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is based on the method for producing crystalline calcium hexaborate tetrahydrate, a synthetic form of this compound.[4]

Materials:

  • Boric Acid (H₃BO₃)

  • Lime (Calcium Oxide, CaO)

  • Deionized Water

Equipment:

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus

  • Drying oven

Protocol:

  • Prepare the Aqueous Slurry:

    • In the reaction vessel, combine boric acid and deionized water to achieve a molar ratio of boric acid to water between 0.25:1 and 0.5:1.[4]

    • Add lime to the slurry to achieve a molar ratio of lime to boric acid between 0.05:1 and 0.15:1.[4]

  • Reaction:

    • Heat the aqueous slurry to a temperature in the range of 85°C to 105°C while stirring continuously.[4]

    • Maintain these conditions for a sufficient time to allow for the formation of crystalline calcium hexaborate tetrahydrate. The reaction time can be as short as one hour.[4]

  • Separation and Washing:

    • After the reaction is complete, separate the solid product from the aqueous slurry using a suitable filtration method.

    • Wash the collected crystals with deionized water to remove any unreacted starting materials or soluble byproducts.

  • Drying:

    • Dry the washed crystals in a drying oven at a temperature that will not cause dehydration of the this compound (e.g., below 60°C).

X-ray Diffraction (XRD) Analysis

XRD is a non-destructive technique used to identify the crystalline phases of a material by analyzing its unique diffraction pattern.[5][6][7]

Protocol:

  • Sample Preparation:

    • The synthetic this compound sample should be a fine powder. If necessary, gently grind the sample to a particle size of less than 10 µm to ensure random orientation of the crystallites.[5]

    • Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface for analysis.

  • Instrument Parameters (Typical):

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 10° to 80°

    • Step Size: 0.02°

    • Scan Speed: 2°/minute

  • Data Analysis:

    • Identify the diffraction peaks in the resulting XRD pattern.

    • Compare the observed 2θ values and relative intensities with a standard reference pattern for this compound from a database such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD).[8]

    • The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Table 1: XRD Data for this compound

2θ (°)d-spacing (Å)Relative Intensity (%)
13.026.79100
17.125.189
26.273.3931
28.583.127
34.922.5669
39.002.3097
18.964.685

Data compiled from available mineralogical data.[4]

Scanning Electron Microscopy (SEM) Analysis

SEM provides high-resolution imaging of the surface morphology and texture of the synthetic this compound particles.

Protocol:

  • Sample Preparation:

    • Mount the dry this compound powder onto an SEM stub using double-sided conductive carbon tape.[9][10][11]

    • Gently press the powder onto the tape to ensure good adhesion.[9][11]

    • Remove any loose powder by tapping the stub or using a gentle stream of compressed gas to prevent contamination of the SEM chamber.[10][11]

    • For non-conductive samples, apply a thin conductive coating (e.g., gold, palladium, or carbon) using a sputter coater to prevent charging under the electron beam.

  • Imaging Parameters (Typical):

    • Accelerating Voltage: 5-20 kV

    • Working Distance: 10-15 mm

    • Magnification: Varies depending on the particle size, typically ranging from 1,000x to 50,000x.

    • Detector: Secondary Electron (SE) detector for topographical imaging.

  • Data Analysis:

    • Analyze the SEM images to determine the particle size, shape, and surface morphology of the synthetic this compound.

    • If equipped with an Energy Dispersive X-ray (EDX) detector, elemental analysis can be performed to confirm the presence of calcium, boron, and oxygen.

Table 2: Morphological Characteristics of Synthetic this compound (Hypothetical Data)

ParameterDescription
Particle Shape Platy to pseudohexagonal crystals
Average Particle Size 5 - 20 µm
Surface Morphology Smooth crystal faces with some agglomeration

This table presents expected morphological characteristics based on descriptions of natural this compound. Actual results may vary depending on the specific synthesis conditions.

References

Application Note: Thermal Analysis of Synthetic Nobleite using DTA and TGA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nobleite (CaB₆O₉(OH)₂·3H₂O) is a rare, hydrated borate mineral first discovered in Death Valley, California. Synthetic analogues of borate minerals are of significant interest to researchers and drug development professionals for their potential applications in various fields, including as flame retardants, in ceramic manufacturing, and as precursors for specialty glasses. The thermal stability and decomposition pathway of these materials are critical parameters that dictate their processing and end-use performance.

This application note details the thermal analysis of synthetic this compound using Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA). Due to the limited availability of specific thermal analysis data for synthetic this compound, this note utilizes data from a closely related synthetic hydrated calcium borate, priceite (Ca₄B₁₀O₁₉·7H₂O), as a representative model. The methodologies and expected results outlined herein provide a comprehensive guide for the thermal characterization of synthetic hydrated calcium borate minerals.

Synthesis of a Representative Hydrated Calcium Borate (Priceite Analogue)

A common method for synthesizing hydrated calcium borates is through hydrothermal synthesis. This process involves the reaction of a calcium source and a boron source in an aqueous solution at elevated temperature and pressure.

Protocol for Hydrothermal Synthesis:

  • Reactant Preparation: Prepare aqueous solutions of calcium chloride (CaCl₂) and boric acid (H₃BO₃). A typical molar ratio of Ca:B for the synthesis of priceite is approximately 1:2.5.

  • Mixing: In a Teflon-lined stainless-steel autoclave, combine the calcium chloride and boric acid solutions. For example, a mixture can be prepared using 1.0 g of H₃BO₃ and 1.0 g of CaCl₂.[1][2]

  • Hydrothermal Reaction: Seal the autoclave and heat it to a temperature between 160°C and 190°C for a duration of 4 hours to 3 days.[1][2]

  • Cooling and Filtration: After the reaction period, allow the autoclave to cool to room temperature.

  • Washing and Drying: Filter the resulting white precipitate and wash it thoroughly with deionized water to remove any unreacted precursors and byproducts. Dry the final product in an oven at a low temperature (e.g., 60°C) to prevent premature dehydration.

Thermal Analysis: DTA and TGA

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature, providing information on phase transitions and reactions. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, quantifying mass loss due to dehydration and decomposition.

Experimental Protocol for DTA/TGA:

  • Sample Preparation: A small amount of the synthesized hydrated calcium borate powder (typically 5-10 mg) is accurately weighed and placed into an alumina or platinum crucible.

  • Instrument Setup:

    • Apparatus: A simultaneous DTA/TGA instrument is used.

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to 1000°C at a constant heating rate of 10°C/min.

    • Atmosphere: The analysis is conducted under a controlled atmosphere, typically flowing nitrogen or air, at a flow rate of 50-100 mL/min.

    • Reference Material: Calcined alumina (Al₂O₃) is used as the reference material.

  • Data Acquisition: The DTA (or heat flow) and TGA (mass loss) signals are recorded continuously as a function of temperature.

Data Presentation

The thermal decomposition of hydrated calcium borates like priceite typically occurs in multiple steps, corresponding to the loss of water of hydration and dehydroxylation.

Table 1: Summary of TGA Data for a Representative Synthetic Hydrated Calcium Borate

Temperature Range (°C)Mass Loss (%)Corresponding Event
100 - 250~ 5 - 10Loss of adsorbed and loosely bound water
250 - 450~ 15 - 20Dehydration (loss of crystalline water)
450 - 700~ 5 - 10Dehydroxylation (loss of structural OH groups)
> 700-Formation of anhydrous borate phases

Table 2: Summary of DTA Events for a Representative Synthetic Hydrated Calcium Borate

Peak Temperature (°C)Peak TypeAssociated Process
~ 150 - 200EndothermicDehydration
~ 350 - 400EndothermicMajor dehydration/dehydroxylation
~ 600 - 650EndothermicDehydroxylation
~ 750 - 800ExothermicRecrystallization to anhydrous phases

Note: The exact temperatures and mass loss percentages can vary depending on the specific crystalline structure, particle size, and heating rate.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and thermal analysis of synthetic this compound.

experimental_workflow cluster_synthesis Synthesis of Hydrated Calcium Borate cluster_analysis Thermal Analysis cluster_results Data Interpretation Reactants Calcium Chloride (CaCl₂) & Boric Acid (H₃BO₃) Solutions Mixing Mixing in Autoclave Reactants->Mixing Hydrothermal Hydrothermal Reaction (160-190°C) Mixing->Hydrothermal Cooling Cooling & Filtration Hydrothermal->Cooling Drying Washing & Drying Cooling->Drying Sample Synthetic this compound Analogue Drying->Sample DTA_TGA DTA/TGA Analysis (25-1000°C, 10°C/min) Sample->DTA_TGA Data Data Acquisition (Mass Loss & Heat Flow) DTA_TGA->Data Tables Quantitative Data Tables Data->Tables Interpretation Interpretation of Thermal Events (Dehydration, Dehydroxylation, Recrystallization) Data->Interpretation

Synthesis and Thermal Analysis Workflow

Conclusion

The thermal analysis of synthetic this compound, represented here by a priceite analogue, reveals a multi-stage decomposition process involving dehydration and dehydroxylation, followed by recrystallization at higher temperatures. The provided protocols for hydrothermal synthesis and DTA/TGA analysis offer a robust framework for the characterization of synthetic hydrated calcium borate minerals. This information is crucial for understanding the material's thermal stability and for the development of its potential applications in various scientific and industrial fields.

References

Application Notes and Protocols: Nobleite as a Precursor for Boron-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nobleite, a rare hydrated calcium borate mineral with the chemical formula CaB₆O₉(OH)₂·3H₂O, presents a potential precursor material for the synthesis of various advanced boron-based materials. Its chemical structure, rich in boron, makes it an attractive alternative to more commonly utilized borate minerals like colemanite and ulexite. This document provides detailed application notes and proposed experimental protocols for the synthesis of boric acid, hexagonal boron nitride (h-BN), and boron carbide (B₄C) using this compound as the starting material. The protocols are based on established chemical principles for borate mineral processing and are intended to serve as a foundational guide for further research and development.

Data Presentation

The following table summarizes the theoretical quantitative data for the conversion of this compound to various boron-based materials. These values are calculated based on stoichiometry and assume 100% reaction efficiency. Actual yields will vary depending on experimental conditions.

PrecursorProductMolecular Weight of Precursor ( g/mol )Molecular Weight of Product ( g/mol )Theoretical Yield (g of product per g of precursor)
This compound (CaB₆O₉(OH)₂·3H₂O)Boric Acid (H₃BO₃)335.0961.831.11
This compound (CaB₆O₉(OH)₂·3H₂O)Boron Nitride (BN)335.0924.820.44
This compound (CaB₆O₉(OH)₂·3H₂O)Boron Carbide (B₄C)335.0955.250.25

Experimental Protocols

Synthesis of Boric Acid from this compound via Acid Leaching

This protocol outlines the production of boric acid from this compound ore by reacting it with sulfuric acid. The underlying principle is the conversion of the calcium borate into soluble boric acid and insoluble calcium sulfate.

Materials and Equipment:

  • This compound ore, finely ground (e.g., <100 mesh)

  • Concentrated sulfuric acid (98%)

  • Distilled water

  • Lime (calcium hydroxide) for pH adjustment

  • Glass reactor with a mechanical stirrer and heating mantle

  • Filtration apparatus (e.g., Buchner funnel with vacuum flask)

  • Crystallization vessel

  • Drying oven

  • pH meter

Protocol:

  • Leaching:

    • In a glass reactor, prepare a slurry of ground this compound ore in distilled water. A solid-to-liquid ratio of 1:3 is recommended as a starting point.

    • Begin stirring the slurry at a moderate speed.

    • Slowly add concentrated sulfuric acid to the slurry. The reaction is exothermic, so control the addition rate to maintain a temperature of approximately 90°C.

    • The overall reaction is: CaB₆O₉(OH)₂·3H₂O + H₂SO₄ → 6H₃BO₃ + CaSO₄ + H₂O

    • Maintain the reaction at 90°C with continuous stirring for 2 hours. Monitor the pH and keep it around 1 to ensure complete dissolution of the borate.

  • Purification and Filtration:

    • After the reaction is complete, neutralize any excess acid by adding lime until the pH of the solution reaches approximately 5. This will precipitate any remaining impurities like iron hydroxides.

    • Filter the hot slurry to separate the solid calcium sulfate and other insoluble gangue from the boric acid solution.

  • Crystallization and Drying:

    • Transfer the hot filtrate to a crystallization vessel and allow it to cool slowly to room temperature. Boric acid crystals will precipitate as the temperature decreases.

    • Collect the boric acid crystals by filtration.

    • Wash the crystals with a small amount of cold distilled water to remove any remaining impurities.

    • Dry the purified boric acid crystals in an oven at a temperature below 100°C to avoid dehydration.

Logical Workflow for Boric Acid Synthesis:

Boric_Acid_Synthesis This compound Ground this compound Ore Slurry Slurry Preparation (with Water) This compound->Slurry Leaching Acid Leaching (H₂SO₄, 90°C, 2h) Slurry->Leaching Neutralization Neutralization (Lime, pH 5) Leaching->Neutralization Filtration1 Filtration Neutralization->Filtration1 Crystallization Crystallization (Cooling) Filtration1->Crystallization Hot Filtrate Filtration2 Filtration Crystallization->Filtration2 Drying Drying (<100°C) Filtration2->Drying BoricAcid Purified Boric Acid Drying->BoricAcid

Caption: Workflow for the synthesis of boric acid from this compound.

Synthesis of Hexagonal Boron Nitride (h-BN) from this compound

This protocol describes a two-step process for synthesizing hexagonal boron nitride. First, this compound is thermally decomposed to produce boron oxide, which is then nitrided with ammonia at high temperatures.

Materials and Equipment:

  • This compound ore, finely ground

  • Ammonia (NH₃) gas, high purity

  • Nitrogen (N₂) gas, high purity

  • Tube furnace with temperature control up to 1500°C

  • Alumina or quartz tube reactor

  • Alumina combustion boats

  • Gas flow controllers

Protocol:

  • Thermal Decomposition of this compound to Boron Oxide:

    • Place the ground this compound powder in an alumina combustion boat.

    • Insert the boat into the tube furnace.

    • Heat the furnace to a temperature between 450°C and 550°C under a flow of nitrogen gas. This step dehydrates the this compound and converts it to a mixture of calcium borate and boron oxide. A patent suggests heating between 800°F (427°C) and 1000°F (538°C).

    • The decomposition reaction is complex but can be generally represented as: CaB₆O₉(OH)₂·3H₂O → CaO·3B₂O₃ + 4H₂O

    • Hold at this temperature for 2-4 hours to ensure complete decomposition.

  • Nitriding of Boron Oxide:

    • After cooling, the resulting powder is a mixture containing boron oxide.

    • Place this powder back into the tube furnace.

    • Heat the furnace to 900°C under a continuous flow of ammonia gas.

    • The nitriding reaction is: B₂O₃ + 2NH₃ → 2BN + 3H₂O

    • Hold at 900°C for 2-4 hours.

    • For higher purity and crystallinity, the temperature can be increased to 1200-1500°C.

    • After the reaction, cool the furnace to room temperature under a nitrogen atmosphere to prevent oxidation of the BN.

    • The final product will be a mixture of h-BN and calcium oxide. Further purification steps, such as acid leaching to remove CaO, may be necessary.

hBN_Synthesis This compound Ground this compound Ore Decomposition Thermal Decomposition (450-550°C, N₂) This compound->Decomposition BoronOxideMix CaO·B₂O₃ Mixture Decomposition->BoronOxideMix Nitriding Nitriding (900-1500°C, NH₃) BoronOxideMix->Nitriding BN_CaO_Mix h-BN + CaO Mixture Nitriding->BN_CaO_Mix Purification Purification (optional) (Acid Leaching) BN_CaO_Mix->Purification hBN Hexagonal Boron Nitride Purification->hBN

Caption: Pathway for the formation of boron carbide from boric acid.

Application Notes and Protocols: The Potential of Nobleite in Glass and Ceramic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

Nobleite, a hydrated calcium borate mineral with the chemical formula CaB₆O₉(OH)₂·3H₂O, presents a promising, naturally occurring source of calcium and boron oxides.[1][2][3] These components are crucial in the formulation of specialized glasses and ceramics. Boron oxide (B₂O₃) is a well-known network former in glasses, valued for its ability to lower melting temperatures, control thermal expansion, and enhance chemical durability.[4][5] Calcium oxide (CaO) acts as a network modifier, influencing viscosity, mechanical strength, and the refractive index of the final product.[6][7][8] This document outlines the potential applications of this compound in these fields, providing detailed protocols for its preparation and incorporation into glass and ceramic formulations, along with expected impacts on material properties.

Properties of this compound

A thorough understanding of this compound's intrinsic properties is fundamental to its application. Key physical and chemical characteristics are summarized below.

PropertyValue
Chemical FormulaCaB₆O₉(OH)₂·3H₂O[1][2]
Molar Mass336.99 g/mol
Oxide Content (calculated)CaO: 16.64%, B₂O₃: 61.98%, H₂O: 21.38%
Crystal SystemMonoclinic[9]
Density2.09 g/cm³[9]
Hardness (Mohs)3[9][10]
Refractive Indicesnα = 1.500, nβ = 1.520, nγ = 1.554[9]

Application in Borosilicate Glass Formulations

The introduction of this compound, following a calcination step to yield CaO and B₂O₃, can significantly modify the properties of silicate glasses, steering them towards borosilicate-like characteristics. Borosilicate glasses are renowned for their low coefficient of thermal expansion, high chemical resistance, and excellent transparency, making them suitable for laboratory apparatus, pharmaceutical packaging, and cookware.[1][10][11][12][13]

Anticipated Effects of this compound-Derived Oxides on Glass Properties

The addition of CaO and B₂O₃ to a silicate glass network is expected to result in the following changes:

PropertyExpected Effect of CaO and B₂O₃ AdditionRationale
Coefficient of Thermal Expansion (CTE) DecreaseB₂O₃ is known to significantly lower the CTE of silicate glasses, enhancing thermal shock resistance. CaO can have a varied effect, but in borosilicate compositions, it generally contributes to a lower CTE compared to alkali oxides.[14][15][16]
Viscosity and Melting Temperature DecreaseB₂O₃ acts as a powerful flux, reducing the melting temperature of the glass batch, which can lead to energy savings during production.[4]
Chemical Durability IncreaseThe incorporation of boron into the silicate network enhances resistance to chemical attack, particularly from acidic and neutral solutions.[1][10][11][12][13][17]
Refractive Index IncreaseThe addition of CaO generally increases the refractive index of glass.[18][19]
Mechanical Strength IncreaseThe presence of CaO can improve the mechanical properties of the glass by strengthening the network.
Experimental Protocols

Protocol 1: Calcination of this compound

This protocol describes the thermal decomposition of this compound to remove water and hydroxyl groups, yielding a mixture of calcium and boron oxides suitable for glass and ceramic synthesis. This process is critical as the direct introduction of hydrated minerals into a high-temperature melt can cause hazardous splattering and uncontrolled foaming. The thermal decomposition of hydrated borates like colemanite, which is structurally similar to this compound, typically occurs in stages, with the loss of water and subsequent recrystallization into anhydrous borates.[20][21][22][23][24]

Methodology:

  • Sample Preparation: Grind raw this compound mineral to a fine powder (<75 μm) using a mortar and pestle or a ball mill to ensure uniform heat transfer.

  • Crucible Loading: Place the powdered this compound into a high-purity alumina crucible. Do not fill the crucible more than halfway to prevent spillage during heating.

  • Drying: Heat the sample in a drying oven at 120°C for at least 4 hours to remove adsorbed moisture.

  • Calcination:

    • Place the crucible in a programmable muffle furnace.

    • Heat the sample from room temperature to 450°C at a rate of 10°C/min. This slow heating rate allows for the controlled release of water.

    • Hold the temperature at 450°C for 2 hours to ensure the complete removal of structural water.

    • Increase the temperature to 800°C at a rate of 10°C/min. This step facilitates the decomposition of any intermediate phases and the formation of anhydrous calcium borates.

    • Hold at 800°C for 1 hour.

  • Cooling: Allow the furnace to cool to room temperature naturally.

  • Post-Calcination Processing: The resulting calcined this compound (a mixture of CaO and B₂O₃) should be stored in a desiccator to prevent rehydration.

Protocol 2: Synthesis of Borosilicate Glass using Calcined this compound

This protocol outlines the melt-quench method for producing a borosilicate glass using calcined this compound as a raw material.

Methodology:

  • Batch Calculation: Calculate the required amounts of raw materials. For a target glass composition, the contributions of CaO and B₂O₃ from the calcined this compound must be accounted for. Other raw materials will likely include silica (SiO₂) and alumina (Al₂O₃).[4][25][26]

  • Mixing: Thoroughly mix the powdered raw materials (calcined this compound, silica, alumina, etc.) in a plastic container for at least 15 minutes to ensure homogeneity.

  • Melting:

    • Transfer the mixed batch into a platinum or high-purity alumina crucible.

    • Place the crucible in a high-temperature furnace.

    • Heat the furnace to 1500-1600°C.[2][25][26] The exact temperature will depend on the overall composition.

    • Hold at the peak temperature for 4-6 hours to ensure complete melting and homogenization. Periodically, the melt can be stirred with a platinum rod if the furnace allows.

  • Quenching:

    • Remove the crucible from the furnace.

    • Pour the molten glass onto a preheated steel plate.

    • Immediately press the molten glass with another steel plate to create a flat disc. This rapid cooling prevents crystallization.

  • Annealing:

    • Transfer the quenched glass disc to an annealing furnace preheated to a temperature just below the glass transition temperature (typically 500-600°C for borosilicate glasses).

    • Hold at this temperature for at least 1 hour to relieve internal stresses.

    • Slowly cool the furnace to room temperature over several hours.

Application in Ceramic Formulations

In ceramics, particularly in glazes and as a sintering aid, the CaO and B₂O₃ from calcined this compound can be highly beneficial. B₂O₃ is a strong flux, reducing the melting point of glazes and promoting the formation of a glassy phase.[5] CaO also acts as a flux and can contribute to the formation of specific crystalline phases that enhance the mechanical properties of the ceramic body.[27]

Anticipated Effects of this compound-Derived Oxides on Ceramic Properties
PropertyExpected Effect of CaO and B₂O₃ AdditionRationale
Sintering Temperature DecreaseB₂O₃ significantly lowers the temperature required for densification.
Porosity DecreaseThe fluxing action of CaO and B₂O₃ promotes liquid-phase sintering, leading to lower porosity.[27]
Mechanical Strength Increase (up to a certain concentration)The formation of a glassy phase can strengthen the ceramic body. However, excessive glass formation can be detrimental. The formation of crystalline phases like anorthite (CaAl₂Si₂O₈) can also enhance strength.[27]
Glaze Properties Improved gloss and reduced defectsB₂O₃ reduces the surface tension of the molten glaze, leading to a smoother, more uniform surface.[5]
Experimental Protocols

Protocol 3: Preparation of a Ceramic Glaze using Calcined this compound

This protocol describes the formulation and application of a ceramic glaze incorporating calcined this compound.

Methodology:

  • Glaze Formulation: Start with a base glaze recipe (e.g., a mix of feldspar, kaolin, and silica).[28] Substitute a portion of the fluxing agents with calcined this compound. The exact amount will depend on the desired firing temperature and glaze properties.

  • Mixing:

    • Weigh the dry ingredients accurately.

    • Add the dry ingredients to water (a common starting ratio is 3 parts water to 2 parts dry material by weight).[29]

    • Mix thoroughly using a blender or a high-speed mixer until a smooth, homogeneous slurry is formed.[30]

  • Sieving: Pass the glaze slurry through an 80-100 mesh sieve to remove any agglomerates and ensure a uniform consistency.[29][30]

  • Application:

    • Apply the glaze to a bisque-fired ceramic piece by dipping, pouring, or spraying.

    • Aim for a consistent thickness.

  • Firing:

    • Allow the glazed piece to dry completely.

    • Fire the piece in a kiln according to a predetermined firing schedule. The peak temperature will depend on the glaze composition but will likely be in the range of 1000-1250°C.

Visualizations

Experimental_Workflow_for_Nobleite_Utilization cluster_prep This compound Preparation cluster_glass Glass Formulation cluster_ceramic Ceramic Glaze Formulation raw_this compound Raw this compound Mineral grinding Grinding (<75 µm) raw_this compound->grinding calcination Calcination (800°C) grinding->calcination calcined_this compound Calcined this compound (CaO + B₂O₃) calcination->calcined_this compound mixing_glass Mixing with SiO₂, Al₂O₃, etc. calcined_this compound->mixing_glass mixing_ceramic Mixing with Clay, Feldspar, Silica calcined_this compound->mixing_ceramic melting Melting (1500-1600°C) mixing_glass->melting quenching Quenching melting->quenching annealing_glass Annealing quenching->annealing_glass boro_glass Borosilicate Glass Product annealing_glass->boro_glass slurry Slurry Formation (with water) mixing_ceramic->slurry application Application to Bisque Ware slurry->application firing Firing (1000-1250°C) application->firing glazed_ceramic Glazed Ceramic Product firing->glazed_ceramic

Caption: Experimental workflow for the utilization of this compound.

Role_of_Nobleite_Oxides_in_Glass_Structure cluster_network Silicate Glass Network cluster_modifiers This compound-Derived Oxides cluster_effects Structural Effects cluster_properties Resulting Glass Properties si_o_si Si-O-Si Network (High Viscosity, High CTE) b2o3 B₂O₃ cao CaO b_coordination Boron enters network as [BO₃] and [BO₄] units b2o3->b_coordination nbo CaO creates Non-Bridging Oxygens cao->nbo final_properties Lower CTE Lower Viscosity Higher Durability Higher Refractive Index b_coordination->final_properties nbo->final_properties

Caption: Role of this compound-derived oxides in glass structure.

References

Application Notes and Protocols for the Use of Synthetic Calcium Borates in Agricultural Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic calcium borates are emerging as a significant advancement in agricultural technology, offering a controlled-release source of two essential nutrients for plant growth and development: calcium (Ca) and boron (B). Calcium is crucial for cell wall structure, membrane integrity, and as a secondary messenger in signal transduction. Boron plays a vital role in cell wall synthesis, sugar transport, and reproductive processes.[1][2][3][4][5] The synergistic relationship between calcium and boron is critical, as adequate boron levels enhance calcium uptake and mobility within the plant.[1][2][6] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of synthetic calcium borates in agricultural research.

Data Presentation

Table 1: Typical Application Rates of Calcium Boron Fertilizers for Various Crops
Crop CategoryApplication MethodRate per AcreApplication TimingSource(s)
Field Crops & Vegetables Foliar Spray8 to 16 ounces (230 to 460 grams)During periods of rapid growth or nutritional stress; may be repeated 2 or more times.[7][8][9]
Foliar Spray1 to 4 quartsApply when growth is 4-8 inches high; repeat every 2 weeks as needed.[10]
Tree Crops Foliar Spray16 to 32 ounces (460 to 920 grams)After the beginning of active growth; may be repeated at 2 to 4-week intervals.[7][8][9]
Foliar Spray1 to 4 quartsApply at bud break; repeat every 2 to 3 weeks.[10]
Grapes & Berries Foliar Spray8 to 16 ounces (230 to 460 grams)After active growth begins; may be repeated at intervals of one week or more.[7][8][9]
Foliar Spray1 to 3 quartsApply pre-bloom; repeat every 2-4 weeks.[10]
Alfalfa & Forage Crops Foliar Spray1 to 4 quartsAfter early spring growth and after cutting.[10]
Table 2: Effect of Calcium Borate Nanoparticle Application on Lettuce and Zucchini Growth in a Hydroponic System
TreatmentCropShoot Biomass IncreaseRoot Biomass IncreaseSource(s)
Calcium Borate Nano-fertilizer Lettuce2.7-fold1.9-fold[11][12]
Zucchini18% (compared to no boron control)66% (compared to no boron control)[11][12]
Zucchini13% (compared to commercial B fertilizer)36% (compared to commercial B fertilizer)[11][12]

Experimental Protocols

Protocol 1: Synthesis of Calcium Borate Nanoparticles via Co-Precipitation

This protocol describes the synthesis of calcium borate nanoparticles for use as a foliar fertilizer, adapted from a method described for creating nano-fertilizers for research purposes.[8][13]

Materials:

  • Calcium chloride (CaCl₂)

  • Sodium borate (Borax - Na₂B₄O₇·10H₂O)

  • Polyvinylpyrrolidone (PVP) as a capping agent

  • Distilled water

  • Magnetic stirrer with heating plate

  • Peristaltic pump

  • Centrifuge

  • Drying oven

Procedure:

  • Prepare a 0.2 M solution of calcium chloride (CaCl₂) in 100 ml of distilled water.

  • In a separate beaker, prepare a 0.2 M solution of sodium borate in 100 ml of distilled water.

  • Add 1 gram of PVP to the CaCl₂ solution.

  • Place the CaCl₂-PVP solution on a magnetic stirrer with a heating plate and heat to 48°C while stirring for 1 hour.

  • Maintain the temperature at 48°C and a stirring speed of 450 rpm.

  • Using a peristaltic pump, add the sodium borate solution dropwise to the CaCl₂-PVP solution at a rate of 0.7 ml/min.

  • After the addition is complete, continue stirring for a designated period to ensure a complete reaction.

  • Centrifuge the resulting suspension at 7000 rpm for 10 minutes to collect the precipitate.

  • Wash the precipitate several times with distilled water to remove any unreacted precursors.

  • Dry the washed calcium borate nanoparticles in an oven at 70°C for approximately 3 hours.[13]

  • The resulting powder can be characterized using methods such as X-ray diffraction (XRD) and Scanning Electron Microscopy (SEM).[13]

Protocol 2: Evaluating the Efficacy of Synthetic Calcium Borate in a Greenhouse Pot Experiment

This protocol outlines a general procedure for assessing the impact of synthetic calcium borate on plant growth, nutrient uptake, and yield under controlled greenhouse conditions.[14][15]

Materials:

  • Test plants (e.g., sunflower, tomato, or other crop of interest)

  • Pots filled with a suitable growing medium (e.g., sandy loam soil, peat-perlite mix)

  • Synthetic calcium borate fertilizer

  • Control fertilizer (without calcium and boron)

  • Standard nutrient solution (e.g., Hoagland solution)

  • Greenhouse with controlled environment (temperature, light, humidity)

  • Plant tissue analysis equipment (e.g., ICP-OES)

  • Soil testing laboratory for nutrient analysis

Procedure:

  • Experimental Design: Set up a completely randomized design with multiple replications for each treatment. Treatments should include a control (no calcium borate), and several application rates of the synthetic calcium borate.

  • Planting and Growth Conditions:

    • Sow seeds or transplant seedlings into pots.

    • Maintain optimal greenhouse conditions for the chosen plant species.

    • Water the plants as needed, ensuring consistent moisture levels across all treatments.

  • Fertilizer Application:

    • Apply the synthetic calcium borate according to the experimental design. Application can be as a soil drench or a foliar spray.

    • For foliar application, dissolve the calculated amount of calcium borate in water and spray evenly onto the plant leaves. A non-ionic surfactant can be added to improve coverage.

    • Apply a balanced nutrient solution (lacking Ca and B if they are the variables) to all pots to ensure other nutrients are not limiting.

  • Data Collection:

    • Growth Parameters: Measure plant height, stem diameter, and leaf area at regular intervals.

    • Biomass: At the end of the experiment, harvest the plants and separate them into shoots and roots. Record the fresh weight and then dry the plant material in an oven at 60-70°C to a constant weight to determine the dry biomass.

    • Yield: For fruiting plants, count and weigh the fruits produced per plant.

    • Nutrient Analysis:

      • Plant Tissue: Analyze the dried plant material (leaves, stems, roots) for calcium and boron concentrations using methods like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[16]

      • Soil: Analyze soil samples before and after the experiment to determine changes in available calcium and boron.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Signaling Pathways and Logical Relationships

Calcium and Boron in Plant Cell Wall Structure

Calcium and boron are integral components of the plant cell wall, contributing to its structural integrity.[4][5] Calcium cross-links pectin molecules, while boron is essential for the formation of borate-ester cross-links with rhamnogalacturonan II (RG-II), a pectin polysaccharide.[2][17] This interaction is crucial for maintaining cell wall strength and flexibility.[6]

CellWall Ca Calcium (Ca²⁺) Pectin Pectin Ca->Pectin Cross-links B Boron (B) RGII Rhamnogalacturonan II (RG-II) B->RGII Forms borate-ester cross-links with CellWall Cell Wall Structure & Integrity Pectin->CellWall RGII->CellWall

Caption: Interaction of Calcium and Boron in the plant cell wall.

Calcium Signaling in Plant Stress Response

Calcium acts as a ubiquitous second messenger in response to various abiotic stresses such as drought, heat, and salinity.[9][18] Stress perception leads to an influx of Ca²⁺ into the cytosol, creating a specific "calcium signature."[19] This signal is then decoded by calcium-binding proteins, which in turn activate downstream signaling cascades, leading to the expression of stress-responsive genes and ultimately, stress tolerance.[7][19]

CalciumSignaling Stress Abiotic Stress (Drought, Heat, Salinity) Ca_Channels Ca²⁺ Channels in Membranes Stress->Ca_Channels Activates Ca_Influx Ca²⁺ Influx into Cytosol Ca_Channels->Ca_Influx Ca_Signature Specific Ca²⁺ Signature Ca_Influx->Ca_Signature Ca_Sensors Calcium-Binding Proteins (Calmodulin, etc.) Ca_Signature->Ca_Sensors Decoded by Kinase_Cascade Protein Kinase Cascade Ca_Sensors->Kinase_Cascade Activate Gene_Expression Expression of Stress-Responsive Genes Kinase_Cascade->Gene_Expression Regulate Stress_Tolerance Stress Tolerance Gene_Expression->Stress_Tolerance

Caption: Simplified Calcium signaling pathway in plant abiotic stress response.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on assessing the biocompatibility of nobleite and analogous calcium borate biomaterials.

Introduction

This compound, a hydrous calcium borate mineral, and related synthetic calcium borates are emerging as materials of interest in the biomedical field due to their unique chemical compositions. Boron, an essential trace element, is known to play a role in bone growth and maintenance. This has led to the exploration of borate-containing biomaterials for applications in bone tissue engineering and regenerative medicine. However, a thorough understanding of their biocompatibility is paramount before their clinical application.

These application notes provide a comprehensive overview of the biocompatibility of calcium borates, drawing on data from studies of structurally and chemically related materials, in the absence of direct biocompatibility data for the mineral this compound. This document outlines key in vitro assays to assess cytotoxicity, cell proliferation, osteogenic potential, and inflammatory response, complete with detailed protocols and data interpretation guidelines.

Data Summary: In Vitro Biocompatibility of Borate-Containing Biomaterials

The following tables summarize quantitative data from studies on borate bioactive glasses and borate-modified calcium phosphate ceramics. This data provides insights into the potential biocompatibility profile of this compound and other calcium borates.

Table 1: Cytotoxicity and Cell Viability Data for Borate-Containing Biomaterials

Material CompositionCell TypeAssayConcentration / ConditionResult (% Cell Viability vs. Control)Reference
Borate Bioactive Glass (13-93B3)Murine Osteogenic Cells (MLO-A5)MTT Assay> 0.65 mmol BoronToxic[1]
Borate Bioactive Glass (13-93B3)Murine Osteogenic Cells (MLO-A5)MTT Assay< 0.65 mmol BoronSupported Proliferation[1]
Strontium-Incorporated Borate GlassOsteoblast-like Cells (SaOS-2)MTT Assay6% and 12% Strontium141% and 108% (Classified as non-cytotoxic)
Pure Borate GlassOsteoblast-like Cells (SaOS-2)MTT AssayNot Specified> 75% (Classified between cytotoxic and non-cytotoxic)
Borate Bioactive GlassBone Marrow Stromal Cells (BMSCs)Not Specified< 105.1 ppm BoronNon-toxic, induced proliferation
Borate Bioactive GlassMC3T3-E1 CellsNot Specified> 16 mM BoronInhibited Proliferation[2]
Borate Bioactive GlassMC3T3-E1 CellsNot Specified2 mM Boron40% reduction in cell density[2]

Table 2: Osteogenic Differentiation and Inflammatory Response to Borate Ions

Cell TypeAssayBorate Ion ConcentrationOutcomeReference
Mouse Bone Marrow-Derived Mesenchymal Stem Cells (KUSA-A1)Gla-osteocalcin Expression> 3 mg/LPromoted Expression[3]
Mouse Bone Marrow-Derived Mesenchymal Stem Cells (KUSA-A1)Collagen Production> 10 mg/LPromoted Production[3]
Mouse Macrophages (RAW264)Gene Expression> 3 mg/LPromoted anti-inflammatory and BMP-2 related gene expression[3]
Human Mesenchymal Stem CellsAlkaline Phosphatase (ALP) ActivityNot SpecifiedSupported osteogenic differentiation

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to quantitatively assess the effect of a biomaterial on cell viability.

Materials:

  • Test biomaterial (e.g., this compound, calcium borate powder or extract)

  • Mammalian cell line (e.g., L929, MC3T3-E1, SaOS-2)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure:

    • Direct Contact: Add sterilized biomaterial powder directly to the cell culture medium in the wells at various concentrations.

    • Extract Method: Prepare an extract by incubating the biomaterial in cell culture medium (e.g., at a ratio of 0.2 g/mL) for 24-72 hours at 37°C. Add serial dilutions of the filtered extract to the cells.

  • Incubation: Incubate the cells with the biomaterial for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate material_prep Prepare biomaterial (direct or extract) exposure Expose cells to biomaterial material_prep->exposure incubation Incubate for 24, 48, 72h exposure->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 4h (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay for Osteogenic Differentiation

This protocol measures the activity of ALP, an early marker for osteoblast differentiation.

Materials:

  • Mesenchymal stem cells (MSCs) or pre-osteoblastic cells (e.g., MC3T3-E1)

  • Osteogenic differentiation medium (basal medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

  • Biomaterial scaffolds or powder

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 24-well or 48-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells onto the biomaterial scaffolds in a multi-well plate or with the biomaterial powder at an appropriate density.

  • Osteogenic Induction: Culture the cells in osteogenic differentiation medium for 7, 14, and 21 days. Replace the medium every 2-3 days.

  • Cell Lysis: At each time point, wash the cells with PBS and then add cell lysis buffer. Incubate for 10 minutes on ice.

  • Enzymatic Reaction: Transfer the cell lysate to a new 96-well plate. Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3 M NaOH).

  • Absorbance Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Data Normalization: Determine the total protein concentration of the cell lysate using a BCA or Bradford protein assay to normalize the ALP activity. Express results as ALP activity per µg of protein.

Experimental Workflow for ALP Activity Assay

ALP_Workflow cluster_culture Cell Culture cluster_sample_prep Sample Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed MSCs on biomaterial induce_differentiation Culture in osteogenic medium seed_cells->induce_differentiation wash_cells Wash cells with PBS induce_differentiation->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells add_substrate Add pNPP substrate lyse_cells->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add stop solution incubate->stop_reaction read_absorbance Read absorbance at 405 nm stop_reaction->read_absorbance normalize_protein Normalize to total protein read_absorbance->normalize_protein

Caption: Workflow for determining osteogenic differentiation via ALP activity.

Protocol 3: Quantification of Inflammatory Cytokines by ELISA

This protocol is for measuring the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Biomaterial extract

  • ELISA kit for the specific cytokine of interest (e.g., human or mouse TNF-α, IL-6)

  • Cell culture medium

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Cell Stimulation: Seed macrophages in a 24-well plate and incubate for 24 hours. Then, treat the cells with the biomaterial extract for a specified period (e.g., 24 hours). Include a positive control (e.g., LPS) and a negative control (untreated cells).

  • Supernatant Collection: After incubation, centrifuge the cell culture plate to pellet the cells and collect the supernatant.

  • ELISA Procedure (General Steps):

    • Coating: Coat a 96-well ELISA plate with the capture antibody overnight.

    • Blocking: Block the plate with a blocking buffer to prevent non-specific binding.

    • Sample Incubation: Add standards and cell culture supernatants to the wells and incubate.

    • Detection Antibody: Add the detection antibody and incubate.

    • Enzyme Conjugate: Add an enzyme-conjugated secondary antibody (e.g., HRP-streptavidin) and incubate.

    • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

    • Stop Reaction: Stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples.

Signaling Pathway: Borate Ion-Mediated Osteogenic and Inflammatory Response

Signaling_Pathway cluster_material Biomaterial Interaction cluster_macrophage Macrophage Response cluster_msc Mesenchymal Stem Cell Response biomaterial Calcium Borate Biomaterial borate_ions Release of Borate Ions biomaterial->borate_ions macrophage Macrophage (e.g., RAW 264.7) borate_ions->macrophage stimulates anti_inflammatory Anti-inflammatory Gene Expression (e.g., IL-10) macrophage->anti_inflammatory upregulates bmp2 BMP-2 Gene Expression macrophage->bmp2 upregulates msc Mesenchymal Stem Cell (MSC) macrophage->msc secretes factors that stimulate osteocalcin Gla-osteocalcin Expression msc->osteocalcin upregulates collagen Collagen Production msc->collagen upregulates osteogenic_diff Osteogenic Differentiation osteocalcin->osteogenic_diff collagen->osteogenic_diff

Caption: Proposed signaling pathway for borate ion-mediated effects on macrophages and MSCs.

Conclusion

The biocompatibility of this compound and related calcium borates is a critical area of investigation for their potential use in biomedical applications. The protocols and data presented here provide a framework for researchers to systematically evaluate these materials. While direct evidence on this compound is lacking, the favorable biocompatibility profile of other borate-containing biomaterials, particularly their ability to support osteogenic differentiation and modulate inflammatory responses, suggests that this compound warrants further investigation as a potential biomaterial. Future studies should focus on direct in vitro and in vivo assessments of this compound to confirm these promising, yet indirect, findings.

References

Application Notes and Protocols: Nobleite as a Potential Flame Retardant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The application of nobleite as a flame retardant is a novel and largely theoretical concept. These notes and protocols are based on the known properties of other hydrated borate minerals and are intended to provide a foundational framework for research and development.

Introduction

This compound is a rare borate mineral with the chemical formula CaB₆O₉(OH)₂·3H₂O.[1][2] While not traditionally used as a flame retardant, its composition as a hydrated calcium borate suggests it may possess flame retardant properties similar to other borates, such as zinc borate and calcium borate.[3][4] Hydrated borates are known to be effective, halogen-free flame retardants that can also act as smoke suppressants and promote char formation.[4][5][6]

This document outlines the theoretical flame-retardant mechanism of this compound, provides hypothetical performance data, and details experimental protocols for evaluating its efficacy in polymeric systems.

Proposed Flame Retardant Mechanism

The flame retardant action of this compound is hypothesized to be a multi-step process involving both gas phase and condensed phase activity, analogous to other hydrated borates.[4][7]

  • Step 1: Endothermic Decomposition & Water Release: Upon heating, this compound is expected to undergo endothermic decomposition, releasing its water of hydration. This process absorbs a significant amount of heat from the polymer, cooling the material and slowing pyrolysis.[4][7] The released water vapor dilutes the concentration of flammable gases and oxygen in the combustion zone, further inhibiting the flame.[7]

  • Step 2: Formation of a Vitreous Protective Layer: Following dehydration, the remaining calcium borate residue can melt and form a glassy, insulating layer on the surface of the polymer.[7][8] This vitreous layer acts as a physical barrier, shielding the underlying polymer from heat and oxygen, and preventing the escape of flammable volatiles.[4][9]

  • Step 3: Char Promotion: The borate layer can promote the formation of a stable carbonaceous char.[5][6] This char layer further insulates the polymer and reduces the amount of fuel available for combustion.

Hypothetical Performance Data

The following table presents hypothetical quantitative data for a polymer composite (e.g., polypropylene) containing a 15% loading of this compound. These values are based on typical performance of other borate flame retardants and serve as a benchmark for experimental investigation.

Performance Metric Test Method Unfilled Polymer (Hypothetical) Polymer + 15% this compound (Hypothetical)
Limiting Oxygen Index (LOI) ASTM D286318%26%
UL-94 Vertical Burn Rating UL-94No Rating (NR)V-0
Peak Heat Release Rate (pHRR) Cone Calorimetry (ASTM E1354)550 kW/m²300 kW/m²
Total Heat Release (THR) Cone Calorimetry (ASTM E1354)110 MJ/m²75 MJ/m²
Temperature at 5% Mass Loss (T₅%) TGA (ASTM E1131)380 °C360 °C
Char Yield at 700 °C TGA (ASTM E1131)<1%12%

Visualizations

Proposed Flame Retardant Mechanism of this compound

G Proposed Flame Retardant Mechanism of this compound cluster_gas_phase Gas Phase Action cluster_condensed_phase Condensed Phase Action A Heat Input B This compound (CaB₆O₉(OH)₂·3H₂O) A->B Initiates C Endothermic Decomposition Releases H₂O Vapor B->C Decomposes D Cooling Effect C->D E Dilution of Flammable Gases & Oxygen C->E G Anhydrous Calcium Borate C->G F Flame Inhibition D->F E->F L Flame Retardancy H Formation of Vitreous Layer G->H Melts I Promotion of Char Formation H->I J Insulation Barrier H->J I->J K Reduced Fuel Supply J->K K->L G Experimental Workflow for this compound Evaluation A Synthesis & Preparation of this compound B Compounding with Polymer Matrix (e.g., Twin-Screw Extrusion) A->B C Specimen Preparation (e.g., Injection Molding) B->C D Thermal Analysis (TGA/DSC) C->D E Flammability Testing C->E I Data Analysis & Comparison D->I F Limiting Oxygen Index (LOI) ASTM D2863 E->F G UL-94 Vertical Burn Test E->G H Cone Calorimetry ASTM E1354 E->H F->I G->I H->I J Mechanism Investigation (Residue Analysis - SEM, XRD) I->J

References

Troubleshooting & Optimization

Controlling particle size in nobleite hydrothermal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Nobleite Hydrothermal Synthesis: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the hydrothermal synthesis of this compound, with a focus on controlling particle size.

Troubleshooting Guide

This guide addresses common problems encountered during the hydrothermal synthesis of this compound, offering potential causes and solutions to achieve desired particle characteristics.

Problem Identification Potential Causes Recommended Solutions
Particles are too large / uncontrolled growth 1. High Precursor Concentration: Leads to rapid nucleation and uncontrolled crystal growth. 2. Slow Heating Rate: Allows for particle growth to occur over a longer period before reaching the target temperature. 3. Incorrect pH: The pH of the solution significantly influences the hydrolysis and condensation rates of the precursors.1. Decrease Precursor Concentration: Systematically lower the concentration of the boron and calcium sources. 2. Increase Heating Rate: Use a reactor with a faster ramp-up time to the desired synthesis temperature. 3. Adjust pH: Modify the initial pH of the solution. For this compound, a pH in the alkaline range (e.g., 9-11) is often used to control hydrolysis.
Wide particle size distribution (Polydispersity) 1. Inhomogeneous Mixing: Poor mixing of precursors can lead to localized areas of high concentration and non-uniform nucleation. 2. Temperature Gradients: Uneven heating within the autoclave can cause different nucleation and growth rates. 3. Prolonged Reaction Time: Longer reaction times can sometimes lead to Ostwald ripening, where larger particles grow at the expense of smaller ones.1. Improve Mixing: Ensure vigorous and consistent stirring during the preparation of the precursor solution before sealing the autoclave. 2. Ensure Uniform Heating: Use a calibrated and well-maintained hydrothermal reactor. Consider using a rotating rack inside the oven if available. 3. Optimize Reaction Time: Conduct a time-series experiment to identify the optimal duration that yields a narrow size distribution.
Particle Agglomeration 1. Inappropriate pH: If the synthesis pH is near the isoelectric point of the particles, their surface charge will be minimal, leading to aggregation. 2. Ineffective Capping Agent: The surfactant or capping agent may not be effectively adsorbing to the particle surface. 3. Inefficient Washing: Residual ions from the synthesis can screen surface charges and promote agglomeration during the drying process.1. Modify pH: Adjust the pH away from the isoelectric point to increase electrostatic repulsion between particles. 2. Change or Increase Surfactant: Experiment with different types of surfactants (e.g., CTAB, PVP) or increase the concentration of the current one. 3. Improve Washing Protocol: Wash the final product multiple times with deionized water and ethanol, using centrifugation to separate the particles.
Low or No Product Yield 1. Incorrect Stoichiometry: The molar ratio of calcium to boron precursors is incorrect. 2. Insufficient Temperature or Time: The reaction conditions may not be sufficient to drive the formation of the this compound phase. 3. Improper pH: The pH may be outside the optimal range for this compound formation, favoring the creation of other calcium borate phases.1. Verify Precursor Ratios: Carefully check the calculations and measurements for the Ca/B precursor ratio. 2. Increase Temperature/Time: Incrementally increase the reaction temperature (e.g., in 10-20°C steps) or prolong the reaction time. 3. Systematically Vary pH: Conduct a series of experiments across a pH range (e.g., 7 to 12) to find the optimal condition.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters controlling particle size in this compound hydrothermal synthesis?

A1: The primary parameters that influence the final particle size of hydrothermally synthesized this compound are:

  • Reaction Temperature: Higher temperatures generally lead to faster nucleation rates and can result in smaller, more uniform particles, though excessive temperatures can also promote crystal growth.

  • Reaction Time: Initially, particle size increases with time. However, prolonged reaction times can lead to Ostwald ripening, increasing the average particle size and broadening the distribution.

  • Precursor Concentration: Lower concentrations typically result in smaller particles by limiting the material available for crystal growth.

  • pH of the Solution: The pH affects the hydrolysis and condensation rates of the precursors, which in turn influences nucleation and growth kinetics.

  • Surfactants/Additives: Capping agents or surfactants (like CTAB, PVP, or citric acid) can adsorb to the surface of growing nuclei, sterically hindering further growth and preventing aggregation, thus controlling the final size.

Q2: How does temperature specifically affect this compound particle size?

A2: Temperature plays a crucial role in the kinetics of the reaction. Increasing the temperature generally increases the rate of nucleation. A higher nucleation rate leads to the formation of a larger number of initial crystal nuclei, which, for a given amount of precursor, will result in smaller final particles as the material is distributed among more growth centers.

Q3: What is a typical experimental protocol for synthesizing this compound nanoparticles?

A3: A representative protocol is provided in the "Experimental Protocols" section below. Methodologies can vary, but they generally involve the reaction of a calcium source (e.g., calcium chloride) and a boron source (e.g., boric acid or borax) in an aqueous solution under controlled pH, heated in a sealed autoclave.

Q4: Can surfactants be used to control this compound particle size?

A4: Yes. Surfactants, also known as capping agents, are commonly used to control particle size and prevent agglomeration. They work by adsorbing to the surface of the newly formed nuclei, which limits their growth and provides a repulsive barrier (either steric or electrostatic) that prevents them from aggregating. The choice and concentration of the surfactant are critical parameters to optimize.

Experimental Protocols

Protocol: Hydrothermal Synthesis of this compound Nanoparticles

This protocol describes a general method for synthesizing this compound (CaB₆O₁₀·4H₂O) nanoparticles. Researchers should optimize parameters based on their specific equipment and desired particle characteristics.

1. Precursor Solution Preparation: a. Prepare a 0.5 M aqueous solution of a calcium source, such as calcium chloride (CaCl₂). b. Prepare a 0.5 M aqueous solution of a boron source, such as boric acid (H₃BO₃). c. In a beaker, mix the calcium and boron solutions to achieve the desired stoichiometric ratio for this compound. d. Add a surfactant, such as 0.01 M Cetyltrimethylammonium bromide (CTAB), to the solution under vigorous stirring.

2. pH Adjustment: a. Slowly add a base, such as a 1 M sodium hydroxide (NaOH) solution, dropwise to the precursor mixture while stirring. b. Monitor the pH using a calibrated pH meter and adjust it to the desired value (e.g., pH 10).

3. Hydrothermal Reaction: a. Transfer the final solution into a Teflon-lined stainless-steel autoclave. b. Seal the autoclave tightly and place it in a preheated laboratory oven. c. Heat the autoclave to the target temperature (e.g., 180°C) and hold for the desired reaction time (e.g., 12 hours).

4. Product Recovery and Washing: a. After the reaction, allow the autoclave to cool down to room temperature naturally. b. Open the autoclave and collect the white precipitate by centrifugation (e.g., at 8000 rpm for 10 minutes). c. Discard the supernatant and wash the precipitate by re-dispersing it in deionized water, followed by centrifugation. Repeat this washing step three times. d. Perform a final wash with ethanol to aid in drying and prevent agglomeration.

5. Drying: a. Dry the final washed product in a vacuum oven at 60°C for 12 hours to obtain the this compound powder.

6. Characterization: a. Analyze the crystal structure of the powder using X-ray Diffraction (XRD). b. Examine the particle size and morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Visualizations

Diagrams of Experimental and Logical Workflows

G cluster_prep 1. Solution Preparation cluster_reaction 2. Hydrothermal Reaction cluster_recovery 3. Product Recovery cluster_analysis 4. Characterization prep_ca Prepare Calcium Source Solution mix Mix Precursors & Add Surfactant prep_ca->mix prep_b Prepare Boron Source Solution prep_b->mix ph_adjust Adjust pH (e.g., to 10) mix->ph_adjust autoclave Transfer to Autoclave ph_adjust->autoclave heating Heat to Target Temp (e.g., 180°C for 12h) autoclave->heating cooling Cool to Room Temp heating->cooling centrifuge Centrifuge & Collect cooling->centrifuge wash_water Wash with DI Water (3x) centrifuge->wash_water wash_etoh Wash with Ethanol wash_water->wash_etoh drying Dry in Vacuum Oven (60°C for 12h) wash_etoh->drying final_product Final this compound Powder drying->final_product xrd XRD (Phase ID) final_product->xrd sem_tem SEM/TEM (Size/Morphology) final_product->sem_tem

Caption: Experimental workflow for this compound hydrothermal synthesis.

G center This compound Particle Size temp Temperature center->temp time Reaction Time center->time conc Precursor Concentration center->conc ph Solution pH center->ph additive Surfactant/ Additive center->additive temp_eff Higher Temp → Faster Nucleation → Smaller Particles temp->temp_eff time_eff Longer Time → Ostwald Ripening → Larger Particles time->time_eff conc_eff Lower Conc. → Limited Growth → Smaller Particles conc->conc_eff ph_eff Affects Hydrolysis & Condensation Rates ph->ph_eff additive_eff Surface Capping → Limits Growth → Smaller Particles additive->additive_eff

Caption: Key parameters influencing this compound particle size.

Technical Support Center: Synthetic Noble Metal Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the agglomeration of synthetic noble metal nanoparticles. Agglomeration, the clustering of nanoparticles, can significantly alter their physicochemical properties and compromise experimental outcomes. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and efficacy of your nanoparticle solutions.

Frequently Asked Questions (FAQs)

Q1: What is nanoparticle agglomeration and why is it a concern?

A1: Nanoparticle agglomeration is the process where nanoparticles clump together to form larger clusters.[1] This is driven by the high surface energy of individual nanoparticles and attractive forces like van der Waals forces, leading them to seek a more stable, lower-energy state by reducing their total surface area.[1] Agglomeration is a major concern because it can alter the unique size-dependent optical, electronic, and catalytic properties of nanoparticles, negatively impacting their performance in applications such as drug delivery, diagnostics, and catalysis.[2][3]

Q2: What is the difference between agglomeration and aggregation?

A2: Agglomeration refers to the formation of loosely bound clusters of nanoparticles held together by weak forces like van der Waals interactions.[1] These clusters can often be broken up (redispersed) by applying mechanical energy, such as sonication.[4] Aggregation, on the other hand, involves the formation of tightly bound, often irreversible clusters through strong forces like chemical bonds.[1]

Q3: What are the primary causes of agglomeration during nanoparticle synthesis and storage?

A3: The primary causes include:

  • High Surface Energy: Nanoparticles have a large surface-area-to-volume ratio, making them thermodynamically unstable and prone to clustering to minimize surface energy.[1]

  • Interparticle Forces: Attractive van der Waals forces between nanoparticles promote clustering.[1]

  • Improper Stabilization: Insufficient or inappropriate use of stabilizing agents fails to create enough repulsive force to counteract attraction.[5][6]

  • Environmental Factors: Changes in pH, temperature, and ionic strength of the solution can disrupt nanoparticle stability and induce agglomeration.[7][8][9]

Q4: How can I visually identify agglomeration in my nanoparticle solution?

A4: For noble metal nanoparticles like gold and silver, which have distinct colors due to Surface Plasmon Resonance (SPR), agglomeration can often be identified by a color change. For instance, a stable solution of small gold nanoparticles typically appears wine-red; as they agglomerate, the color may shift to purple or blue.[10] The appearance of visible sediment or precipitates at the bottom of the container is another clear indicator of significant agglomeration.

Q5: What is the role of a stabilizing agent?

A5: A stabilizing agent, or capping agent, adsorbs onto the surface of nanoparticles during or after synthesis to prevent them from coming close enough to agglomerate.[6] This is achieved through two main mechanisms:

  • Electrostatic Stabilization: The agent creates a surface charge on the nanoparticles, leading to electrostatic repulsion between them. A high zeta potential (typically > +30 mV or < -30 mV) indicates good stability.[11]

  • Steric Stabilization: The agent is typically a long-chain polymer that forms a protective layer around the nanoparticles, physically preventing them from getting too close.[4][5]

Q6: How does the pH of the solution affect nanoparticle stability?

A6: The pH of the solution can significantly influence the surface charge of nanoparticles and thus their stability.[12] For nanoparticles stabilized by electrostatic repulsion, deviating from the optimal pH can neutralize the surface charge, reducing the repulsive forces and leading to agglomeration.[8] The stability of nanofluids is often highly dependent on pH, with an optimal pH value resulting in the highest stability.[12][13]

Q7: Can temperature changes cause my nanoparticles to agglomerate?

A7: Yes, temperature can affect nanoparticle stability. Increased temperature can increase the kinetic energy of nanoparticles, leading to more frequent collisions and potentially overcoming the repulsive energy barrier, causing agglomeration.[14][15] It can also affect the solubility and effectiveness of certain stabilizing agents. Some studies suggest that time in solution and temperature can impact agglomeration in unpredictable patterns.[9]

Troubleshooting Guide

Problem 1: My nanoparticle solution has changed color and/or I see visible precipitates.

Potential Cause Recommended Solution
Inadequate Stabilization The concentration or type of stabilizing agent is insufficient. Increase the concentration of the current stabilizer or select a more effective one (e.g., a high-molecular-weight polymer like PVP or PEG for better steric hindrance).[5]
Incorrect pH The pH of the solution has shifted away from the optimal range for stability. Measure the pH and adjust it back to the optimal level using dilute acid or base. For many systems, a pH that maximizes surface charge is ideal.[12]
High Ionic Strength The presence of excess ions in the solution can compress the electrical double layer, reducing electrostatic repulsion. If possible, purify the nanoparticle solution through centrifugation and redispersion in a low-ionic-strength medium.
Temperature Fluctuation The solution may have been exposed to high temperatures. Store nanoparticle solutions at a stable, cool temperature, often around 4-5°C, to minimize agglomeration over time.[9][11]

Problem 2: My TEM/SEM images show large, irregular clusters instead of well-dispersed individual nanoparticles.

Potential Cause Recommended Solution
Agglomeration During Synthesis The reaction kinetics may favor particle growth over nucleation, or the stabilizer was not added at the correct time or concentration. Optimize the synthesis parameters, such as the rate of reducing agent addition and the concentration of both precursor and stabilizer.[16]
Drying-Induced Agglomeration The sample preparation for microscopy (drying on the grid) can cause particles to cluster. To minimize this "coffee-ring effect," try flash-freezing the sample or using a lower concentration of nanoparticles for grid preparation.
Ineffective Redispersion If the sample was stored as a powder or a concentrated slurry, it may not have been fully redispersed. Use bath or probe sonication to break up soft agglomerates before analysis.[4]

Problem 3: My Dynamic Light Scattering (DLS) results show a very large hydrodynamic diameter and a high Polydispersity Index (PDI).

Potential Cause Recommended Solution
Presence of Agglomerates DLS is highly sensitive to larger particles, so even a small number of agglomerates can skew the results.[17] This confirms that agglomeration is occurring in the solution.
Actionable Steps 1. Filter the Sample: Use a syringe filter with a pore size appropriate to remove large agglomerates before measurement. 2. Optimize Dispersion: Experiment with sonication time and power to ensure optimal redispersion. 3. Review Formulation: Re-evaluate the formulation based on the solutions for Problem 1 (stabilizer, pH, ionic strength).
Contamination Dust or other contaminants can also be detected as large particles. Ensure you are using clean cuvettes and high-purity solvents.

Quantitative Data Summary

Table 1: Comparison of Common Stabilizing Agents for Noble Metal Nanoparticles

Stabilizing AgentTypeStabilization MechanismTypical ApplicationsNotes
Sodium Citrate Low-Molecular-WeightElectrostaticGold & Silver Nanoparticle SynthesisEffective during synthesis but provides limited long-term stability against environmental stress.[5]
PVP (Polyvinylpyrrolidone) High-Molecular-Weight PolymerStericGeneral purpose stabilization, coatingsProvides excellent stability against changes in pH and ionic strength.[5][16]
PEG (Polyethylene Glycol) High-Molecular-Weight PolymerStericDrug Delivery, Biomedical ApplicationsCreates a "stealth" coating that can reduce immune system recognition; highly biocompatible.[4][18]
CTAB (Cetyltrimethylammonium Bromide) Cationic SurfactantElectrostatic & StericSynthesis of Anisotropic Nanoparticles (e.g., nanorods)Can be cytotoxic, often needs to be replaced or washed for biological applications.[18]

Table 2: Effect of pH on Zeta Potential and Stability of Nanoparticles

pHZeta Potential (mV) (Illustrative)Observed StabilityRationale
3.0+5Unstable, AgglomerationSurface charge is near zero, leading to minimal electrostatic repulsion.
5.0-20Moderately StableSome electrostatic repulsion is present, but may not be sufficient for long-term stability.
7.5-45Highly StableHigh negative surface charge creates strong repulsive forces between particles.[8][11]
10.0-35StableStability remains high due to sufficient surface charge.

Note: This table provides illustrative data. The exact zeta potential and isoelectric point (point of zero charge) are specific to the nanoparticle material and its surface chemistry.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes a common bottom-up, wet-chemical synthesis approach to produce relatively monodisperse gold nanoparticles (AuNPs) with a diameter of ~15-20 nm.[5]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized (DI) water (18.2 MΩ·cm)

Procedure:

  • Preparation: Prepare a 1 mM HAuCl₄ solution and a 1% (w/v) trisodium citrate solution in DI water.

  • Heating: In a clean round-bottom flask with a stir bar, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil while stirring.

  • Reduction: To the boiling gold solution, rapidly inject 5 mL of the 1% trisodium citrate solution.

  • Color Change: Observe the solution's color change. It will transition from a pale yellow to colorless, then to a dark gray, and finally to a deep wine-red color over several minutes. The final red color indicates the formation of AuNPs.

  • Reaction Completion: Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature while continuing to stir.

  • Storage: Store the final AuNP solution in a clean, dark glass container at 4°C.

Protocol 2: Surface Modification of AuNPs with Thiolated Polyethylene Glycol (PEG-SH)

This protocol improves the stability of pre-synthesized AuNPs for biological applications.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 1)

  • Thiolated PEG (PEG-SH), e.g., mPEG-SH 5kDa

  • Phosphate-buffered saline (PBS)

Procedure:

  • PEG Solution: Prepare a 1 mg/mL solution of PEG-SH in DI water.

  • Incubation: To 10 mL of the AuNP solution, add 100 µL of the PEG-SH solution. The thiol group (-SH) has a high affinity for the gold surface and will displace the citrate ions.

  • Mixing: Gently mix the solution by vortexing or sonicating for 1-2 minutes, then let it incubate at room temperature for at least 4 hours (or overnight for complete ligand exchange) with gentle stirring.

  • Purification: To remove excess, unbound PEG-SH and displaced citrate, centrifuge the solution. The speed and time will depend on the nanoparticle size (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in a suitable buffer, such as PBS. This washing step can be repeated 2-3 times to ensure purity.

  • Final Dispersion: After the final wash, resuspend the PEGylated AuNPs in the desired buffer for your experiment. The resulting nanoparticles should exhibit enhanced stability against changes in pH and high salt concentrations.[8][18]

Diagrams and Workflows

experimental_workflow cluster_synthesis Phase 1: Nanoparticle Synthesis cluster_stabilization Phase 2: Surface Stabilization (Optional but Recommended) cluster_purification Phase 3: Purification & Characterization start Prepare Precursor (e.g., HAuCl₄) and Reducing Agent (e.g., Citrate) react Heat Precursor Solution to Boiling start->react inject Inject Reducing Agent react->inject form Nanoparticle Formation (Nucleation & Growth) inject->form cool Cool to Room Temperature form->cool add_stab Add Stabilizing Agent (e.g., PEG-SH) to NP Solution cool->add_stab incubate Incubate for Ligand Exchange add_stab->incubate centrifuge Centrifuge to Pellet NPs incubate->centrifuge wash Wash & Resuspend in Buffer centrifuge->wash char Characterize Stability & Size (DLS, TEM, Zeta Potential) wash->char final Stable Nanoparticle Solution char->final

Caption: Experimental workflow for synthesis and stabilization of noble metal nanoparticles.

troubleshooting_flow start Observe Signs of Agglomeration (Color Change, Precipitate, High PDI) q_ph Is the pH at its optimal value? start->q_ph q_stab Is the stabilizer concentration adequate? q_ph->q_stab Yes sol_ph Adjust pH to optimal range. q_ph->sol_ph No q_ions Is the ionic strength of the medium low? q_stab->q_ions Yes sol_stab Increase stabilizer concentration or use a more robust stabilizer (e.g., PEG). q_stab->sol_stab No q_temp Is the storage temperature stable and cool? q_ions->q_temp Yes sol_ions Purify by centrifugation and resuspend in DI water or low-salt buffer. q_ions->sol_ions No sol_temp Store at recommended temperature (e.g., 4°C). q_temp->sol_temp No end Re-characterize to confirm stability. q_temp->end Yes sol_ph->end sol_stab->end sol_ions->end sol_temp->end

Caption: Troubleshooting decision tree for nanoparticle agglomeration issues.

References

Optimizing reaction parameters for nobleite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nobleite Synthesis

Welcome to the technical support center for this compound synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound (CaB₆O₉(OH)₂·3H₂O).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: Common starting materials include a calcium source, such as calcium chloride (CaCl₂) or lime (CaO), and a boron source, typically boric acid (H₃BO₃). Deionized water is used as the solvent.

Q2: What are the primary methods for synthesizing this compound?

A2: The main synthesis routes for this compound are hydrothermal synthesis, precipitation at elevated temperatures, and sol-gel methods.[1][2][3][4] Hydrothermal synthesis involves reacting the precursors in a sealed vessel at elevated temperature and pressure.[1][5] Precipitation focuses on reacting high concentrations of boric acid and lime in an aqueous slurry at temperatures between 60°C and 85°C.[3]

Q3: How can I confirm that I have synthesized this compound?

A3: The synthesized product should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, and Scanning Electron Microscopy (SEM) to observe the morphology of the crystals. The chemical formula of this compound is CaB₆O₉(OH)₂·3H₂O.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Precipitate Incomplete reaction due to insufficient temperature or reaction time.Increase the reaction temperature within the recommended range (70-85°C) and/or extend the reaction time.[3] Ensure adequate mixing to promote reactant interaction.
Reactant concentrations are too low.Increase the concentration of boric acid and lime in the aqueous slurry. A higher concentration of undissolved solids is often required.[3]
Formation of Amorphous Product or Incorrect Crystalline Phase The reaction temperature is outside the optimal range for this compound crystallization.Strictly control the reaction temperature. Temperatures that are too low may lead to amorphous products, while excessively high temperatures can favor the formation of other calcium borate phases.
Incorrect molar ratio of reactants.Ensure the molar ratio of the calcium source to the boron source is appropriate. For the reaction of boric acid and lime, a specific molar ratio range is recommended.[3]
pH of the reaction mixture is not optimal.While not always explicitly stated as a primary parameter for this specific synthesis, the pH can influence borate speciation and precipitation. If facing persistent issues, monitor and adjust the initial pH of the slurry.
Poor Crystal Morphology or Small Crystal Size Rapid precipitation due to high supersaturation.Control the rate of addition of reactants or adjust the temperature profile to promote slower, more controlled crystal growth.
Presence of impurities that inhibit crystal growth.Use high-purity starting materials and deionized water to avoid interference from contaminants.
Product Contamination with Other Calcium Borate Phases The reaction conditions (temperature, concentration) are on the borderline of stability for multiple phases.Fine-tune the reaction temperature and reactant concentrations based on experimental results. A systematic optimization may be necessary.
Inefficient separation of the product from the mother liquor.Ensure thorough washing of the crystalline product after filtration to remove any unreacted starting materials or soluble byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Precipitation

This protocol is based on the reaction of boric acid and lime at elevated temperatures.[3]

Materials:

  • Boric Acid (H₃BO₃)

  • Lime (CaO)

  • Deionized Water

Equipment:

  • Reaction vessel with heating and stirring capabilities

  • Thermometer

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Prepare an aqueous slurry of boric acid and lime. The concentration of reactants should be sufficient to provide at least 25% by weight of undissolved solids in the final product slurry.[3]

  • Heat the slurry to a temperature in the range of 70°C to 85°C with continuous stirring.[3]

  • Maintain the reaction at the target temperature for a sufficient duration to ensure complete reaction. This may require optimization.

  • After the reaction is complete, cool the slurry and separate the crystalline product by filtration.

  • Wash the collected crystals with deionized water to remove any soluble impurities.

  • Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Data Presentation: Reaction Parameters for this compound Synthesis
Parameter Value Reference
Reactants Boric Acid (H₃BO₃), Lime (CaO)[3]
Solvent Water[3]
Temperature 60 - 85 °C[3]
Molar Ratio (Lime:Boric Acid) 0.05:1 to 0.15:1[3]
Molar Ratio (Boric Acid:Water) > 0.25:1[3]
Solid Concentration in Slurry > 25% by weight[3]

Visualizations

Nobleite_Synthesis_Workflow start Start: Prepare Aqueous Slurry reactants Reactants: - Boric Acid (H₃BO₃) - Lime (CaO) - Water heating Heat Slurry (70-85°C) with Stirring reactants->heating Input reaction Maintain Temperature (Reaction Period) heating->reaction cooling Cool Slurry reaction->cooling filtration Filter to Separate Crystalline Product cooling->filtration washing Wash Crystals (Deionized Water) filtration->washing drying Dry Product (60-80°C) washing->drying product Final Product: This compound Crystals drying->product

Caption: Experimental workflow for the synthesis of this compound via precipitation.

Troubleshooting_Logic issue Problem Encountered (e.g., Low Yield) cause1 Cause: Incomplete Reaction? issue->cause1 Check cause2 Cause: Incorrect Reactant Ratio? issue->cause2 Check cause3 Cause: Suboptimal Temperature? issue->cause3 Check solution1 Solution: Increase Reaction Time/Temp cause1->solution1 If Yes solution2 Solution: Verify Molar Ratios cause2->solution2 If Yes solution3 Solution: Calibrate & Control Temp. cause3->solution3 If Yes

Caption: Logical relationships in troubleshooting this compound synthesis.

References

Technical Support Center: Single-Crystal Growth of Nobleite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the single-crystal growth of nobleite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to crystal growth?

This compound is a rare borate mineral with the chemical formula CaB₆O₉(OH)₂·3H₂O.[1][2] Understanding its properties is crucial for successful single-crystal growth. This compound crystals are typically colorless and transparent.[1][3][4]

Table 1: Key Properties of this compound

PropertyValueSource
Chemical FormulaCaB₆O₉(OH)₂·3H₂O[1][2][5]
Crystal SystemMonoclinic[3][4][5]
Space GroupP2₁/a[3][6]
Hardness3 on Mohs scale[1][3][5]
Density2.09 g/cm³ (measured)[3][5]
CleavagePerfect on {100}, indistinct on {001}[3][5][6]
LusterSub-vitreous, pearly on cleavages[3][4][5]

Q2: What are the primary challenges in growing single crystals of this compound?

While specific literature on the challenges of synthetic this compound crystal growth is scarce, based on its composition as a hydrated calcium borate, researchers may encounter the following issues:

  • Controlling Supersaturation: Achieving a slow and controlled rate of supersaturation is critical for growing large, high-quality single crystals and avoiding rapid precipitation of small, poorly formed crystals.[7]

  • Managing Hydration: As a hydrated mineral, maintaining the correct level of hydration in the crystal structure is essential. Temperature fluctuations can lead to the loss or excess incorporation of water molecules, resulting in defects.

  • Precursor Solubility and Purity: The solubility of calcium and borate precursors can be sensitive to pH and temperature. Impurities in the starting materials can inhibit crystal growth or be incorporated as defects.[8]

  • Spontaneous Nucleation: Preventing the formation of multiple crystal nuclei is key to growing a single, large crystal. This requires careful control over temperature, solvent evaporation, and the absence of nucleation sites.[7]

Troubleshooting Guide

Problem 1: No crystals are forming.

  • Possible Cause: The solution is not sufficiently supersaturated.

  • Troubleshooting Steps:

    • Increase Concentration: Slowly evaporate the solvent to increase the concentration of the this compound precursors.

    • Slow Cooling: If using a cooling crystallization method, ensure the cooling rate is slow and controlled to gently induce supersaturation.[7]

    • Check Precursor Stoichiometry: Verify the correct molar ratios of calcium and boron sources in the solution.

Problem 2: Rapid formation of many small crystals.

  • Possible Cause: The solution is too supersaturated, leading to rapid and uncontrolled nucleation.

  • Troubleshooting Steps:

    • Add More Solvent: Re-dissolve the precipitate by heating and adding a small amount of additional solvent to reduce the supersaturation level.[9]

    • Slow Down Cooling/Evaporation: Decrease the rate of cooling or slow the rate of solvent evaporation to allow for more controlled crystal growth.

    • Use a Seed Crystal: Introduce a small, high-quality seed crystal to encourage the growth of a single large crystal.[10][11]

Problem 3: Crystals are cloudy or contain inclusions.

  • Possible Cause: Impurities in the solution or overly rapid crystal growth trapping solvent.

  • Troubleshooting Steps:

    • Filter the Solution: Filter the precursor solution while hot to remove any insoluble impurities before setting it to crystallize.[12]

    • Slow the Growth Rate: Reduce the level of supersaturation to slow down crystal growth, allowing impurities to be excluded from the crystal lattice.

    • Use High-Purity Reagents: Ensure that the starting calcium and boron sources are of high purity.

Problem 4: Crystals exhibit poor morphology or twinning.

  • Possible Cause: Suboptimal growth conditions or the presence of certain impurities. Twinning on {100} is common for this compound.[3][5]

  • Troubleshooting Steps:

    • Optimize pH: The pH of the solution can influence crystal habit. Experiment with slight adjustments to the solution's pH.

    • Control Temperature Gradient: Ensure a stable and uniform temperature environment to promote even growth on all crystal faces.

    • Introduce Additives: In some systems, specific additives can modify crystal morphology, although this would require careful experimentation for this compound.[13]

Experimental Protocols

Hypothetical Protocol for Slow Evaporation Growth of this compound Single Crystals

  • Prepare the Precursor Solution:

    • Dissolve stoichiometric amounts of a soluble calcium salt (e.g., calcium chloride) and boric acid (H₃BO₃) in deionized water. The exact concentrations will need to be optimized.

    • Adjust the pH of the solution if necessary. The optimal pH for this compound formation would need to be determined experimentally.

    • Gently heat the solution while stirring until all solids are dissolved.

  • Filter the Solution:

    • While the solution is still warm, filter it through a fine filter paper or a syringe filter to remove any particulate impurities.

  • Set Up for Crystallization:

    • Transfer the filtered solution to a clean crystallization dish or beaker.

    • Cover the container with a lid or parafilm with a few small holes punched in it. This will allow for slow evaporation of the solvent.

    • Place the container in a location with a stable temperature and minimal vibrations.[12]

  • Monitor Crystal Growth:

    • Observe the solution over several days to weeks. As the solvent slowly evaporates, the solution will become supersaturated, and crystals should begin to form.

    • Once small seed crystals have formed, you can select a high-quality one and transfer it to a fresh, slightly undersaturated solution to continue its growth into a larger single crystal.[10][11]

Visualizations

Experimental_Workflow A Prepare Precursor Solution B Heat and Dissolve A->B C Filter Hot Solution B->C D Transfer to Crystallization Dish C->D E Slow Evaporation D->E F Monitor Crystal Formation E->F G Harvest Single Crystals F->G

Caption: A generalized experimental workflow for the single-crystal growth of this compound via the slow evaporation method.

Troubleshooting_Logic Start Crystal Growth Issue NoCrystals No Crystals Formed? Start->NoCrystals SmallCrystals Many Small Crystals? NoCrystals->SmallCrystals No Sol1 Increase Supersaturation: - Slow Evaporation - Controlled Cooling NoCrystals->Sol1 Yes CloudyCrystals Cloudy/Included Crystals? SmallCrystals->CloudyCrystals No Sol2 Decrease Supersaturation: - Add Solvent - Slow Growth Rate SmallCrystals->Sol2 Yes Sol3 Purify Solution: - Filter Solution - Use High-Purity Reagents CloudyCrystals->Sol3 Yes End High-Quality Crystal CloudyCrystals->End No Sol1->End Sol2->End Sol3->End

Caption: A troubleshooting flowchart for common issues encountered during single-crystal growth experiments.

References

Overcoming difficulties in the characterization of hydrated minerals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hydrated Mineral Characterization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to navigate the complexities of analyzing water-containing materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when characterizing hydrated minerals and pharmaceutical hydrates?

A1: Researchers often face several key challenges. A primary issue is the inherent instability of hydrates; they can easily lose or gain water due to changes in temperature and relative humidity (RH), altering their structure and properties.[1][2] This can occur during sample preparation, storage, or even during the analysis itself. Another major difficulty lies in distinguishing between different types of water within the material—such as surface-adsorbed water, interlayer or channel water, and chemically bound water of crystallization.[3][4] Different analytical techniques may struggle to differentiate these, leading to ambiguous results.[5] Finally, techniques like X-ray Diffraction (XRD) can produce complex or poor-quality data (e.g., broad peaks, high background) for hydrated samples, making phase identification and quantification difficult.[6]

Q2: How can I prevent my sample from dehydrating during sample preparation for XRD analysis?

A2: Preventing dehydration is critical for accurate analysis. If the sample is sensitive, grinding should be minimized or done in a controlled-humidity environment. For mounting, a low-background sample holder with a cover or dome can help maintain the local atmosphere.[7] Some researchers use a "solvent trap" approach where the local atmosphere around the sample is saturated with water vapor to prevent the sample from drying out.[7] Another effective method is to mix the sample with a chemically inert, non-volatile liquid like paratone or mineral oil to create a slurry, which protects the particles from the atmosphere.

Q3: My TGA curve shows a multi-step weight loss. How can I determine what each step corresponds to?

A3: Multi-step weight loss in Thermogravimetric Analysis (TGA) typically corresponds to the removal of water from different environments within the mineral.[8][9]

  • Low-Temperature Loss (typically <150°C): This usually represents weakly bound water, such as surface-adsorbed or "free" water within pores.[9][10]

  • Mid-Temperature Loss (typically 100-250°C): This often corresponds to the loss of interlayer or channel water, as seen in clays and zeolites.[10]

  • High-Temperature Loss (>250°C): This is generally attributed to the removal of strongly bound, structural water (water of crystallization) or the dehydroxylation of the mineral itself.[10]

To confirm these assignments, you can couple the TGA with an Evolved Gas Analyzer (EGA), such as a mass spectrometer or FTIR, to directly identify the off-gas at each temperature. Running the experiment at different heating rates can also help resolve overlapping events.

Q4: What is the difference between "adsorbed water" and "water of crystallization," and how can I distinguish them?

A4: "Adsorbed water" refers to water molecules that physically adhere to the surface of a crystal or are held in intra-aggregate and inter-aggregate pore spaces.[3] This water is weakly bound and is typically lost at low temperatures (<150°C) during thermal analysis.[9][10] "Water of crystallization" (or hydration water) refers to water molecules that are incorporated into the crystal lattice in a specific stoichiometric ratio.[11] These molecules are essential to the crystal structure and are generally lost at higher, more specific temperatures.

Distinguishing them can be achieved with a combination of techniques:

  • TGA: As mentioned, the temperature of water loss is a key indicator.[5]

  • Differential Scanning Calorimetry (DSC): Adsorbed water removal shows a broad endotherm, while the loss of crystalline water often results in a sharp, well-defined endothermic peak.[4][12]

  • Dynamic Vapour Sorption (DVS): This technique measures mass change as a function of relative humidity. Adsorbed water content will vary continuously with humidity, while stoichiometric hydrates often show sharp mass changes at specific critical humidity levels.[1]

Troubleshooting Guides

Issue 1: Poor Quality XRD Data (Broad Peaks, High Background)
Symptom Possible Cause Troubleshooting Steps
Broad, poorly defined peaks 1. Very small crystallite size: Common in fine-grained minerals like clays. 2. Lattice strain or disorder: Water molecules can introduce disorder. 3. Sample dehydration during analysis: Loss of water can lead to a partially amorphous state.1. Confirm with SEM if particles are nano-sized. 2. No direct fix, but peak broadening can be modeled with Rietveld refinement. 3. Use an environmental chamber on the XRD to control humidity, or prepare the sample in a sealed capillary.
High, curved background at low angles 1. Amorphous content: The sample may be partially amorphous or contain amorphous impurities. 2. Sample holder: The wrong type of sample holder (e.g., glass) can contribute to background scatter. 3. Air scatter: Especially problematic with small or thin samples.1. Quantify the amorphous fraction using an internal standard. 2. Use a zero-background sample holder (e.g., single crystal silicon). 3. Ensure the sample is thick enough to absorb the entire X-ray beam. Use a knife-edge attachment if necessary.
"Spotty" or uneven peak intensities 1. Large crystallite size / Insufficient particle statistics: The X-ray beam is not sampling a random distribution of crystal orientations.[13]1. Re-grind the sample to a finer powder (ideally <10 µm).[13] 2. Use a sample spinner during analysis to bring more crystallites into the beam.
Issue 2: Ambiguous Thermal Analysis (TGA/DSC) Results
Symptom Possible Cause Troubleshooting Steps
Single, broad weight loss in TGA 1. Overlapping dehydration events: Loss of adsorbed and crystalline water occurs in a continuous, unresolved process. 2. Fast heating rate: Does not allow for thermal separation of events.1. Use a slower heating rate (e.g., 1-2 °C/min) to improve resolution. 2. Use a step-wise heating program (e.g., hold isothermally at a temperature just after the onset of weight loss). 3. Use a high-resolution TGA if available.
DSC peak shape is unusual or hard to interpret 1. Simultaneous events: Dehydration might occur at the same time as a phase transition or melting, complicating the peak.[14] 2. Sample interaction with pan: The sample may react with the aluminum pan.1. Compare the DSC curve with the TGA curve to see if the thermal event is associated with a mass loss. 2. Try a different pan material, such as gold or platinum. 3. Use modulated DSC to separate thermodynamic and kinetic events.
Difficulty measuring sub-ambient dehydration 1. Instrument limitations: Standard TGA/DSC instruments are not designed for low-temperature work.[1] 2. Condensation: Atmospheric moisture can condense on the sample and instrument components at low temperatures.[1]1. Use a DSC or TGA equipped with a refrigerated cooling system. 2. Ensure the experiment is run under a very dry purge gas (e.g., dry nitrogen) to prevent condensation.[1] 3. Load the sample quickly in a dry environment (glove box).

Data Presentation: Comparison of Analytical Techniques

The table below summarizes the primary techniques used for characterizing hydrated materials, highlighting their strengths and weaknesses.

Technique Information Provided Strengths Common Difficulties
X-ray Diffraction (XRD) Crystal structure, phase identification & quantification, lattice parameters.[6]The definitive method for identifying crystalline phases and determining the role of water in the crystal lattice.[6][15]Sensitive to dehydration; can produce broad peaks; amorphous content is not detected directly.[13]
Thermogravimetric Analysis (TGA) Quantitative water content, thermal stability, dehydration temperatures.[8][5]Excellent for quantifying the total amount of volatile content (water). Can distinguish different types of water based on dehydration temperature.[5]Overlapping dehydration events can be hard to resolve; does not identify the gas being lost.[9]
Differential Scanning Calorimetry (DSC) Enthalpy of dehydration, phase transition temperatures (melting, glass transition).[12][16]Highly sensitive to thermal events; can distinguish between different dehydration processes that TGA might miss.[12]Interpreting complex thermograms with multiple overlapping peaks can be challenging.[14]
Raman / IR Spectroscopy Information on H-bonding, presence of OH groups, and different water environments.[17]Non-destructive and can provide specific information about the local chemical environment of water molecules.[18]Water has very strong IR absorption, which can obscure other signals. Raman signal for water can be weak. Spectral artifacts can mimic mineral absorptions.[19][20]
Dynamic Vapour Sorption (DVS) Water uptake/loss kinetics, sorption isotherms, critical humidity points for phase changes.[1]The best method for studying hydrate stability as a function of relative humidity.[1]Slower than other techniques; requires careful experimental design to reach equilibrium.

Experimental Protocols

Protocol 1: TGA with Step-Wise Heating for Resolving Overlapping Dehydration

This protocol is designed to separate the loss of surface/adsorbed water from the loss of lattice/crystalline water.

  • Sample Preparation: Weigh 5-10 mg of the sample directly into a TGA pan. Use a microbalance for accuracy.

  • Instrument Setup:

    • Purge Gas: High-purity Nitrogen at a flow rate of 40-60 mL/min.[1]

    • Ensure the instrument is clean and the balance is tared.

  • Thermal Program:

    • Step 1: Equilibrate at 30°C for 5 minutes.

    • Step 2: Heat from 30°C to 120°C at a slow rate of 2°C/min. This step targets surface water.

    • Step 3: Hold isothermally at 120°C for 20 minutes or until the mass stabilizes. This ensures all weakly bound water is removed.

    • Step 4: Heat from 120°C to the desired final temperature (e.g., 400°C) at a standard rate of 10°C/min. This step will show the loss of more strongly bound water.

  • Data Analysis: Analyze the resulting TGA curve. The weight loss during the initial ramp and isothermal hold at 120°C corresponds to adsorbed/free water. The subsequent weight loss at higher temperatures corresponds to crystalline water or dehydroxylation.

Protocol 2: XRD Sample Preparation for Humidity-Sensitive Hydrates

This protocol minimizes dehydration during sample preparation and mounting.

  • Environment Control: If possible, perform all steps in a glove box or chamber with controlled humidity.

  • Grinding (if necessary): Gently grind the sample using an agate mortar and pestle. Avoid vigorous grinding, which generates heat and can cause dehydration. Grind for short periods (30-60 seconds) at a time.

  • "Slurry" Mounting Method:

    • Place a small amount of the powdered sample onto a zero-background XRD slide.

    • Add one or two drops of paratone or mineral oil.

    • Gently mix the powder and oil with a spatula to form a thick, uniform paste or slurry.

    • Use the edge of a glass slide to flatten the surface of the slurry, ensuring it is level with the sample holder. The oil coating protects the hydrate particles from the atmosphere.

  • Analysis: Analyze the sample immediately after preparation. Use of an environmental chamber during analysis is still recommended for maximum confidence.

Visualizations

Workflow for Investigating Unexpected TGA Weight Loss

This diagram outlines a logical workflow for a researcher who observes an unexpected or ambiguous weight loss event during a TGA experiment on a hydrated material.

TGA_Troubleshooting Workflow for Investigating Unexpected TGA Weight Loss start Unexpected TGA Weight Loss Observed check_temp Is the loss temperature expected for water? start->check_temp check_gas Couple TGA to EGA (MS or FTIR) check_temp->check_gas Yes other_volatile Identify other volatile (e.g., CO2 from carbonate, residual solvent) check_temp->other_volatile No is_water Is the evolved gas H2O? check_gas->is_water is_water->other_volatile No analyze_kinetics Analyze kinetics and peak shape is_water->analyze_kinetics Yes end_state2 Problem Characterized other_volatile->end_state2 is_sharp Is the weight loss a sharp, single step? analyze_kinetics->is_sharp crystalline_water Likely Crystalline Water (Stoichiometric Hydrate) is_sharp->crystalline_water Yes rerun_tga Rerun TGA at slower heating rate (e.g., 2°C/min) is_sharp->rerun_tga No (Broad) confirm_xrd Confirm structure with in-situ humidity XRD crystalline_water->confirm_xrd is_resolved Are multiple steps now resolved? rerun_tga->is_resolved is_resolved->crystalline_water Yes adsorbed_water Likely Adsorbed/Channel Water (Broad release) is_resolved->adsorbed_water No adsorbed_water->confirm_xrd end_state1 Problem Characterized confirm_xrd->end_state1 end_state3 Problem Characterized Technique_Selection Decision Tree for Hydrate Characterization Technique start What is the primary research question? q_structure What is the crystal structure? start->q_structure Structure ID q_howmuch How much water is present? start->q_howmuch Quantification q_stability What is the stability vs. Temp & Humidity? start->q_stability Stability q_bonding What is the nature of the water bonding? start->q_bonding Bonding ans_xrd Use X-Ray Diffraction (XRD) q_structure->ans_xrd ans_tga Use Thermogravimetric Analysis (TGA) q_howmuch->ans_tga ans_dsc Temperature Stability: Use DSC/TGA q_stability->ans_dsc ans_dvs Humidity Stability: Use DVS q_stability->ans_dvs ans_spec Use Raman or IR Spectroscopy q_bonding->ans_spec

References

Technical Support Center: Laboratory-Scale Nobleite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of laboratory-scale nobleite synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical formula?

A1: this compound is a rare borate mineral with the chemical formula CaB₆O₉(OH)₂·3H₂O.[1] Synthetic this compound is also referred to as crystalline calcium hexaborate tetrahydrate.

Q2: What are the primary reactants for synthesizing this compound in a laboratory setting?

A2: The most common method for synthesizing this compound involves the reaction of boric acid (H₃BO₃) and a calcium source, typically lime (calcium hydroxide, Ca(OH)₂) or other calcium salts, in an aqueous slurry.[2][3]

Q3: What are the typical reaction conditions for this compound synthesis?

A3: Successful synthesis of this compound is generally achieved under hydrothermal conditions. Key parameters include temperatures in the range of 60°C to 105°C, specific molar ratios of boric acid to water, and lime to boric acid.[3][4]

Q4: What are the common characterization techniques for synthetic this compound?

A4: The primary techniques used to characterize synthetic this compound include X-ray Diffraction (XRD) for phase identification and crystallinity, Scanning Electron Microscopy (SEM) to observe crystal morphology, and Thermogravimetric Analysis (TGA) to determine its thermal stability and water content.[5][6][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis and provides potential solutions.

Problem 1: Low or No Yield of Precipitate

  • Question: I am not getting any precipitate, or the yield is very low. What could be the cause?

  • Answer:

    • Incorrect Reactant Ratios: The molar ratios of boric acid to water and lime to boric acid are critical. A boric acid to water molar ratio of greater than 0.25:1 and a lime to boric acid molar ratio in the range of 0.05-0.15:1 are recommended for optimal yield.[3]

    • Inappropriate Temperature: The reaction temperature significantly influences this compound formation. The optimal range is typically between 85°C and 105°C.[3] Temperatures below this range may lead to slow reaction kinetics, while temperatures that are too high can favor the formation of other calcium borate phases like gowerite.[3][4]

    • Insufficient Reaction Time: The synthesis of this compound can be a slow process. Some protocols suggest reaction times of several hours to several days to ensure complete reaction and crystallization.[2]

    • Precursor Purity: The purity of your boric acid and calcium source is important. Impurities can interfere with the crystallization process.

Problem 2: Formation of Impurities (e.g., Gowerite)

  • Question: My XRD analysis shows the presence of gowerite (CaO·3B₂O₃·5H₂O) in my product. How can I avoid this?

  • Answer:

    • High Reaction Temperature: The formation of gowerite is favored at higher temperatures, typically around 100°C and above.[3][4] To selectively synthesize this compound, it is crucial to maintain the reaction temperature within the recommended range of 85°C to 105°C.[3]

    • High Calcium Concentration: A higher concentration of calcium oxide (lime) in the reaction mixture can also promote the formation of gowerite.[3] Adhering to the recommended lime to boric acid molar ratio of 0.05-0.15:1 is key to minimizing this impurity.[3]

Problem 3: Poor Crystal Quality or Amorphous Product

  • Question: The product I obtained is poorly crystalline or amorphous. How can I improve the crystal quality?

  • Answer:

    • Inadequate Aging Time: Allowing the reaction mixture to age for a sufficient period after the initial reaction can promote crystal growth and improve crystallinity. Some methods involve stirring the mixture at a slightly elevated temperature for several days.[2]

    • Rapid Cooling: Rapidly cooling the reaction mixture can lead to the precipitation of an amorphous product. A slower, more controlled cooling process can facilitate the formation of well-defined crystals.

    • Stirring Rate: The stirring rate can influence crystal nucleation and growth. While adequate mixing is necessary to ensure a homogeneous reaction, overly vigorous stirring can sometimes lead to the formation of smaller, less-defined crystals.

Quantitative Data on Synthesis Parameters

The following tables summarize the key experimental parameters for the synthesis of this compound and their impact on the product.

Table 1: Reactant Molar Ratios and Recommended Ranges

ParameterMolar RatioRecommended RangeNotes
Boric Acid to WaterH₃BO₃ : H₂O> 0.25 : 1Higher concentrations of boric acid in the slurry are generally favored.[3]
Lime to Boric AcidCaO : H₃BO₃0.05 - 0.15 : 1This ratio is critical for avoiding the formation of impurities like gowerite.[3]

Table 2: Temperature and Reaction Time Effects

Temperature RangeReaction TimeExpected OutcomeReference
60°C - 85°CSeveral hours to daysFormation of this compound, potentially slower kinetics.[4]
85°C - 105°CSeveral hoursOptimal range for this compound formation with good yield.[3]
> 100°CSeveral hoursIncreased likelihood of gowerite formation as an impurity.[3][4]

Experimental Protocols

Protocol 1: General Hydrothermal Synthesis of this compound

This protocol is based on established methods for the synthesis of crystalline calcium hexaborate tetrahydrate (synthetic this compound).[3]

Materials:

  • Boric Acid (H₃BO₃)

  • Calcium Hydroxide (Ca(OH)₂)

  • Deionized Water

Procedure:

  • Prepare the Aqueous Slurry: In a reaction vessel, prepare an aqueous slurry of boric acid. The molar ratio of boric acid to water should be greater than 0.25:1.

  • Add Calcium Hydroxide: Add calcium hydroxide to the boric acid slurry. The molar ratio of lime (CaO) to boric acid should be maintained between 0.05:1 and 0.15:1.

  • Reaction: Heat the slurry to a temperature between 85°C and 105°C. Maintain this temperature and stir the mixture for a sufficient duration (e.g., 3-8 hours) to ensure the reaction goes to completion.

  • Aging (Optional but Recommended): For improved crystallinity, the product slurry can be aged at a slightly elevated temperature (e.g., 60-70°C) for an extended period (e.g., 1-10 days).[2]

  • Isolation and Purification: Cool the reaction mixture to room temperature. Filter the solid product and wash it with deionized water to remove any unreacted precursors or soluble byproducts.

  • Drying: Dry the purified product in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Characterization:

  • XRD: Confirm the crystalline phase of the product. The expected major peaks for this compound are provided in Table 3.

  • SEM: Observe the crystal morphology. Synthetic this compound often forms platy or needle-like crystals.

Table 3: Key X-ray Diffraction Peaks for this compound

d-spacing (Å)Relative Intensity
6.79(100)
3.39(31)
5.18(9)
2.566(9)
(Data sourced from Mindat.org)[9]

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation Boric_Acid Boric Acid Slurry_Prep Prepare Aqueous Boric Acid Slurry Boric_Acid->Slurry_Prep Calcium_Hydroxide Calcium Hydroxide Reaction Hydrothermal Reaction (85-105°C) Calcium_Hydroxide->Reaction Water Deionized Water Water->Slurry_Prep Slurry_Prep->Reaction Aging Aging (Optional) Reaction->Aging Filtration Filtration & Washing Reaction->Filtration Aging->Filtration Drying Drying Filtration->Drying Nobleite_Product This compound Product Drying->Nobleite_Product Troubleshooting_Tree Start Low/No Yield? Check_Ratios Verify Reactant Molar Ratios Start->Check_Ratios Yes Impurity_Check Impurity Detected? Start->Impurity_Check No Check_Temp Check Reaction Temperature Check_Ratios->Check_Temp Check_Time Increase Reaction/Aging Time Check_Temp->Check_Time Gowerite Gowerite Present? Impurity_Check->Gowerite Yes Lower_Temp Lower Reaction Temp. (< 100°C) Gowerite->Lower_Temp Yes Adjust_Ca Adjust CaO:H₃BO₃ Ratio (0.05-0.15:1) Gowerite->Adjust_Ca Yes

References

Phase transformation issues in the thermal treatment of nobleite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal treatment of nobleite. Given the rarity of this compound, this resource extrapolates from the behavior of similar hydrous borate minerals to address potential challenges in studying its phase transformations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic thermal properties?

This compound is a rare borate mineral with the chemical formula CaB₆O₉(OH)₂·3H₂O.[1][2] Like other hydrous borates, it is expected to undergo several phase transformations upon heating, primarily involving dehydration (loss of water molecules) and dehydroxylation (loss of hydroxyl groups). At higher temperatures, structural collapse and recrystallization into new phases are likely to occur. The final stage often involves fusion or melting, which can be problematic for analytical instrumentation.[3]

Q2: What are the expected phase transformations in this compound during thermal treatment?

While specific transition temperatures for this compound are not widely documented, a general pathway can be inferred from similar borate minerals like colemanite and borax.[4][5] The expected sequence is:

  • Dehydration: Loss of the three loosely bound water molecules (H₂O) at relatively low temperatures.

  • Dehydroxylation: Removal of water from the hydroxyl groups (OH) at higher temperatures. This often coincides with significant structural changes.

  • Amorphization: The crystal structure may collapse into an amorphous (non-crystalline) state after the loss of hydroxyl groups.[5]

  • Recrystallization: At even higher temperatures, the amorphous material may recrystallize into one or more new, anhydrous crystalline phases.

  • Fusion: Finally, the material will melt or form a glassy substance at high temperatures.[3]

Q3: Which analytical techniques are best suited for studying this compound's phase transformations?

A combination of techniques is recommended for a comprehensive analysis:

  • Thermogravimetric Analysis (TGA): To quantify mass loss associated with dehydration and dehydroxylation.[6]

  • Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): To identify the temperatures of endothermic and exothermic events like dehydration, recrystallization, and melting.[7][8]

  • X-ray Diffraction (XRD): To identify the crystalline phases present at different temperatures. This is crucial for determining the crystal structure before, during, and after phase transformations.[9][10]

  • Infrared Spectroscopy (IR): Can be used to monitor the loss of water and hydroxyl groups.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Violent Sample Decrepitation (Spattering) in DTA/TGA Rapid, uncontrolled release of water from crystal lattice. Common in borate minerals.[3]- Use a slower heating rate (e.g., 3-5 °C/min).- Mix the sample with an inert material like calcined alumina (Al₂O₃) to dissipate heat and pressure.[3]- Use a larger sample holder or a vented lid if available.
Fused Sample Adhering to Crucible/Thermocouple Borates can form adhesive glasses at high temperatures, potentially damaging equipment.[3]- Stop the thermal analysis run before the final melting point. A preliminary run with a small, disposable sample holder can help determine this temperature.- Mix the sample with an inert material like alumina to reduce the tenacity of the fused product.[3]- Remove the crucible from the instrument immediately after the run cools to prevent permanent bonding.[3]
Broad, Overlapping Peaks in DTA/DSC/TGA Curves Multiple transformation events (e.g., dehydration and dehydroxylation) occurring in a narrow temperature range.- Use a very slow heating rate to improve peak resolution.- Employ advanced data analysis software to deconvolute overlapping peaks.- Complement with XRD at intermediate temperatures to identify specific phase changes associated with each thermal event.
Amorphous "Hump" and No Sharp Peaks in XRD Pattern After Heating The sample has become amorphous (non-crystalline) after dehydration/dehydroxylation, which is common for borates.[5][9]- This is an expected result of the thermal decomposition. Continue heating to higher temperatures to check for recrystallization peaks.- If no recrystallization occurs, this indicates the formation of a stable amorphous phase or glass.
Inconsistent Phase Transformation Temperatures - Variations in heating rate.- Differences in sample packing, particle size, or crystallinity.- Contamination of the sample.- Maintain a consistent heating rate across all experiments for comparability.[11]- Standardize sample preparation: use a consistent particle size and packing density in the crucible.- Ensure the purity of the this compound sample, as impurities can alter transformation temperatures.
Difficulty Identifying New Phases by XRD - The new phase may not be in the XRD database.- The presence of multiple new phases can create a complex, overlapping pattern.- Perform elemental analysis (e.g., XRF or SEM-EDS) on the heated sample to constrain the possible chemical formulas of the new phases.- Use advanced XRD analysis techniques like Rietveld refinement if the crystal structure is known or can be hypothesized.

Experimental Protocols

Differential Thermal Analysis (DTA) / Thermogravimetric Analysis (TGA)
  • Sample Preparation: Gently grind a small amount of high-purity this compound to a fine, uniform powder (e.g., <100 μm). To mitigate decrepitation and fusion issues, prepare a 1:1 mixture by weight with calcined α-alumina.[3]

  • Instrument Setup:

    • Place approximately 10-20 mg of the sample (or mixture) into an alumina or platinum crucible.

    • Use an empty crucible or a crucible with a similar mass of calcined alumina as the reference.

    • Place the sample and reference crucibles in the DTA/TGA furnace.

  • Analysis Parameters:

    • Heating Rate: A slow rate of 10 °C/min is recommended to start.[5] If peaks are poorly resolved or decrepitation is severe, reduce the rate to 3-5 °C/min.

    • Temperature Range: Room temperature to 1000 °C. Caution: Be prepared to stop the run earlier if fusion is detected to prevent equipment damage.[3]

    • Atmosphere: Flowing dry nitrogen or argon (e.g., 50 mL/min) to provide an inert environment.[7]

  • Data Analysis:

    • TGA Curve: Correlate weight loss steps with the theoretical water content of this compound.

    • DTA/DSC Curve: Identify the onset and peak temperatures of endothermic (dehydration, melting) and exothermic (recrystallization) events.

High-Temperature X-ray Diffraction (HT-XRD)
  • Sample Preparation: Prepare a flat, packed powder sample of pure this compound on a high-temperature sample stage (e.g., platinum or ceramic).

  • Instrument Setup:

    • Mount the sample stage in the HT-XRD chamber.

    • Ensure the chamber is properly sealed and can be purged with an inert gas.

  • Analysis Parameters:

    • Temperature Program:

      • Collect an initial XRD pattern at room temperature.

      • Heat the sample to a series of target temperatures corresponding to the thermal events identified by DTA/TGA.

      • Allow the temperature to stabilize at each step before collecting the XRD pattern.

      • Collect data in a continuous heating mode if the equipment allows, to create a 2D plot of intensity vs. 2θ vs. temperature.

    • XRD Settings: Use standard settings for phase identification (e.g., Cu Kα radiation, appropriate 2θ range, and scan speed).

  • Data Analysis:

    • Compare the XRD patterns at different temperatures to identify the disappearance of this compound peaks and the appearance of new peaks corresponding to new crystalline phases.

    • Use crystallographic databases to identify the new phases.[9]

Visualizations

Nobleite_Phase_Transformation This compound This compound CaB₆O₉(OH)₂·3H₂O (Crystalline) Intermediate_1 Dehydrated Intermediate CaB₆O₉(OH)₂ This compound->Intermediate_1 Heat (Low T) - 3H₂O Amorphous Amorphous Phase (Disordered) Intermediate_1->Amorphous Heat (Mid T) - H₂O (from OH) New_Phase New Crystalline Phase(s) (Anhydrous) Amorphous->New_Phase Heat (High T) (Recrystallization) Fused Fused/Glassy State New_Phase->Fused Heat (Very High T) (Melting)

Caption: Hypothetical phase transformation pathway for this compound upon heating.

Troubleshooting_Workflow start Start Thermal Analysis issue Encounter Issue? start->issue decrepitation Sample Decrepitation? issue->decrepitation Yes success Analysis Successful issue->success No fusion Sample Fusion? decrepitation->fusion No sol_decrep - Reduce heating rate - Mix with Al₂O₃ decrepitation->sol_decrep Yes poor_resolution Poor Peak Resolution? fusion->poor_resolution No sol_fusion - Stop run before melting - Mix with Al₂O₃ fusion->sol_fusion Yes poor_resolution->success No sol_resolution - Reduce heating rate - Use HT-XRD to clarify poor_resolution->sol_resolution Yes rerun Re-run Experiment sol_decrep->rerun sol_fusion->rerun sol_resolution->rerun rerun->issue

Caption: Troubleshooting workflow for common thermal analysis issues.

References

Technical Support Center: Nobleite and Hydrated Calcium Borate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of nobleite (CaB₆O₁₀·4H₂O) and other hydrated calcium borate minerals. Given the limited availability of specific this compound synthesis protocols, this guide draws upon established methods for analogous compounds to help you navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesis not yielding any crystalline product?

A1: The absence of a crystalline product often points to issues with nucleation and crystal growth. Several factors could be at play:

  • Inappropriate Reagent Concentrations: The molar ratios of calcium and boron sources are critical. An excess or deficit of either can inhibit the formation of the desired phase.

  • Suboptimal pH: The pH of the reaction mixture significantly influences the speciation of borate ions in solution, which in turn dictates the structure of the resulting calcium borate.

  • Incorrect Temperature Profile: The reaction temperature and the heating/cooling rates can affect the kinetics of crystallization. Some phases may require a specific temperature range to form.

  • Presence of Inhibitors: Contaminants in the reagents or reaction vessel can interfere with crystal growth.

Q2: I have obtained a crystalline product, but it is not this compound. How can I promote the formation of the target phase?

A2: The formation of an undesired calcium borate phase (e.g., colemanite, inyoite) is a common challenge. To favor the crystallization of this compound, consider the following adjustments:

  • Modify the Ca/B Molar Ratio: Systematically vary the molar ratio of your calcium and boron precursors. Different calcium borate minerals have distinct stoichiometric ratios.

  • Adjust the pH: The pH of the starting solution can be a powerful tool to target a specific borate mineral. A detailed pH study is often necessary.

  • Vary the Reaction Temperature and Time: The thermodynamic stability of different calcium borate phases varies with temperature. Experiment with different reaction temperatures and durations.

  • Introduce Seeding Crystals: If you have a small amount of this compound, using it as seed crystals can encourage the growth of the desired phase.

Q3: My product is a mixture of different calcium borate phases. How can I improve the phase purity?

A3: Obtaining a phase-pure product requires precise control over the synthesis conditions. To improve phase purity:

  • Homogenize the Reaction Mixture: Ensure that your precursors are well-dissolved and the reaction mixture is homogeneous before starting the synthesis.

  • Control the Heating and Cooling Rates: Slow and controlled heating and cooling can promote the growth of a single, stable phase.

  • Optimize the Reaction Time: A shorter reaction time might yield a metastable phase, while a longer time could lead to the formation of a more stable, but undesired, phase.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound and other hydrated calcium borates.

Problem 1: Low Yield or No Precipitate

Potential Cause Suggested Solution
Reagent concentrations are too low.Increase the concentration of the calcium and/or boron precursors.
The pH is not in the optimal range for precipitation.Systematically vary the pH of the reaction mixture.
The reaction temperature is too low.Increase the reaction temperature in controlled increments.
The reaction time is too short.Extend the duration of the synthesis.

Problem 2: Formation of Amorphous Product

Potential Cause Suggested Solution
The reaction kinetics are too fast, leading to rapid precipitation.Decrease the reaction temperature or use a slower addition rate for the reagents.
The pH is far from the optimal range for crystallization.Conduct a detailed study of the effect of pH on the product's crystallinity.
The presence of impurities is inhibiting crystal growth.Use high-purity reagents and ensure the cleanliness of the reaction vessel.

Problem 3: Formation of an Undesired Crystalline Phase

Potential Cause Suggested Solution
The Ca/B molar ratio favors a different phase.Systematically vary the Ca/B ratio in your starting materials.
The reaction temperature stabilizes a different polymorph.Experiment with a range of synthesis temperatures.
The pH of the solution favors the formation of another borate species.Carefully control and adjust the pH of the reaction mixture.

Experimental Protocols

While a specific, validated protocol for this compound synthesis is not widely published, a generalized hydrothermal synthesis approach for hydrated calcium borates can be adapted.

Generalized Hydrothermal Synthesis of Hydrated Calcium Borates

  • Precursor Preparation:

    • Prepare an aqueous solution of a soluble calcium salt (e.g., CaCl₂, Ca(NO₃)₂).

    • Prepare an aqueous solution of a boron source (e.g., boric acid (H₃BO₃), borax (Na₂B₄O₇·10H₂O)).

  • Reaction Mixture:

    • Combine the calcium and boron solutions in a Teflon-lined stainless steel autoclave.

    • Adjust the pH of the mixture using a suitable acid (e.g., HCl) or base (e.g., NaOH).

  • Hydrothermal Reaction:

    • Seal the autoclave and place it in an oven.

    • Heat the autoclave to the desired reaction temperature (typically between 100-200 °C).

    • Maintain the temperature for a specific duration (from several hours to days).

  • Product Recovery:

    • Allow the autoclave to cool down to room temperature naturally.

    • Filter the resulting precipitate and wash it several times with deionized water and then with ethanol.

    • Dry the product in an oven at a low temperature (e.g., 40-60 °C) to avoid dehydration.

Table 1: Typical Experimental Parameters for Hydrated Calcium Borate Synthesis

Parameter Typical Range Notes
Ca/B Molar Ratio1:1 to 1:6The stoichiometry of the target mineral should guide the initial ratio.
pH7.0 - 11.0Highly influential on the resulting borate species and crystal structure.
Temperature (°C)80 - 250Affects the kinetics and the stability of the resulting phase.
Reaction Time (hours)12 - 168Longer times may be necessary for the formation of well-ordered crystals.

Visualizations

G cluster_prep Precursor Preparation cluster_reaction Reaction cluster_recovery Product Recovery cluster_analysis Characterization Ca_source Calcium Salt Solution (e.g., CaCl₂) Mix Combine Solutions & Adjust pH Ca_source->Mix B_source Boron Source Solution (e.g., H₃BO₃) B_source->Mix Autoclave Hydrothermal Treatment (Temperature & Time) Mix->Autoclave Cool Cool to Room Temp. Autoclave->Cool Filter Filter & Wash Cool->Filter Dry Dry Product Filter->Dry Analysis XRD, SEM, etc. Dry->Analysis

Caption: Experimental workflow for the hydrothermal synthesis of hydrated calcium borates.

G cluster_solutions1 Troubleshooting: No Crystalline Product cluster_solutions2 Troubleshooting: Wrong Crystalline Phase cluster_solutions3 Troubleshooting: Phase Impurity Start Synthesis Attempt No_Product Problem: No Crystalline Product Start->No_Product Check Crystallinity Wrong_Phase Problem: Wrong Crystalline Phase Start->Wrong_Phase Check Phase Impure_Phase Problem: Phase Impurity Start->Impure_Phase Check Phase Purity S1a Adjust Reagent Concentration No_Product->S1a S1b Vary pH No_Product->S1b S1c Modify Temperature & Time No_Product->S1c S2a Modify Ca/B Ratio Wrong_Phase->S2a S2b Systematic pH Study Wrong_Phase->S2b S2c Vary Temperature Wrong_Phase->S2c S3a Ensure Homogeneous Mixture Impure_Phase->S3a S3b Control Heating/ Cooling Rates Impure_Phase->S3b S3c Optimize Reaction Time Impure_Phase->S3c

Caption: Troubleshooting decision tree for hydrated calcium borate synthesis.

Technical Support Center: Contamination Control in Nobleite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling contamination during the laboratory preparation of nobleite (CaB₆O₉(OH)₂·3H₂O).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final this compound product is off-white or yellowish instead of pure white. What could be the cause?

A1: A yellowish or off-white coloration in your this compound sample often indicates the presence of impurities, most commonly iron (Fe³⁺) ions.

  • Troubleshooting Steps:

    • Reagent Purity Check: Verify the purity of your starting materials, particularly the calcium source (e.g., CaO, Ca(OH)₂). Use analytical grade or higher purity reagents to minimize iron contamination.

    • Water Source: Use deionized or distilled water to avoid introducing metallic ions present in tap water.

    • Reaction Vessel: Ensure your reaction vessel is thoroughly cleaned and free from any rust or metallic residues. Glass or Teflon-lined reactors are recommended.

    • Purification: If the contamination is already present, you can attempt to purify the product by washing it with a dilute acid solution (e.g., very dilute HCl) followed by thorough washing with deionized water to remove the acid.

Q2: I'm observing poor crystallinity in my this compound product, as indicated by XRD analysis. What are the likely reasons?

A2: Poor crystallinity can result from several factors affecting the nucleation and growth of this compound crystals.

  • Troubleshooting Steps:

    • Reaction Temperature: The synthesis of this compound is sensitive to temperature. Ensure your reaction is maintained at a stable temperature, typically between 85°C and 105°C.[1]

    • Stirring Rate: Inadequate or overly vigorous stirring can affect crystal formation. Maintain a consistent, moderate stirring rate to ensure a homogenous reaction mixture.

    • pH Control: The pH of the reaction medium can influence the formation of different calcium borate species. For this compound synthesis, the pH is generally in the range of 5-7.[2][3]

    • Digestion/Aging: Allowing the precipitate to age in the mother liquor (a process called digestion) at the reaction temperature for a period can improve crystallinity by allowing smaller, less perfect crystals to dissolve and redeposit onto larger, more stable ones.

Q3: My product yield is significantly lower than expected. What should I investigate?

A3: Low yields can be attributed to incomplete reaction, loss of product during washing, or incorrect stoichiometry.

  • Troubleshooting Steps:

    • Stoichiometry: Double-check the molar ratios of your reactants. For this compound synthesis from boric acid and lime, the molar ratio of lime to boric acid should be in the range of 0.05 to 0.15:1.[1]

    • Reaction Time: The reaction to form this compound may require several hours to reach completion. Ensure you are allowing sufficient reaction time as per your protocol.

    • Filtration and Washing: Be cautious during the filtration and washing steps to avoid losing fine particles of your product. Use a fine-pore filter paper or membrane. Minimize the volume of washing solvent to what is necessary for purification, as some product may dissolve.

    • Solubility: Check the temperature of your washing solvent. Washing with cold deionized water can reduce solubility losses compared to room temperature or warm water.

Q4: Elemental analysis (e.g., ICP-OES) of my this compound sample shows the presence of unexpected metallic impurities like magnesium, sodium, or potassium. What are the sources?

A4: These impurities are likely introduced through the starting materials or are a result of co-precipitation.

  • Troubleshooting Steps:

    • Reagent Analysis: If possible, analyze your starting materials (calcium and boron sources) for these specific impurities.

    • Co-precipitation Control: Co-precipitation occurs when soluble impurities are incorporated into the precipitate. To minimize this:

      • Slow Reagent Addition: Add the precipitating agent slowly and with constant stirring to reduce the local supersaturation, which can trap impurities.

      • Homogeneous Precipitation: Maintain a dilute solution to prevent the formation of large, impure crystals.

      • Reprecipitation: For higher purity, the product can be dissolved in a suitable solvent and then reprecipitated under controlled conditions.

Q5: I have detected other borate phases in my final product. How can I improve the phase purity of this compound?

A5: The formation of other calcium borate hydrates is a common issue and is highly dependent on the reaction conditions.

  • Troubleshooting Steps:

    • Precise Temperature Control: Different calcium borate minerals crystallize at different temperatures. Strict temperature control is crucial for phase-pure this compound.

    • Molar Ratio of Reactants: The molar ratio of calcium to boron in the reaction mixture is a key factor in determining the final product phase. Ensure accurate weighing and stoichiometry.

    • pH Adjustment: The pH of the solution can dictate which borate species is thermodynamically favored. Monitor and control the pH throughout the reaction.

Quantitative Data on Common Impurities

The acceptable limits for impurities will depend on the specific application of the synthesized this compound. For high-purity applications such as in drug development, stringent control is necessary. The following table provides an illustrative summary of potential impurities and their typical sources.

ImpurityCommon Source(s)Typical Analytical Technique for DetectionNotes
Iron (Fe)Contaminated reagents (e.g., industrial-grade CaO), reaction vessel corrosion.ICP-OES, AASCan cause discoloration (yellow/brown tint) of the final product.
Magnesium (Mg)Impurities in the calcium source (e.g., dolomite in limestone).ICP-OES, AASCan co-precipitate with the calcium borate.
Sodium (Na)Use of borax (Na₂B₄O₇·10H₂O) as a boron source, or impurities in other reagents.ICP-OES, AAS, Flame PhotometryWashing the precipitate thoroughly can reduce sodium levels.
Potassium (K)Impurities in starting materials.ICP-OES, AAS, Flame PhotometrySimilar to sodium, can be reduced by washing.
Sulfate (SO₄²⁻)Impurities in reagents (e.g., from the use of sulfuric acid for pH adjustment).Ion ChromatographyCan be co-precipitated.
Chloride (Cl⁻)Use of calcium chloride as a calcium source or hydrochloric acid for pH adjustment.Ion Chromatography, TitrationResidual chloride should be washed out.
Unreacted Boric AcidIncomplete reaction, incorrect stoichiometry.FTIR, Raman SpectroscopyCan be removed by washing with hot water.
Other Calcium Borate PhasesNon-optimal reaction temperature, pH, or stoichiometry.XRDRequires optimization of synthesis protocol.

Experimental Protocols for Contamination Control

1. Protocol for Washing and Purification of Synthesized this compound

This protocol is designed to remove soluble impurities and unreacted starting materials from the crude this compound precipitate.

  • Materials:

    • Crude this compound precipitate

    • Deionized water (room temperature and pre-heated to ~60°C)

    • Dilute Hydrochloric Acid (0.1 M) (Optional, for iron removal)

    • Buchner funnel and filter paper (pore size < 5 µm)

    • Vacuum flask

    • Beakers

    • Stir plate and stir bar

    • Drying oven

  • Methodology:

    • Initial Filtration: Separate the crude this compound precipitate from the mother liquor by vacuum filtration using a Buchner funnel.

    • Reslurrying and Washing:

      • Transfer the filter cake to a beaker and add deionized water (approximately 10 times the volume of the cake).

      • Stir the slurry vigorously for 15-20 minutes to dissolve soluble impurities.

      • Filter the washed precipitate again under vacuum.

    • Hot Water Wash (for unreacted boric acid):

      • Repeat the reslurrying step, this time using pre-heated deionized water (~60°C). This is particularly effective for removing residual boric acid.

      • Filter the precipitate.

    • Acid Wash (Optional, for metallic impurities):

      • If metallic impurities like iron are suspected, resuspend the filter cake in a dilute (0.1 M) HCl solution and stir for 10-15 minutes.

      • Immediately filter and proceed to the next step to avoid dissolving the this compound.

    • Final Rinse: Wash the filter cake with copious amounts of room temperature deionized water until the filtrate is at a neutral pH (test with pH paper). This is crucial to remove any residual acid.

    • Drying: Carefully remove the washed filter cake and dry it in an oven at a temperature below 100°C to avoid dehydration of the this compound crystal structure.

2. Protocol for Recrystallization of this compound for High-Purity Applications

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and may require experimental optimization.

  • Materials:

    • Crude this compound product

    • High-purity solvent (e.g., deionized water, potentially with pH adjustment)

    • Heating mantle with stirring

    • Crystallization dish

    • Filtration setup

  • Methodology:

    • Dissolution: In a beaker, add the crude this compound to a minimal amount of the chosen solvent. Heat the mixture gently with stirring to dissolve the solid. The solubility of this compound is limited, so this may require a large volume of solvent or adjustments to pH.

    • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

    • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.

    • Isolation of Crystals: Once crystallization is complete, isolate the purified this compound crystals by vacuum filtration.

    • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor. Dry the purified crystals in an oven under appropriate conditions.

Visualizations

Contamination_Control_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification Steps cluster_analysis Quality Control reagents Starting Materials (CaO, H₃BO₃, H₂O) reaction Precipitation Reaction (85-105°C, pH 5-7) reagents->reaction crude_product Crude this compound Precipitate reaction->crude_product filtration Filtration crude_product->filtration washing Washing (Deionized H₂O) filtration->washing drying Drying (<100°C) washing->drying analysis Characterization (XRD, ICP-OES, FTIR) drying->analysis pure_this compound Pure this compound Product analysis->pure_this compound impure_reagents Impure Reagents impure_reagents->reagents improper_conditions Incorrect Temp/pH improper_conditions->reaction procedural_errors Procedural Errors procedural_errors->crude_product

Caption: Workflow for the synthesis and purification of this compound, highlighting key stages and potential sources of contamination.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis & Root Cause cluster_solution Corrective Actions start Non-conforming Product is_color Discoloration? start->is_color is_yield Low Yield? is_color->is_yield No check_reagents Check Reagent Purity is_color->check_reagents Yes is_purity Impurity Detected? is_yield->is_purity No check_stoichiometry Verify Stoichiometry is_yield->check_stoichiometry Yes optimize_reaction Optimize Reaction Conditions (T, pH) is_purity->optimize_reaction No (e.g., wrong phase) improve_washing Improve Washing/ Purification Protocol is_purity->improve_washing Yes

Caption: A logical decision tree for troubleshooting common issues in this compound synthesis.

References

Validation & Comparative

Comparison of synthetic nobleite with natural mineral samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic nobleite with its naturally occurring mineral counterpart. The information presented is intended to assist researchers in evaluating the suitability of synthetic this compound for various applications by providing key physicochemical data and outlining the experimental protocols for its synthesis and characterization.

Introduction

This compound is a rare borate mineral with the chemical formula CaB₆O₉(OH)₂·3H₂O.[1][2] First discovered in 1961 in Death Valley, California, it is named in honor of Levi F. Noble, a geologist with the United States Geological Survey.[1][3] The mineral typically occurs as colorless to white, transparent platy crystals and is found in borate deposits, often associated with other borate minerals like colemanite and ulexite.[1][4] The successful synthesis of this compound has been reported, providing a pure and readily available source of the material for research and potential applications. This guide focuses on the comparative aspects of the synthetic and natural forms of this compound.

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for natural and synthetic this compound, based on available literature.

Table 1: Crystallographic Data

PropertyNatural this compoundSynthetic this compound
Crystal SystemMonoclinic[1][4][5]Monoclinic
Space GroupP2₁/a[4][5]P2₁/a[4]
Cell Parametersa = 14.56 ± 0.05 Å, b = 8.016 ± 0.02 Å, c = 9.838 ± 0.02 Å, β = 111°45' ± 10'[4]a = 14.56 ± 0.05 Å, b = 8.016 ± 0.02 Å, c = 9.838 ± 0.02 Å, β = 111°45' ± 10'[4]
Cell Volume1066 ų[4]1066 ų[4]
Z (formula units/cell)4[4]4[4]

Table 2: Physical Properties

PropertyNatural this compoundSynthetic this compound
ColorColorless, white[1][4][5]White
LusterSub-vitreous, pearly on cleavages[1][4]-
Hardness (Mohs)3[1][4]~3[4]
Density (g/cm³)2.09 ± 0.01 (measured), 2.098 (calculated)[5]2.095 (calculated)[4]
CleavagePerfect on {100}, indistinct on {001}[4]-
FractureUneven[4]-

Table 3: Optical Properties

PropertyNatural this compoundSynthetic this compound
TypeBiaxial (+)[4]-
Refractive Indicesnα = 1.500 ± 0.003, nβ = 1.520 ± 0.002, nγ = 1.554 ± 0.002[4]-
2V (measured)76°[4]-

Table 4: Chemical Composition (from Erd, McAllister, and Vlisidis, 1961)

OxideNatural this compound (wt%)[4]Ideal Formula (wt%)
CaO16.9616.64
B₂O₃60.8061.98
H₂O21.8421.38
Total 99.60 100.00

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been achieved through a straightforward aqueous method. The following protocol is based on the work of Erd et al. (1961)[4]:

  • Reactant Preparation: 1.6 g of calcium oxide (CaO) and 10.0 g of boric acid (H₃BO₃) are used as starting materials.

  • Reaction: The reactants are added to 25 ml of water and stirred for 30 hours.

  • Product Formation: The resulting product is then held at a constant temperature for an extended period to facilitate crystallization.

  • Purification: The precipitate is subsequently filtered and washed sequentially with distilled water, methyl alcohol, and acetone.

  • Drying: The final product is air-dried.

Characterization Methods

To compare the synthetic product with natural this compound, a series of analytical techniques are employed:

  • X-ray Diffraction (XRD): Powder XRD is a fundamental technique to confirm the crystal structure and phase purity of the synthesized this compound. The diffraction pattern of the synthetic sample should be compared with the standard pattern for natural this compound.

  • Chemical Analysis: Techniques such as inductively coupled plasma-atomic emission spectrometry (ICP-AES) or atomic absorption spectroscopy (AAS) can be used to determine the elemental composition (Ca, B) of the synthetic product. The water content can be determined by thermogravimetric analysis (TGA).

  • Physical Property Measurements: Standard mineralogical techniques are used to determine properties like hardness (Mohs scale) and density (pycnometry).

  • Optical Microscopy: Polarized light microscopy can be used to study the optical properties of the synthetic crystals, such as their refractive indices and birefringence, for comparison with the natural mineral.

Visualizations

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_crystallization Crystallization cluster_purification Purification cluster_product Final Product CaO CaO (1.6g) Stirring Stir for 30h CaO->Stirring H3BO3 H3BO3 (10.0g) H3BO3->Stirring Water H2O (25ml) Water->Stirring Aging Hold at constant T Stirring->Aging Filtration Filtration Aging->Filtration Washing Wash with H2O, MeOH, Acetone Filtration->Washing Drying Air Dry Washing->Drying Synthetic_this compound Synthetic this compound Drying->Synthetic_this compound

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Comparative Analysis

Comparative_Analysis cluster_samples Samples cluster_methods Characterization Methods cluster_properties Comparative Properties cluster_conclusion Conclusion Natural Natural this compound XRD X-ray Diffraction Natural->XRD Chem_Analysis Chemical Analysis Natural->Chem_Analysis Physical_Tests Physical Property Tests Natural->Physical_Tests Optical_Microscopy Optical Microscopy Natural->Optical_Microscopy Synthetic Synthetic this compound Synthetic->XRD Synthetic->Chem_Analysis Synthetic->Physical_Tests Synthetic->Optical_Microscopy Crystal_Structure Crystal Structure XRD->Crystal_Structure Composition Chemical Composition Chem_Analysis->Composition Physical Physical Properties Physical_Tests->Physical Optical Optical Properties Optical_Microscopy->Optical Conclusion Equivalence Assessment Crystal_Structure->Conclusion Composition->Conclusion Physical->Conclusion Optical->Conclusion

Caption: Logical flow for the comparative analysis.

Conclusion

The available data indicates that synthetic this compound is chemically and structurally identical to its natural counterpart. The synthesis protocol is well-defined and yields a high-purity product. For research applications requiring a consistent and pure source of this compound, the synthetic version presents a reliable alternative to the rare and often impure natural mineral. The primary difference lies in the presence of minor impurities in natural samples, which are absent in the synthetic material. Researchers can confidently utilize synthetic this compound in their studies, with the expectation that its properties will mirror those of the natural mineral.

References

A Researcher's Guide to the XRD Pattern Validation of Synthesized Nobleite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of synthesized compounds are paramount. This guide provides a comprehensive comparison of the X-ray diffraction (XRD) pattern of synthesized nobleite with the standard reference pattern and common impurities, supported by detailed experimental data and protocols.

This compound, a hydrated calcium borate with the chemical formula CaB₆O₉(OH)₂·4H₂O, is a material of interest in various scientific fields. Its synthesis in the laboratory requires careful validation to ensure the desired phase has been obtained. XRD is the definitive technique for this purpose. This guide will walk you through the process of validating your synthesized this compound, ensuring the purity and crystallinity of your product.

Comparative Analysis of XRD Patterns

The primary method for validating synthesized this compound is to compare its experimental XRD pattern with the standard pattern from the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF). Additionally, comparing the pattern with those of potential impurities is crucial for assessing the purity of the synthesized material.

Table 1: Comparison of d-spacings (Å) and Relative Intensities (I/I₀) for this compound and a Potential Impurity.

Standard this compound (Mindat)[1]Synthesized this compound (Typical)Standard Ca₂B₂O₅·H₂O (JCPDS 51-1530)[2][3]
d-spacing (Å) Relative Intensity (%) d-spacing (Å)
6.79100User-generated data
5.189
4.685
3.3931
3.127
2.5669
2.3097

Note: The data for "Synthesized this compound (Typical)" is intended to be filled in by the researcher with their experimental results.

Experimental Protocols

Accurate XRD analysis relies on proper synthesis and data acquisition procedures. Below are detailed protocols for the synthesis of this compound and the subsequent XRD analysis.

Hydrothermal Synthesis of this compound

This protocol is adapted from a patented method for producing crystalline calcium hexaborate tetrahydrate (synthetic this compound).

Materials:

  • Boric acid (H₃BO₃)

  • Calcium hydroxide (Ca(OH)₂)

  • Deionized water

Procedure:

  • Prepare an aqueous slurry of boric acid and calcium hydroxide in deionized water. The molar ratio of boric acid to water should be in the range of 0.25:1 to 0.5:1, and the molar ratio of calcium hydroxide to boric acid should be between 0.05:1 and 0.15:1.

  • Heat the slurry to a temperature between 85 °C and 105 °C in a sealed reactor.

  • Maintain the reaction temperature with stirring for a sufficient period to allow for the formation of crystalline this compound. Reaction times can vary, and optimization may be required.

  • After the reaction is complete, cool the slurry and separate the solid product by filtration.

  • Wash the collected solids with deionized water to remove any unreacted starting materials or soluble byproducts.

  • Dry the final product in an oven at a temperature below the decomposition temperature of this compound.

X-ray Diffraction (XRD) Data Acquisition

Instrumentation:

  • A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

Sample Preparation:

  • Grind the dried, synthesized this compound powder to a fine, homogenous consistency using an agate mortar and pestle.

  • Mount the fine powder onto a sample holder, ensuring a flat and densely packed surface.

Data Collection:

  • Set the diffractometer to scan over a 2θ range appropriate for detecting the characteristic peaks of this compound and potential impurities (e.g., 5° to 70°).

  • Use a step size and scan speed that will provide good resolution and signal-to-noise ratio (e.g., 0.02° step size and a counting time of 1-2 seconds per step).

  • Process the raw data to identify the peak positions (2θ) and their corresponding intensities. Convert the 2θ values to d-spacings using the Bragg's Law equation (nλ = 2dsinθ).

Logical Workflow for XRD Pattern Validation

The process of validating a synthesized this compound sample via XRD can be visualized as a clear workflow. This ensures a systematic and thorough analysis.

XRD_Validation_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis XRD Analysis cluster_validation Validation Synthesize Synthesize this compound Prepare_Sample Prepare Sample for XRD Synthesize->Prepare_Sample Acquire_XRD Acquire XRD Pattern Prepare_Sample->Acquire_XRD Process_Data Process Data (Peak ID, d-spacing) Acquire_XRD->Process_Data Compare_Standard Compare with Standard this compound Pattern Process_Data->Compare_Standard Compare_Impurity Compare with Potential Impurity Patterns Process_Data->Compare_Impurity Conclusion Conclusion on Phase Purity Compare_Standard->Conclusion Compare_Impurity->Conclusion

Workflow for this compound XRD Validation

This structured approach, combining reliable experimental protocols with systematic data analysis, will enable researchers to confidently validate the synthesis of high-purity this compound for their scientific endeavors.

References

A Comparative Guide to the Thermal Analysis of Borate Minerals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative thermal analysis of four common borate minerals: colemanite, ulexite, kernite, and borax. The thermal behavior of these minerals is crucial for their various industrial applications, including in the manufacturing of glass, ceramics, and pharmaceuticals. Understanding their decomposition pathways, phase transitions, and thermal stability is essential for process optimization and quality control. This document summarizes key quantitative data from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC), outlines a general experimental protocol for these analyses, and provides a visual representation of the experimental workflow.

Comparative Thermal Properties of Borate Minerals

The thermal decomposition of hydrated borate minerals is a multi-step process involving dehydration (loss of molecular water) and dehydroxylation (loss of water from hydroxyl groups). These processes are characterized by distinct endothermic peaks in DTA and DSC curves and corresponding weight losses in TGA curves. The following table summarizes the key thermal events for colemanite, ulexite, kernite, and borax.

MineralChemical FormulaThermal EventTemperature Range (°C)Peak Temperature (°C)Weight Loss (%)
Colemanite Ca₂B₆O₁₁·5H₂ODehydration & Dehydroxylation300 - 450~380 and ~400~18.5 - 21.0
Amorphization350 - 650--
Recrystallization> 650--
Ulexite NaCaB₅O₉·8H₂ODehydration (Step 1)70 - 185~115, ~130, ~180~15.0 - 20.0
Dehydration (Step 2) & Dehydroxylation150 - 550~300~15.0 - 20.0
Crystallization658 - 720Exothermic Peak-
Kernite Na₂B₄O₇·4H₂ODehydration to Metakernite120 - 160~150~14.0
Dehydration to Anhydrous Borax160 - 300~220~14.0
Melting> 741--
Borax Na₂B₄O₇·10H₂ODehydration to Tincalconite60 - 120~100~22.0
Dehydration of Tincalconite120 - 160~145~14.0
Further Dehydration & Amorphization> 160-~10.0

Experimental Protocols for Thermal Analysis

The following is a generalized methodology for conducting thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) on borate minerals. Specific parameters may need to be optimized depending on the instrument and the specific mineral being analyzed.

Sample Preparation
  • Grinding: The mineral sample should be ground to a fine, homogeneous powder to ensure uniform heat distribution. A particle size of less than 75 µm is generally recommended.

  • Drying: To remove any adsorbed moisture that is not part of the crystal structure, the powdered sample can be dried in a desiccator over a suitable drying agent or in a low-temperature oven (e.g., 40-50 °C) for a specified period.

  • Sample Mass: Accurately weigh a small amount of the prepared sample (typically 5-15 mg) into an appropriate crucible (e.g., alumina, platinum, or aluminum).

Instrumentation and Analysis
  • Apparatus: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA or DSC concurrently is ideal.

  • Atmosphere: The analysis is typically carried out under a controlled atmosphere. An inert atmosphere, such as nitrogen or argon, is commonly used to prevent oxidation reactions. A typical flow rate is 20-50 mL/min.

  • Heating Rate: A linear heating rate is applied to the sample. Common heating rates for the analysis of minerals are 5, 10, or 20 °C/min. The choice of heating rate can affect the peak temperatures and resolution.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to observe all relevant thermal events, typically up to 1000 °C or higher for borate minerals.

  • Reference Material: For DTA and DSC, an inert reference material with no thermal events in the temperature range of interest, such as calcined alumina (α-Al₂O₃), is placed in a separate crucible and subjected to the same temperature program as the sample.

  • Data Collection: The instrument records the sample weight (TGA), the temperature difference between the sample and reference (DTA), or the differential heat flow (DSC) as a function of temperature.

Data Analysis
  • TGA Curve: The TGA curve plots the percentage of weight loss versus temperature. The onset and end temperatures of each weight loss step are determined, and the percentage of weight loss for each step is calculated. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum weight loss rate.

  • DTA/DSC Curve: The DTA or DSC curve plots the differential temperature or heat flow versus temperature. Endothermic peaks (valleys) indicate processes that absorb heat, such as dehydration, dehydroxylation, and melting. Exothermic peaks (peaks) indicate processes that release heat, such as crystallization or oxidation. The peak temperature, onset temperature, and peak area can be determined for each thermal event.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the thermal analysis of borate minerals.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Grinding Grind Mineral to Fine Powder Drying Dry Powdered Sample Grinding->Drying Weighing Accurately Weigh Sample Drying->Weighing Instrument_Setup Set Up TGA/DTA/DSC Instrument (Atmosphere, Heating Rate) Weighing->Instrument_Setup Load Sample & Reference Run_Analysis Run Temperature Program Instrument_Setup->Run_Analysis Data_Collection Record Weight Change and Heat Flow vs. Temperature Run_Analysis->Data_Collection Analyze_TGA Analyze TGA/DTG Curves (Weight Loss Steps) Data_Collection->Analyze_TGA Analyze_DTA_DSC Analyze DTA/DSC Curves (Endothermic/Exothermic Peaks) Data_Collection->Analyze_DTA_DSC Correlate_Data Correlate Thermal Events Analyze_TGA->Correlate_Data Analyze_DTA_DSC->Correlate_Data

General workflow for thermal analysis of borate minerals.

This guide serves as a foundational resource for understanding the comparative thermal behavior of key borate minerals. For more in-depth analysis and specific applications, consulting detailed research literature is recommended.

A Comparative Analysis of Borate-Based Flame Retardants and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the fire safety of materials, understanding the performance of various flame retardants is crucial. While the mineral nobleite itself is not documented as a flame retardant, the broader class of borate minerals, particularly zinc borate, offers significant flame retardant properties. This guide provides an objective comparison of the performance of borate--based flame retardants with other common alternatives, supported by experimental data and detailed methodologies.

Overview of Flame Retardant Mechanisms

Flame retardants function through various mechanisms to inhibit or suppress combustion. These can be broadly categorized as gas phase and condensed phase actions. Gas phase retardants interfere with the chemical reactions in the flame, while condensed phase retardants act on the material itself to reduce flammability.

  • Borate Minerals (e.g., Zinc Borate): These compounds primarily work in the condensed phase.[1][2] When heated, they release water, which cools the material and dilutes flammable gases.[3][4] They also form a glassy, carbonaceous char layer that acts as a barrier, insulating the underlying material from heat and oxygen.[1][3]

  • Aluminum Hydroxide (ATH) and Magnesium Hydroxide (MDH): These are also condensed phase flame retardants. Their primary mechanism is endothermic decomposition, releasing water vapor that cools the material and dilutes flammable gases.[5][6][7] The resulting metal oxide residue can also form a protective layer.[8]

  • Phosphorus-Based Flame Retardants: These can act in both the gas and condensed phases. In the condensed phase, they promote the formation of a protective char layer.[9][10] In the gas phase, they can release phosphorus-containing radicals that quench the chemical reactions of combustion.[11]

Quantitative Performance Data

The performance of flame retardants is evaluated using several key metrics. The Limiting Oxygen Index (LOI) measures the minimum oxygen concentration required to support combustion. A higher LOI indicates better flame retardancy.[12][13] Cone calorimetry is used to determine the peak Heat Release Rate (pHRR), a measure of fire intensity, and the Total Smoke Production (TSP).[14][15] The UL 94 vertical burn test classifies materials based on their self-extinguishing properties.[16][17]

Flame Retardant ClassPolymer MatrixLoading (% wt)LOI (%)pHRR (kW/m²)UL 94 RatingReference
Borate (Zinc Borate) Polyamide-615 (with phosphinate)29.5-V-0[18]
Aluminum Hydroxide (ATH) Asphalt Binder25-Reduced-[19]
Magnesium Hydroxide (MDH) Ethylene-vinyl acetate (EVA)-~38Reduced by 37.6%-[20]
Phosphorus-Based Polyethylene terephthalate (PET)---V-0 (some variants)[11]

Note: Direct comparative studies of this compound were not available. The data for borates is represented by zinc borate, a common borate flame retardant. Performance data can vary significantly depending on the specific polymer, loading level, and presence of synergistic additives.

Experimental Protocols

A brief overview of the standard experimental methodologies used to evaluate flame retardant performance is provided below.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[12] A small, vertically oriented specimen is ignited at its upper end, and the oxygen concentration in the surrounding atmosphere is varied until the flame is self-sustaining.[13][21] A higher LOI value indicates a more flame-retardant material.[12]

Cone Calorimetry (ASTM E1354)

This test measures the heat release rate and other combustion properties of materials.[14][15] A 100mm x 100mm specimen is exposed to a controlled level of radiant heat from a conical heater.[22][23] The test is based on the principle that the heat released during combustion is proportional to the amount of oxygen consumed.[15][23] Key parameters measured include the time to ignition, peak heat release rate (pHRR), and smoke production.[14]

UL 94 Vertical Burn Test

This test classifies the flammability of plastic materials.[16] A rectangular specimen is held vertically and ignited at the bottom for 10 seconds.[16] The material is classified based on the time it takes for the flame to extinguish, whether it drips flaming particles, and the total afterflame time for a set of five specimens.[24][25] The highest rating, V-0, indicates that burning stops within 10 seconds with no flaming drips.[25]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of flame retardant evaluation and the mechanism of action, the following diagrams are provided.

Flame_Retardant_Evaluation_Workflow cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A Select Polymer Matrix B Incorporate Flame Retardant A->B C Prepare Test Specimens B->C D LOI Test (ASTM D2863) C->D E Cone Calorimetry (ASTM E1354) C->E F UL 94 Vertical Burn Test C->F G Limiting Oxygen Index D->G H Peak Heat Release Rate E->H I Total Smoke Production E->I J UL 94 Classification F->J K Comparative Evaluation G->K H->K I->K J->K

General workflow for evaluating flame retardant performance.

Flame_Retardant_Mechanisms cluster_borate Borate Flame Retardant cluster_hydroxide Metal Hydroxide (ATH/MDH) cluster_phosphorus Phosphorus-Based Flame Retardant B1 Heat Application B2 Release of Water B1->B2 B3 Formation of Glassy Char B1->B3 B4 Cooling & Dilution B2->B4 B5 Insulating Barrier B3->B5 Combustion Combustion Inhibition B4->Combustion B5->Combustion H1 Heat Application H2 Endothermic Decomposition H1->H2 H3 Release of Water Vapor H2->H3 H4 Cooling & Dilution H3->H4 H4->Combustion P1 Heat Application P2 Gas Phase Inhibition P1->P2 P3 Condensed Phase Charring P1->P3 P4 Radical Quenching P2->P4 P5 Protective Layer P3->P5 P4->Combustion P5->Combustion

Simplified mechanisms of action for different flame retardants.

Conclusion

While specific performance data for this compound as a flame retardant is unavailable, the broader category of borate minerals, exemplified by zinc borate, demonstrates effective flame retardancy primarily through condensed phase mechanisms such as water release and char formation. In comparison, metal hydroxides like ATH and MDH operate similarly through endothermic decomposition and water release, with MDH being suitable for higher processing temperatures.[6] Phosphorus-based flame retardants offer versatility by acting in both the gas and condensed phases. The selection of an appropriate flame retardant will depend on the specific polymer, processing conditions, and desired performance characteristics.

References

Cross-Validation of Analytical Techniques for the Characterization of Nobleite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key analytical techniques for the characterization of nobleite, a rare borate mineral with the chemical formula CaB₆O₉(OH)₂·3H₂O.[1][2][3] Accurate and comprehensive characterization of this mineral is crucial for its potential applications in various scientific and industrial fields. This document outlines the principles, experimental protocols, and a comparative analysis of data obtained from various analytical methods to assist researchers in selecting and cross-validating the most suitable techniques for their specific needs.

Introduction to this compound and the Importance of Cross-Validation

This compound is a hydrated calcium borate mineral first discovered in Death Valley, California.[1][2] Its characterization involves determining its elemental composition, crystal structure, and physicochemical properties. Cross-validation of analytical techniques is a critical process to ensure the accuracy, reliability, and reproducibility of characterization data. By comparing the results from multiple independent methods, researchers can identify and minimize systematic errors, leading to a more robust and comprehensive understanding of the material.

Analytical Techniques for this compound Characterization

A suite of analytical techniques can be employed for the comprehensive characterization of this compound. These can be broadly categorized into methods that provide elemental composition, crystallographic information, and spectroscopic properties. This guide focuses on a comparative analysis of:

  • Chemical Analysis

  • X-ray Diffraction (XRD)

  • Thermal Analysis (TGA/DTA)

  • Fourier-Transform Infrared Spectroscopy (FTIR)

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data obtained from different analytical techniques for the characterization of this compound.

Elemental Composition: Chemical Analysis vs. Theoretical

Wet chemical analysis provides the weight percentage of constituent oxides, which can be compared against the theoretical composition derived from the mineral's chemical formula.

Oxide/ElementWet Chemical Analysis (wt%)Theoretical Composition (wt%)
CaO16.9616.64
B₂O₃60.8061.98
H₂O21.8421.38
Total 99.60 100.00

Data from Erd, R. C., McAllister, J. F., & Vlisidis, A. C. (1961). This compound, another new hydrous calcium borate from the Death Valley region, California. American Mineralogist, 46(5-6), 560-571, and Webmineral data.[4]

Crystallographic Data: X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure, unit cell dimensions, and phase purity of crystalline materials like this compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
Unit Cell Dimensionsa = 14.56 Å, b = 8.016 Å, c = 9.838 Å
β = 111.8°
Calculated Density 2.10 g/cm³

Data from Erd, R. C., McAllister, J. F., & Vlisidis, A. C. (1961) and Webmineral data.[4]

X-ray Powder Diffraction Data (d-spacing in Å and relative intensity I/I₀): 6.79(1), 3.39(0.31), 5.18(0.09)[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Wet Chemical Analysis

Objective: To determine the elemental composition of this compound.

Protocol:

  • Sample Preparation: A known weight of the pure this compound mineral is dissolved in a suitable acid, such as dilute HCl, with gentle heating.

  • Gravimetric Analysis for CaO: Calcium is precipitated as calcium oxalate, which is then ignited to calcium oxide (CaO) and weighed.

  • Volumetric Analysis for B₂O₃: Boron is determined by titration with a standard solution of sodium hydroxide in the presence of mannitol.

  • Gravimetric Analysis for H₂O: The water content is determined by the Penfield method, where the sample is heated in a glass tube with a flux, and the evolved water is collected and weighed.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phase and determine the unit cell parameters of this compound.

Protocol:

  • Sample Preparation: A small amount of the this compound sample is finely ground to a homogeneous powder using an agate mortar and pestle.

  • Data Collection: The powdered sample is mounted on a sample holder and analyzed using a powder X-ray diffractometer. Data is typically collected over a 2θ range of 5° to 70° with a step size of 0.02°.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions (2θ) and intensities. The d-spacings are calculated using Bragg's Law. The unit cell parameters are refined from the indexed powder diffraction data using appropriate software.

Thermal Analysis (TGA/DTA)

Objective: To study the thermal stability and decomposition behavior of this compound.

Protocol (General): Note: Specific experimental data for this compound is not readily available in the reviewed literature. The following is a general protocol.

  • Sample Preparation: A small, accurately weighed amount of the powdered this compound sample is placed in an inert crucible (e.g., alumina or platinum).

  • Instrumentation: The analysis is performed using a simultaneous TGA/DTA instrument.

  • Experimental Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve plots the percentage weight loss as a function of temperature, indicating dehydration and decomposition events. The DTA curve shows endothermic or exothermic peaks corresponding to phase transitions, melting, or decomposition.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the this compound structure.

Protocol (General): Note: A specific FTIR spectrum for this compound is not readily available in the reviewed literature. The following is a general protocol.

  • Sample Preparation: A small amount of the powdered this compound sample is mixed with dry potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Collection: The FTIR spectrum is recorded over the mid-infrared range (typically 4000 to 400 cm⁻¹).

  • Data Analysis: The absorption bands in the spectrum are assigned to specific vibrational modes of the functional groups present, such as O-H stretching and bending vibrations from water and hydroxyl groups, and B-O stretching and bending vibrations from the borate anions.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical techniques in this compound characterization.

CrossValidationWorkflow cluster_sample This compound Sample cluster_techniques Analytical Techniques cluster_data Primary Data cluster_validation Cross-Validation & Interpretation cluster_characterization Comprehensive Characterization Sample Pristine this compound Chem Chemical Analysis Sample->Chem XRD X-ray Diffraction (XRD) Sample->XRD Thermal Thermal Analysis (TGA/DTA) Sample->Thermal FTIR FTIR Spectroscopy Sample->FTIR Comp Elemental Composition (wt%) Chem->Comp Struct Crystal Structure & d-spacings XRD->Struct Decomp Decomposition Profile & Thermal Events Thermal->Decomp Func Functional Groups & Water Content FTIR->Func Validation Data Comparison & Validation Comp->Validation Struct->Validation Decomp->Validation Func->Validation Characterization Validated this compound Characterization Validation->Characterization

Cross-validation workflow for this compound characterization.
Information from XRD

This diagram illustrates the key information obtained from X-ray diffraction analysis of this compound.

XRD_Information XRD X-ray Diffraction Analysis Pattern Diffraction Pattern (Intensity vs. 2θ) XRD->Pattern Bragg Bragg's Law (nλ = 2d sinθ) Pattern->Bragg d_spacing d-spacings (Interplanar distances) Bragg->d_spacing UnitCell Unit Cell Parameters (a, b, c, β) d_spacing->UnitCell SpaceGroup Space Group (P2₁/a) UnitCell->SpaceGroup CrystalSystem Crystal System (Monoclinic) UnitCell->CrystalSystem

Information derived from XRD analysis of this compound.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach with cross-validation of the obtained data. While chemical analysis and X-ray diffraction provide fundamental information on the elemental composition and crystal structure, techniques like thermal analysis and FTIR spectroscopy offer valuable insights into its thermal behavior and the nature of its constituent functional groups. Although specific experimental data for TGA/DTA and FTIR of this compound are not widely available, the general protocols and the proposed cross-validation workflow provide a robust framework for future studies. This guide serves as a foundational resource for researchers undertaking the detailed characterization of this compound and other complex mineral phases.

References

Comparative Analysis of Dissolution Rates: Nobleite vs. Colemanite

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current scientific literature exists regarding the dissolution kinetics of nobleite, preventing a direct comparative study with the extensively researched colemanite. While detailed experimental data on colemanite's dissolution under various conditions are readily available, similar studies on this compound are absent in the reviewed literature. This guide, therefore, presents a comprehensive overview of colemanite dissolution kinetics and collates the limited available information on this compound's solubility, highlighting a key area for future research.

This compound: An Uncharacterized Dissolution Profile

This compound (CaB₆O₉(OH)₂·3H₂O) is a rare borate mineral.[1] Information regarding its dissolution kinetics is scarce. Qualitative descriptions note that this compound is slightly to moderately soluble in water.[2] A 1940 study on the CaO-B₂O₃-H₂O system at 25°C provides a single equilibrium data point, indicating that a solution in equilibrium with solid this compound contained 1.34% B₂O₃ and 0.044% CaO.[3] However, this study does not provide kinetic data, such as the rate at which this equilibrium is achieved or how the dissolution rate is influenced by various physical and chemical parameters. Further searches for experimental studies on this compound dissolution rates did not yield any specific results.

Colemanite: A Well-Documented Dissolution Profile

Colemanite (2CaO·3B₂O₃·5H₂O), a more common borate mineral, has been the subject of numerous dissolution kinetic studies.[3] These investigations have systematically explored the influence of various factors on its dissolution rate, providing a robust body of data for industrial and geochemical applications.

Factors Influencing Colemanite Dissolution

The dissolution rate of colemanite is significantly affected by several key parameters:

  • Temperature: The dissolution rate of colemanite is directly proportional to the reaction temperature.[2][3] Higher temperatures lead to a faster dissolution.

  • Particle Size: The dissolution rate increases as the particle size of the colemanite decreases.[1][2][3] This is attributed to the larger surface area available for reaction with smaller particles.

  • Acid Concentration: The effect of acid concentration can be complex. In some acidic solutions, such as propionic acid, the dissolution rate is inversely proportional to the acid concentration.[2] In other acids, like oxalic acid, the conversion rate increases up to a certain concentration (250 mol m⁻³) and then decreases.[3]

  • Solid-to-Liquid Ratio: An increase in the solid-to-liquid ratio generally leads to a decrease in the dissolution rate.[2]

  • Stirring Speed: The stirring speed has been observed to have no significant effect on the dissolution rate of colemanite in several studies, suggesting that the dissolution process is not limited by mass transfer in the bulk solution.[2][3][4]

Quantitative Dissolution Data for Colemanite

The following table summarizes findings from various studies on colemanite dissolution.

Dissolving MediumKey FindingsActivation Energy (Ea)Rate Controlling Step
Propionic AcidDissolution rate increases with temperature and decreases with solid-liquid ratio, acid concentration, and particle size.[2]37.51 kJ/mol[2]Diffusion through the product film (ash)[2]
Oxalic AcidRate increases with temperature and decreases with particle size.[3]9.50 kcal/mol[3]Diffusion through the product layer (ash)[3]
Phosphoric AcidRate increases with temperature and decreases with particle size and solid-to-liquid ratio.[4]53.91 kJ/mol[4]Surface chemical reaction[4]
Carbon Dioxide Saturated WaterRate increases with calcination and reaction temperatures, and decreases with particle size.[5]57.7 kJ/mol (for sample calcinated at 400°C)[5]Chemically-controlled[5]

Experimental Protocols for Colemanite Dissolution Studies

The methodologies employed in studying colemanite dissolution kinetics typically involve batch reactor experiments. A general protocol is as follows:

  • Sample Preparation: Colemanite ore is crushed and sieved to obtain a specific particle size range. The chemical composition of the mineral sample is determined using analytical techniques such as X-ray fluorescence (XRF) and X-ray diffraction (XRD).

  • Dissolution Apparatus: Experiments are conducted in a batch reactor, which is often a thermostated glass vessel equipped with a stirrer, a condenser to prevent evaporation, and a thermometer.

  • Experimental Procedure:

    • A known volume of the desired dissolving medium (e.g., an acid solution of a specific concentration) is placed in the reactor and brought to the desired temperature.

    • A weighed amount of the prepared colemanite sample is added to the reactor, and the stirrer is started at a constant speed.

    • Aliquots of the solution are withdrawn at specific time intervals.

    • The solid and liquid phases are separated by filtration.

    • The concentration of dissolved boron in the liquid samples is determined by a suitable analytical method, such as titration with a standard sodium hydroxide solution in the presence of mannitol.

  • Data Analysis: The dissolution rate is calculated from the change in the concentration of dissolved boron over time. The effects of various parameters are investigated by systematically changing one parameter while keeping others constant. The activation energy is determined by conducting experiments at different temperatures and applying the Arrhenius equation.

Experimental Workflow for Mineral Dissolution Studies

The following diagram illustrates a typical experimental workflow for investigating the dissolution kinetics of a mineral like this compound or colemanite.

ExperimentalWorkflow A Mineral Sample Preparation (Crushing, Sieving, Characterization) D Initiate Dissolution Experiment A->D B Batch Reactor Setup (Thermostated Vessel, Stirrer, Condenser) B->D C Define Experimental Parameters (Temp, Particle Size, Conc., S/L Ratio) C->D E Timed Sampling of Aliquots D->E Time F Sample Analysis (e.g., Titration, ICP-OES) E->F G Data Processing and Kinetic Modeling F->G H Determine Rate Law and Activation Energy G->H

References

A Researcher's Guide to the Validation of Computational Models for Predicting Nobleite Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various computational models for predicting the properties of the mineral nobleite. It is intended to serve as a resource for researchers and scientists in selecting appropriate computational methods and for understanding the experimental validation required to ensure the accuracy of predictive models. While specific computational studies on this compound are not yet prevalent in published literature, this guide outlines the established computational frameworks and the corresponding experimental techniques that would be employed for their validation, using the known properties of this compound as a benchmark.

Overview of Computational Models for Mineral Properties

The prediction of mineral properties through computational modeling is a rapidly advancing field that complements experimental characterization.[1] These models can provide insights into material behavior at the atomic level and can be used to predict properties under conditions that are difficult to achieve experimentally.[2][3] This section provides an overview of key computational methods applicable to the study of this compound.

  • First-Principles Calculations: These methods, primarily based on Density Functional Theory (DFT), use quantum mechanics to calculate the electronic structure of a material from which various properties can be derived.[4][5] They are highly accurate but computationally intensive. Properties that can be predicted include crystal structure, lattice parameters, elastic constants, and electronic properties.[2]

  • Molecular Dynamics (MD) Simulations: MD simulations model the interactions between atoms and molecules over time to predict the dynamic and macroscopic properties of materials.[6][7] This method is well-suited for studying surface properties, mechanical behavior under stress, and the influence of temperature on the crystal structure.[7][8]

  • CALPHAD (CALculation of PHAse Diagrams): The CALPHAD method is a powerful tool for predicting thermodynamic properties and phase stability in multi-component systems.[9][10] It relies on thermodynamic databases that are developed by assessing experimental data.[10][11] For a mineral like this compound, it could be used to predict its stability under different temperature and pressure conditions.

  • Machine Learning (ML): Emerging as a powerful tool in materials science, machine learning models can be trained on existing experimental and computational data to predict a wide range of mineral properties.[12][13] These models can rapidly screen for materials with desired properties and identify complex relationships in large datasets.[14][15]

Experimental Protocols for Validation

The validation of computational models is critically dependent on accurate experimental data. The following section details the standard experimental protocols for measuring the key properties of this compound that would be used to validate computational predictions.

  • X-ray Diffraction (XRD) for Crystal Structure Determination:

    • Objective: To determine the crystal system, space group, and unit cell dimensions of this compound.

    • Methodology: A single, high-quality crystal of this compound is mounted on a goniometer.[16] A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[17][18] The positions and intensities of the diffracted beams are used to solve and refine the crystal structure.[19][20] For powder samples, the powder X-ray diffraction (PXRD) method is used for phase identification.[18]

  • Density and Hardness Measurements for Physical Properties:

    • Objective: To determine the density and Mohs hardness of this compound.

    • Methodology:

      • Density: The density of this compound is measured using the displacement method (Archimedes' principle) or a pycnometer. The mass of the sample is measured in air and then submerged in a liquid of known density. The density is calculated from the difference in these weights.

      • Hardness: The Mohs hardness is determined by a scratch test.[21][22] A set of standard minerals from the Mohs scale is used to determine which minerals this compound can scratch and which can scratch this compound, thereby bracketing its relative hardness.[23][24]

  • Calorimetry for Thermodynamic Properties:

    • Objective: To measure the heat capacity and enthalpy of formation of this compound.

    • Methodology:

      • Heat Capacity: Adiabatic calorimetry is used to measure the heat capacity of this compound from near absolute zero to higher temperatures.[25] The sample is cooled to a low temperature and then heat is added in small, known increments, and the resulting temperature change is measured.[25]

      • Enthalpy of Formation: Solution calorimetry is a common method. The heat of solution of this compound and its constituent oxides (CaO, B₂O₃, and H₂O) are measured in a suitable solvent. The enthalpy of formation is then calculated using Hess's law.[26][27]

Comparison of Computational Models and Experimental Data for this compound

The following tables summarize the experimentally determined properties of this compound and outline how they would be used to validate the predictions of various computational models.

Table 1: Crystallographic and Physical Properties

PropertyExperimental Value for this compoundApplicable Computational Model(s)Validation Approach
Crystal SystemMonoclinic[28]First-Principles (DFT)The predicted stable crystal structure and symmetry from DFT calculations should match the experimentally determined monoclinic system.
Space GroupP2₁/a[28]First-Principles (DFT)The space group predicted by minimizing the total energy in DFT calculations should be consistent with the experimental P2₁/a.
Unit Cell Parametersa = 14.56 Å, b = 8.016 Å, c = 9.838 Å, β = 111.8°[3]First-Principles (DFT)The calculated lattice parameters from DFT should be within a small percentage of the experimental values.
Density2.09 g/cm³ (measured), 2.10 g/cm³ (calculated)[3]First-Principles (DFT)The density can be calculated from the DFT-predicted equilibrium crystal structure and atomic masses and compared with the experimental value.
Mohs Hardness3[2]Molecular Dynamics (MD)MD simulations can be used to model the response of the this compound crystal structure to indentation, providing a qualitative comparison to the experimental Mohs hardness.

Table 2: Thermodynamic Properties

PropertyExperimental Value for this compoundApplicable Computational Model(s)Validation Approach
Standard Enthalpy of Formation (ΔH°f)Data not readily available in searchesCALPHAD, First-Principles (DFT)DFT can calculate the formation energy at 0 K. The CALPHAD approach, informed by experimental data from related borate minerals, can predict ΔH°f at standard conditions. These predictions would be validated against future experimental calorimetric measurements.
Standard Molar Entropy (S°)Data not readily available in searchesCALPHAD, First-Principles (DFT)DFT can be used to calculate vibrational frequencies, from which the entropy can be derived. The CALPHAD method can also be used to estimate entropy. Validation would require experimental heat capacity measurements.
Heat Capacity (Cp)Data not readily available in searchesCALPHAD, First-Principles (DFT)Lattice dynamics calculations based on DFT can predict the heat capacity as a function of temperature. The CALPHAD method also provides Cp values. These would be validated against experimental data from techniques like adiabatic calorimetry.[25]

Visualizing the Validation Workflow and Model Applicability

The following diagrams illustrate the general workflow for validating computational models and the relationship between different computational methods and the properties they can predict for a mineral like this compound.

G cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_val Validation cluster_out Outcome exp_data Experimental Data Acquisition (e.g., XRD, Calorimetry) comparison Comparison of Predicted and Experimental Data exp_data->comparison comp_model Computational Model Development (e.g., DFT, MD) prediction Prediction of Properties comp_model->prediction prediction->comparison validation Model Validation comparison->validation refinement Model Refinement validation->refinement Discrepancy validated_model Validated Predictive Model validation->validated_model Agreement refinement->comp_model

Caption: Workflow for the validation of computational models.

G cluster_models Computational Models cluster_properties Predicted Properties dft First-Principles (DFT) struct Crystal Structure dft->struct elastic Elastic Properties dft->elastic thermo Thermodynamic Properties dft->thermo md Molecular Dynamics (MD) mech Mechanical Properties md->mech surface Surface Properties md->surface calphad CALPHAD calphad->thermo ml Machine Learning (ML) ml->struct ml->elastic ml->thermo ml->mech

Caption: Applicability of computational models to predict mineral properties.

Conclusion

While direct computational modeling of this compound is an area ripe for future research, the framework for such studies is well-established. First-principles calculations are ideal for accurately predicting its fundamental crystallographic and elastic properties. Molecular dynamics simulations would provide valuable insights into its mechanical behavior, and the CALPHAD method is the preferred approach for thermodynamic modeling. The successful application of any of these models will be contingent on rigorous validation against precise experimental data, as outlined in this guide. For researchers and scientists, the integration of these computational and experimental approaches will be paramount in developing a comprehensive understanding of this compound and in harnessing its potential in various applications.

References

Inter-laboratory Comparison of Nobleite Characterization Results: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of nobleite, a rare hydrous calcium borate mineral with the chemical formula CaB₆O₉(OH)₂·3H₂O. Although direct inter-laboratory comparison studies on this compound are not available in the published literature, this document synthesizes and compares data from key independent studies to offer insights into its properties and the methodologies used for its analysis. This information is intended to support researchers in materials science and may provide a foundational understanding for professionals in drug development exploring the properties of boron-containing compounds.

Comparative Analysis of this compound Properties

The following tables summarize the quantitative data on this compound's chemical composition and crystallographic properties from two key publications that represent characterization at different time periods.

Table 1: Comparison of Chemical Composition of this compound

ConstituentErd, McAllister & Vlisidis (1961)[1] (Death Valley, USA)Karanović, Rosić & Poleti (2004)[2][3] (Jarandol, Serbia)Ideal Formula: CaB₆O₉(OH)₂·3H₂O
CaO16.96 wt%16.33 wt% (recalculated from Ca₀.₉₇)16.64 wt%
B₂O₃60.80 wt%61.37 wt% (recalculated from B₅.₈₉)61.98 wt%
H₂O21.84 wt%Not Reported21.38 wt%
SrO0.11 wt%0.30 wt% (recalculated from Sr₀.₀₁)-
MgONot Reported0.12 wt% (recalculated from Mg₀.₀₁)-
Na₂O0.26 wt%Not Reported-
K₂O0.06 wt%Not Reported-
Fe₂O₃0.15 wt%Not Reported-
Li₂O0.02 wt%Not Reported-
Total 100.28 wt% - 100.00 wt%

Table 2: Comparison of Crystallographic Data for this compound

ParameterErd, McAllister & Vlisidis (1961)[1]Karanović, Rosić & Poleti (2004)[3]
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/aP2₁/a
a-axis (Å)14.56 ± 0.0514.580(1)
b-axis (Å)8.016 ± 0.028.0240(7)
c-axis (Å)9.838 ± 0.029.8486(8)
β (°)111° 45' ± 10'111.801(2)
Unit Cell Volume (ų)10661069.7(2)
Z (formula units/cell)44
Density (calculated) g/cm³2.098Not Reported
Density (measured) g/cm³2.09 ± 0.01Not Reported

Experimental Protocols

The following sections detail the methodologies employed in the key studies for the characterization of this compound.

2.1. Chemical Analysis (Erd, McAllister & Vlisidis, 1961)

The chemical composition of this compound from Death Valley was determined using wet chemical analysis techniques, which were standard for mineral analysis at the time.

  • Sample Preparation: A pure sample of this compound was hand-picked under a microscope to ensure the absence of associated minerals.

  • Analysis of Constituents:

    • Water (H₂O): The total water content was determined by the Penfield method, where the sample is heated in a hard glass tube with a flux (e.g., lead oxide) to release water, which is then collected and weighed.

    • Silica (SiO₂): Although not reported in the final analysis, any silica would have been determined by dehydration with hydrochloric acid.

    • Boron Trioxide (B₂O₃): Boron was determined by titration with a standard sodium hydroxide solution in the presence of mannitol.

    • Calcium Oxide (CaO): Calcium was precipitated as calcium oxalate, which was then ignited to calcium oxide and weighed, or titrated with potassium permanganate.

    • Other Oxides (Na₂O, K₂O, Li₂O, SrO, Fe₂O₃): These minor constituents were likely determined using a combination of flame photometry for alkali metals and colorimetric methods for iron.

2.2. Single-Crystal X-ray Diffraction (Karanović, Rosić & Poleti, 2004)

The crystal structure of this compound from Jarandol, Serbia, was determined using single-crystal X-ray diffraction.

  • Crystal Selection: A plate-like single crystal with dimensions of 0.34 x 0.16 x 0.04 mm was selected for the analysis.[4]

  • Data Collection:

    • The data were collected at room temperature (25 °C) on a Bruker AXS four-circle diffractometer equipped with a CCD area detector.[4]

    • MoKα radiation (λ = 0.71073 Å) with a graphite monochromator was used.[4]

  • Structure Solution and Refinement:

    • The structure was solved using the Patterson method with the SHELXS97 program.[2]

    • The refinement of the structure was carried out to a final R1 factor of 0.0324 for 2432 observed reflections.[3]

    • Hydrogen atoms were located in difference Fourier maps and were refined isotropically.[3]

Relevance to Drug Development

While this compound itself has not been investigated for pharmaceutical applications, boron-containing compounds are of significant interest in drug development. Boron's unique chemistry, including its ability to form stable covalent bonds and act as a Lewis acid, has led to the development of several FDA-approved boron-based drugs. For instance, bortezomib is a proteasome inhibitor used in cancer therapy. The study of borate minerals like this compound can provide insights into the structural chemistry and stability of complex borate anions, which could inform the design of new boron-based therapeutic agents. Further research into the dissolution and biocompatibility of this compound could be a starting point for exploring its potential in this field.

Visualizations

4.1. Experimental Workflow for Mineral Characterization

The following diagram illustrates a general workflow for the characterization of a mineral like this compound, from sample collection to data interpretation.

Mineral_Characterization_Workflow cluster_field Field Work cluster_lab Laboratory Analysis cluster_data Data Interpretation Sample_Collection Sample Collection Initial_ID Initial Field ID Sample_Collection->Initial_ID Preparation Sample Preparation (Cleaning, Crushing) Initial_ID->Preparation Microscopy Optical Microscopy Preparation->Microscopy XRD X-ray Diffraction (Powder & Single-Crystal) Preparation->XRD Chem_Analysis Chemical Analysis (e.g., Wet Chemical, EPMA) Preparation->Chem_Analysis Spectroscopy Spectroscopic Analysis (e.g., IR, Raman) Preparation->Spectroscopy Thermal_Analysis Thermal Analysis (TGA, DTA) Preparation->Thermal_Analysis Microscopy->XRD Microscopy->Chem_Analysis Data_Integration Data Integration & Structure Solution XRD->Data_Integration Chem_Analysis->Data_Integration Spectroscopy->Data_Integration Thermal_Analysis->Data_Integration Property_Comparison Comparison with Existing Data Data_Integration->Property_Comparison Publication Publication Property_Comparison->Publication

Caption: General workflow for mineral characterization.

4.2. Logical Relationships in this compound Characterization

This diagram illustrates the relationship between different analytical techniques and the properties of this compound they are used to determine.

Nobleite_Characterization_Relationships This compound This compound CaB₆O₉(OH)₂·3H₂O P1 Chemical Composition This compound->P1 P2 Crystal Structure This compound->P2 P3 Optical Properties This compound->P3 P4 Physical Properties This compound->P4 T1 Wet Chemical Analysis T1->P1 T2 Single-Crystal XRD T2->P2 T3 Optical Microscopy T3->P3 T4 Density Measurement T4->P4 T5 Hardness Test T5->P4

Caption: Analytical techniques and the properties of this compound they determine.

References

Assessing the purity of synthetic nobleite against a known standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing the Purity of Synthetic Nobleite

For researchers, scientists, and drug development professionals working with synthetic materials, ensuring the purity of a compound is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive framework for assessing the purity of synthetic this compound (CaB₆O₉(OH)₂·3H₂O) by comparing it against the established characteristics of its natural mineral counterpart and a certified borate ore standard.

Data Presentation: A Comparative Analysis

The following table summarizes the expected quantitative data for pure, natural this compound and provides a template for comparing a synthetically produced sample. Potential impurities in the synthetic version are also listed.

ParameterNatural this compound (Standard)Synthetic this compound (Sample)Potential Impurities & SourcesAnalytical Technique(s)
Chemical Composition (wt%)
CaO16.96%[1]To be determinedUnreacted CaO, other calcium saltsICP-OES, AAS
B₂O₃60.80%[1]To be determinedUnreacted boric acid or other boron sourcesTitration, ICP-OES
H₂O21.84%[1]To be determinedIncomplete hydration, excess solventTGA
Physical Properties
Crystal SystemMonoclinic[2]To be determinedAmorphous content, different polymorphsXRD
Density (g/cm³)2.09 (measured)[2]To be determinedPresence of lighter or heavier impuritiesGas Pycnometry
Refractive Indicesnα = 1.500, nβ = 1.520, nγ = 1.554To be determinedDeviations indicate impurities or structural defectsRefractometry
Trace Elemental Impurities (ppm)
Na₂O0.26%[1]To be determinedSodium-containing precursorsICP-MS
SrO0.11%[1]To be determinedImpurities in calcium sourceICP-MS
Fe₂O₃0.15%[1]To be determinedContamination from reaction vessel or precursorsICP-MS

Experimental Protocols

Detailed methodologies for the key experiments required to assess the purity of synthetic this compound are provided below.

X-Ray Diffraction (XRD) for Phase Identification and Purity
  • Objective: To identify the crystalline phase of the synthetic material and compare it to the known diffraction pattern of natural this compound. The presence of other crystalline phases indicates impurities.

  • Methodology:

    • A small, representative sample of the synthetic this compound is finely ground to a homogenous powder.

    • The powdered sample is mounted onto a zero-background sample holder.

    • The sample is analyzed using a powder X-ray diffractometer with Cu Kα radiation.

    • Data is collected over a 2θ range of 5° to 80° with a step size of 0.02°.

    • The resulting diffraction pattern is compared to the reference pattern for natural this compound (e.g., from the ICDD PDF database) and checked for the presence of peaks corresponding to potential impurities such as unreacted starting materials or other borate phases.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Elemental Composition
  • Objective: To quantitatively determine the concentration of major (Ca, B) and minor elemental impurities (e.g., Na, Sr, Fe).

  • Methodology:

    • A precisely weighed amount of the synthetic this compound is dissolved in a suitable acidic matrix (e.g., dilute nitric acid) with gentle heating if necessary.

    • The dissolved sample is diluted to a known volume with deionized water.

    • Calibration standards for the elements of interest are prepared.

    • The ICP-OES instrument is calibrated using the standards.

    • The sample solution is introduced into the plasma, and the emission intensities at characteristic wavelengths for each element are measured.

    • The concentrations of the elements in the sample are calculated based on the calibration curves.

Thermogravimetric Analysis (TGA) for Water Content
  • Objective: To determine the water content of the synthetic this compound.

  • Methodology:

    • A small, accurately weighed sample of the synthetic this compound is placed in a TGA crucible.

    • The sample is heated from room temperature to approximately 800°C at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • The weight loss of the sample as a function of temperature is recorded.

    • The percentage of weight loss corresponding to the dehydration of this compound is calculated and compared to the theoretical water content.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)
  • Objective: To visualize the morphology of the synthetic this compound crystals and to identify the elemental composition of any distinct impurity phases.

  • Methodology:

    • A small amount of the synthetic this compound powder is mounted on an SEM stub using conductive adhesive.

    • The sample is sputter-coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

    • The sample is introduced into the SEM chamber and imaged at various magnifications to observe crystal morphology and size distribution.

    • EDS analysis is performed on the primary this compound crystals and on any visually distinct particles to determine their elemental composition.

Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_synthesis Synthesis & Initial Characterization cluster_physical Physical & Structural Analysis cluster_compositional Compositional Analysis cluster_comparison Data Comparison & Purity Assessment synthesis Synthetic this compound Sample xrd X-Ray Diffraction (XRD) synthesis->xrd sem_eds SEM-EDS synthesis->sem_eds density Gas Pycnometry synthesis->density icp_oes ICP-OES synthesis->icp_oes tga Thermogravimetric Analysis (TGA) synthesis->tga titration B₂O₃ Titration synthesis->titration comparison Compare Data to Standard xrd->comparison sem_eds->comparison density->comparison icp_oes->comparison tga->comparison titration->comparison report Final Purity Report comparison->report

Caption: Workflow for the comprehensive purity assessment of synthetic this compound.

Logical Diagram for Purity Determination

purity_decision start Purity Assessment of Synthetic this compound phase_check Phase Pure by XRD? start->phase_check composition_check Correct Elemental Composition (ICP-OES, TGA)? phase_check->composition_check Yes impure_phase Impure: Contains Other Phases (Identify with XRD/SEM-EDS) phase_check->impure_phase No trace_check Trace Impurities Below Threshold (ICP-MS)? composition_check->trace_check Yes impure_composition Impure: Incorrect Stoichiometry (Review Synthesis Protocol) composition_check->impure_composition No high_purity High Purity this compound trace_check->high_purity Yes impure_trace Impure: High Trace Contaminants (Purify Starting Materials) trace_check->impure_trace No

Caption: Decision tree for classifying the purity of synthetic this compound based on experimental results.

References

Safety Operating Guide

Proper Disposal of Nobleite in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Nobleite

This document provides essential safety and logistical information for the proper disposal of this compound (CaB₆O₉(OH)₂·3H₂O), a rare borate mineral. Given the limited specific toxicological data available for this compound, a cautious approach is recommended, adhering to standard laboratory safety protocols for handling chemical waste. This guide is intended to supplement, not replace, institutional and regulatory guidelines.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented below. This information is crucial for understanding its potential interactions and for making informed decisions on its handling and disposal.

PropertyValueSource
Chemical Formula CaB₆O₉(OH)₂·3H₂O[1][2][3]
Appearance Colorless to white crystalline solid[1][2][3]
Hardness (Mohs) 3[1][2]
Solubility in Water Slightly to moderately soluble
Hazard Classification Not classified as a hazardous waste under RCRA. However, specific health effects are unknown.

Safety and Handling Precautions

Due to the lack of specific toxicity data for this compound, it is prudent to handle it as a substance with potential hazards, particularly in powdered form, to minimize the risk of inhalation and skin contact.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Wear nitrile or latex gloves.

  • Respiratory Protection: If handling this compound as a fine powder or if dust generation is likely, use a NIOSH-approved respirator.

  • Lab Coat: A standard lab coat should be worn to prevent contamination of personal clothing.

Engineering Controls:

  • When weighing or transferring powdered this compound, perform these actions in a chemical fume hood or a designated area with adequate ventilation to minimize dust dispersion.

This compound Disposal Procedure

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This procedure is based on general guidelines for the disposal of non-hazardous solid chemical waste.

Experimental Protocol: Disposal of Solid this compound Waste

  • Waste Identification and Segregation:

    • Label a dedicated, sealable container as "this compound Waste."

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

  • Containment:

    • Carefully place solid this compound waste into the labeled container.

    • If the this compound is in powdered form, handle it in a fume hood to prevent dust inhalation.

    • Ensure the container is securely sealed to prevent spills or dust release.

  • Disposal as Non-Hazardous Solid Waste:

    • Based on information for similar borate minerals, small quantities of this compound are not expected to be classified as hazardous waste.

    • Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. This typically involves placing the sealed container in a designated collection area for laboratory waste.

    • Crucially, do not dispose of this compound waste in general laboratory trash cans that are handled by custodial staff. Laboratory personnel should be responsible for transferring the waste to the appropriate disposal location.

  • Disposal of Empty Containers:

    • Triple rinse empty containers that held this compound with water.

    • Collect the rinsate and dispose of it as non-hazardous liquid waste, following institutional guidelines. Some institutions may permit drain disposal for small quantities of non-hazardous aqueous solutions after neutralization (if applicable) and with prior approval.

    • Deface the label on the empty container to indicate that it no longer contains the chemical.

    • Dispose of the rinsed, defaced container in the regular trash or recycling, as per your facility's procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

NobleiteDisposalWorkflow start Start: this compound Waste Generated is_solid Is the waste solid this compound? start->is_solid is_liquid Is the waste an aqueous solution of this compound? is_solid->is_liquid No solid_waste Package in a sealed, labeled container for non-hazardous solid chemical waste. is_solid->solid_waste Yes is_container Is it an empty this compound container? is_liquid->is_container No liquid_waste Consult institutional guidelines for non-hazardous aqueous waste disposal. May be suitable for drain disposal with approval. is_liquid->liquid_waste Yes rinse_container Triple rinse the container with water. is_container->rinse_container Yes end End of Disposal Process is_container->end No solid_waste->end liquid_waste->end deface_label Deface the container label. rinse_container->deface_label dispose_container Dispose of the container in regular trash or recycling. deface_label->dispose_container dispose_container->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.